4-Methoxycinnamaldehyde
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXHFKZHDEKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859692 | |
| Record name | 3-(4-Methoxyphenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1963-36-6 | |
| Record name | 4-Methoxycinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
4-Methoxycinnamaldehyde: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Methoxycinnamaldehyde. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and purification, and utilizes graphical representations to illustrate fundamental concepts.
Chemical Identity and Structure
This compound, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, conjugated to an unsaturated aldehyde.[1][2][3] This structure contributes to its characteristic chemical and physical properties. The trans or (E)-isomer is the more stable and commonly encountered form.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-3-(4-Methoxyphenyl)prop-2-enal[1][3] |
| Synonyms | p-Methoxycinnamaldehyde, trans-4-Methoxycinnamaldehyde, 3-(4-Methoxyphenyl)acrylaldehyde[3][4][5] |
| CAS Number | 1963-36-6, 24680-50-0 (trans-isomer)[2][4][6] |
| Molecular Formula | C₁₀H₁₀O₂[1][2][4][6] |
| Molecular Weight | 162.19 g/mol [2][4][5][6] |
| SMILES | COc1ccc(cc1)/C=C/C=O[1][3] |
| InChI | InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+[1][2][3] |
| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N[1][2][3] |
Physicochemical Properties
This compound is a yellowish crystalline solid with a distinct spicy and floral odor.[4][7] Its physical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | Yellowish crystals | [7] |
| Melting Point | 55-60 °C | [4][7] |
| Boiling Point | 277 °C (at 760 mmHg) | [7] |
| 145 °C (at 7 mmHg) | [4][7] | |
| 160 °C (at 3 mmHg) | [5] | |
| Solubility | Almost insoluble in water. Soluble in ethanol (B145695), oils, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [5][7] |
| Flash Point | 110 °C | [4] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [8] |
| logP | 2.07 | [8] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O stretching of the aldehyde, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy group. The NIST WebBook provides access to its gas-phase IR spectrum.[9]
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. This data is also available on the NIST WebBook.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum displays distinct signals for the aldehydic proton, vinylic protons, aromatic protons, and the methoxy group protons, with characteristic chemical shifts and coupling constants.[1]
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
A widely used method for the synthesis of this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between p-anisaldehyde and acetaldehyde (B116499).[7][8]
Objective: To synthesize this compound.
Materials:
-
p-Anisaldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve p-anisaldehyde in ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Base Addition: Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture.
-
Reaction: Allow the mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Collect the solid by vacuum filtration using a Büchner funnel.[8]
-
Purification: Wash the crude product with cold water to remove residual sodium hydroxide. The product can be further purified by recrystallization from ethanol.[8][11]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying crude this compound.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude solid in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[11]
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[11]
-
Dry the crystals in a vacuum oven or desiccator.[11]
Reactivity and Stability
This compound is reported to be air-sensitive.[12] It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide.[12] For safe handling, it is recommended to store the compound under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[12][13]
Logical Relationship of Properties
The chemical structure of this compound directly influences its properties and reactivity. The interplay between its functional groups dictates its behavior in chemical reactions and its spectral characteristics.
References
- 1. This compound | C10H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. This compound [webbook.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 1963-36-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.fi [fishersci.fi]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide on the Synthesis and Characterization of (E)-3-(4-methoxyphenyl)prop-2-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-3-(4-methoxyphenyl)prop-2-enal, a valuable intermediate in the synthesis of various pharmaceuticals and fragrances. The document details a common and efficient synthetic route, the Claisen-Schmidt condensation, and outlines the key analytical techniques for its characterization.
Physicochemical Properties
(E)-3-(4-methoxyphenyl)prop-2-enal, also known as p-methoxycinnamaldehyde, is a crystalline solid with a characteristic spicy, floral odor.[1] It is largely insoluble in water but shows good solubility in alcohols and oils.[1]
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enal | [1] |
| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to yellowish crystals | [1] |
| Melting Point | 55 - 60 °C | [1] |
| Boiling Point | 145 °C at 7 mmHg | [1] |
| Solubility | Insoluble in water | [1][2] |
Synthesis via Claisen-Schmidt Condensation
The most prevalent method for synthesizing (E)-3-(4-methoxyphenyl)prop-2-enal is the Claisen-Schmidt condensation.[1][3] This base-catalyzed reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetaldehyde.[3] The absence of α-hydrogens in p-anisaldehyde makes it a suitable substrate for this crossed aldol (B89426) condensation.[3][4] The reaction proceeds through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde.[3] A subsequent dehydration step yields the stable α,β-unsaturated aldehyde.[3]
Reaction Pathway:
Caption: Reaction pathway for the synthesis of (E)-3-(4-methoxyphenyl)prop-2-enal via Claisen-Schmidt condensation.
Experimental Protocol
The following is a representative protocol for the synthesis of (E)-3-(4-methoxyphenyl)prop-2-enal.
Materials:
-
p-Anisaldehyde (10 mmol, 1.36 g)[3]
-
Acetaldehyde (12 mmol, 0.67 mL)[3]
-
Sodium hydroxide (B78521) (NaOH)[3]
-
95% Ethanol[3]
-
Distilled water[3]
-
Round-bottom flask (100 mL)[3]
-
Magnetic stirrer and stir bar[3]
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 20 mL of 95% ethanol (B145695).[3]
-
Addition of Acetaldehyde: To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.[3]
-
Initiation of Condensation: Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.[5] Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[3]
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form crystals.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to yield the final product.[3]
Experimental Workflow:
Caption: General laboratory workflow for the synthesis and purification of (E)-3-(4-methoxyphenyl)prop-2-enal.
Characterization Data
The identity and purity of the synthesized (E)-3-(4-methoxyphenyl)prop-2-enal should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton, vinylic protons with a large coupling constant indicative of the (E)-isomer, aromatic protons of the p-substituted ring, and the methoxy (B1213986) group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the α,β-unsaturated system, aromatic carbons (including the ipso-carbon attached to the methoxy group), and the methoxy carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C=C stretching of the alkene, and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). |
References
Unveiling the Bioactive Potential of p-Methoxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of p-MCA, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information is presented to support further research and drug development endeavors.
Physicochemical Properties
| Property | Value |
| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | White to yellowish crystalline solid |
| Solubility | Insoluble in water; soluble in alcohols and oils |
Core Biological Activities and Mechanisms of Action
p-Methoxycinnamaldehyde exerts its biological effects through the modulation of several key signaling pathways. The α,β-unsaturated aldehyde moiety in its structure is a critical feature, allowing it to act as a Michael acceptor and interact with cellular nucleophiles, thereby influencing various cellular processes.
Anti-inflammatory Activity
p-MCA has demonstrated significant anti-inflammatory properties primarily by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), p-MCA suppresses the activation of NF-κB.[1] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This prevents the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-6.[3][4]
Additionally, p-MCA has been shown to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, further contributing to its anti-inflammatory effects.[1][3]
Signaling Pathway Diagram: Anti-inflammatory Action of p-MCA
Caption: p-MCA inhibits inflammatory pathways by blocking IKK and JNK activation.
Anticancer Activity
p-MCA exhibits promising anticancer properties, primarily through the induction of apoptosis and inhibition of cell invasion.[1] Its effects have been noted in various cancer cell lines, including cervical and colorectal cancer.[5]
Mechanism of Action: The anticancer mechanism of p-MCA is largely attributed to its ability to modulate the PI3K/Akt signaling pathway .[1] By inhibiting the PI3K/Akt pathway, p-MCA can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases (e.g., caspase-3 and -9), ultimately leading to programmed cell death.[4]
Furthermore, p-MCA has been shown to inhibit the invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP14.[5][6]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Duration (h) |
| p-Methoxycinnamaldehyde | C-33A (Cervical Cancer) | MTT | 110 | 48 |
| Tricyclohexyltin p-methoxycinnamate (derivative) | HT-29 (Colorectal Cancer) | MTT | 1.2 | 24 |
| 1.0 | 48 | |||
| 0.5 | 72 | |||
| Cinnamaldehyde (B126680) | MDA-MB-231 (Breast Cancer) | MTT | ~129 (16.9 µg/mL) | 24 |
| ~93 (12.23 µg/mL) | 48 | |||
| 5-Fluorouracil (Standard) | HT-29 (Colorectal Cancer) | MTT | 5.0 - 10.0 | 48 |
| Cisplatin (Standard) | C-33A (Cervical Cancer) | MTT | ~7.0 | 48 |
Note: Data for derivatives and related compounds are provided for comparative context.[5][7]
Signaling Pathway Diagram: Anticancer Action of p-MCA
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
4-Methoxycinnamaldehyde: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (B120730) is a naturally occurring aromatic aldehyde that has garnered significant interest in the scientific community due to its diverse biological activities. As a derivative of cinnamaldehyde, it belongs to the phenylpropanoid class of compounds, which are widespread in the plant kingdom. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.
Natural Occurrence of this compound
This compound has been identified in a variety of plant species, where it contributes to their characteristic aroma and flavor profiles. The primary natural sources of this compound are found within the Lamiaceae and Asteraceae families.
Table 1: Natural Sources of this compound and Related Methoxycinnamaldehydes
| Plant Species | Family | Plant Part | Compound | Concentration/Presence |
| Agastache rugosa (Korean Mint) | Lamiaceae | Aerial parts | This compound | Active constituent, specific concentration not widely reported in reviewed literature.[1][2][3] |
| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial parts | This compound | Reported presence, but quantitative data is scarce.[2] |
| Ocimum basilicum (Basil) | Lamiaceae | Leaves, Essential Oil | This compound | Present in certain chemotypes, particularly those rich in phenylpropanoids. Quantitative levels vary significantly between cultivars.[4] |
| Artemisia dracunculus (Tarragon) | Asteraceae | Leaves, Essential Oil | This compound | Present, though often less abundant than other phenylpropanoids like estragole.[5][6] |
| Baked Potato | Solanaceae | Tuber | This compound | Reported as a volatile compound formed during heating. |
| Cinnamomum species (Cinnamon) | Lauraceae | Bark Oil, Cassia Oil | o-Methoxycinnamaldehyde | A related isomer found in cinnamon essential oils. |
It is important to note that the concentration of this compound in these natural sources can vary significantly depending on factors such as the specific cultivar, growing conditions, geographical location, and harvesting time.[7]
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.
The key enzymatic steps believed to be involved in the biosynthesis of this compound are:
-
Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.[8][9][10][11]
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.
-
Methylation: An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of p-coumaric acid, forming p-methoxycinnamic acid.[12][13][14]
-
Reduction and Oxidation Steps: Subsequent enzymatic reactions, likely involving CoA-ligases, reductases, and dehydrogenases, convert p-methoxycinnamic acid to this compound. The exact sequence and enzymes for these final steps are not as well-characterized as the initial steps of the phenylpropanoid pathway.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Protocols
Extraction of Essential Oils Containing this compound
1. Steam Distillation of Agastache rugosa Essential Oil
-
Principle: This method is suitable for the extraction of volatile compounds like this compound from plant material. Steam is passed through the plant material, causing the volatile oils to vaporize. The vapor is then condensed and collected.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, collecting flask.
-
Procedure:
-
Fresh or dried aerial parts of Agastache rugosa are coarsely ground.
-
The ground plant material is placed in the round-bottom flask of the Clevenger apparatus.
-
The flask is filled with distilled water until the plant material is completely submerged.
-
The apparatus is assembled, and the heating mantle is turned on to boil the water.
-
Steam passes through the plant material, carrying the volatile essential oil.
-
The steam and oil vapor mixture is then cooled in the condenser, and the condensate is collected in the graduated tube of the Clevenger apparatus.
-
The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
The distillation is continued for a prescribed time (e.g., 3-4 hours) until no more oil is collected.
-
The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
The oil is stored in a sealed, dark glass vial at 4°C until analysis.
-
2. Solvent Extraction of this compound from Artemisia annua
-
Principle: This method utilizes an organic solvent to dissolve this compound and other constituents from the plant material.
-
Apparatus: Soxhlet extractor or maceration setup, rotary evaporator.
-
Procedure (Soxhlet Extraction):
-
Dried and powdered aerial parts of Artemisia annua are placed in a thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction solvent (e.g., hexane (B92381), ethanol, or dichloromethane) is placed in the round-bottom flask.
-
The apparatus is assembled, and the solvent is heated to its boiling point.
-
The solvent vapor travels up to the condenser, condenses, and drips into the thimble containing the plant material.
-
The solvent extracts the desired compounds and, once the extractor is full, siphons back into the round-bottom flask.
-
This process is repeated for several cycles (e.g., 6-8 hours) to ensure complete extraction.
-
After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Quantification of this compound
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. The components are separated based on their boiling points and polarity in the gas chromatograph and then identified by their mass spectra.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Typical GC-MS Conditions for Essential Oil Analysis:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: 240°C for 10 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
-
Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or methanol) before injection.
-
Identification and Quantification:
-
Identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard and with data from mass spectral libraries (e.g., NIST).
-
Quantification is typically performed by calculating the relative percentage area of the this compound peak in the total ion chromatogram. For more accurate quantification, an internal standard and a calibration curve with a pure standard of this compound should be used.
-
2. High-Performance Liquid Chromatography (HPLC) Analysis
-
Principle: HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Typical HPLC Conditions for this compound Quantification:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water (both often acidified with 0.1% formic acid or phosphoric acid).
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorbance of this compound is typically in the range of 310-320 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Sample Preparation: The plant extract is dissolved in the mobile phase or a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and then injected.
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of dilutions are made to create a calibration curve.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Below is a diagram illustrating a general experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound is a valuable natural product with a range of potential applications. This guide has provided a comprehensive overview of its natural sources, biosynthetic pathway, and detailed methodologies for its extraction and analysis. The provided protocols and information are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this intriguing compound. Further research is warranted to establish more precise quantitative data on the concentration of this compound in its various natural sources and to fully elucidate the later steps of its biosynthetic pathway.
References
- 1. This compound (Standard) | Genome Context [genomecontext.com]
- 2. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. brieflands.com [brieflands.com]
- 6. Essential Oil Composition and Antigermination Activity of Artemisia dracunculus (Tarragon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A glance at the chemodiversity of Ocimum species: Trends, implications, and strategies for the quality and yield improvement of essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylpropanoid Accumulation and Gene Expression in Agastache rugosa Leaves and Flowers Stages [hst-j.org]
- 9. Impact of Light and Dark Treatment on Phenylpropanoid Pathway Genes, Primary and Secondary Metabolites in Agastache rugosa Transgenic Hairy Root Cultures by Overexpressing Arabidopsis Transcription Factor AtMYB12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. A novel O-methyltransferase Cp4MP-OMT catalyses the final step in the biosynthesis of the volatile 1,4-dimethoxybenzene in pumpkin (Cucurbita pepo) flowers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamaldehyde (molecular formula C₁₀H₁₀O₂), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, which confirm the presence of the aromatic ring, the aldehyde group, the vinyl group, and the methoxy (B1213986) group.
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.57 | d | 7.7 | 1H | Aldehyde proton (-CHO) |
| 7.46 | d | 8.7 | 2H | Aromatic protons (ortho to -CH=CHCHO) |
| 7.35 | d | 16.0 | 1H | Vinylic proton (-CH=CHCHO) |
| 6.89 | d | 8.7 | 2H | Aromatic protons (ortho to -OCH₃) |
| 6.55 | dd | 16.0, 7.7 | 1H | Vinylic proton (-CH=CHCHO) |
| 3.82 | s | - | 3H | Methoxy protons (-OCH₃) |
Data sourced from multiple references, including analysis of cinnamaldehyde-type lignin (B12514952) model substances.[1]
¹³C NMR Data
The ¹³C NMR spectrum was recorded at 101 MHz in CDCl₃. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 193.8 | Aldehyde Carbonyl (C=O) |
| 161.6 | Aromatic Carbon (C-OCH₃) |
| 145.0 | Vinylic Carbon (-C H=CHCHO) |
| 129.9 | Aromatic Carbons (ortho to -CH=CHCHO) |
| 127.2 | Aromatic Carbon (ipso to -CH=CHCHO) |
| 115.5 | Vinylic Carbon (-CH=C HCHO) |
| 114.5 | Aromatic Carbons (ortho to -OCH₃) |
| 55.5 | Methoxy Carbon (-OCH₃) |
Data is consistent with spectra available in chemical databases.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound shows several characteristic absorption bands.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2900 | Medium | C-H stretch (methoxy)[5] |
| ~2800 and ~2700 | Medium | C-H stretch (aldehyde)[5] |
| ~1700 | Strong | C=O stretch (conjugated aldehyde)[5] |
| ~1600-1585 | Medium-Strong | C=C stretch (aromatic ring)[6] |
| ~1500-1400 | Medium | C=C stretch (aromatic ring)[6] |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
| ~970 | Strong | C-H bend (trans-alkene) |
| ~850-800 | Strong | C-H bend (p-disubstituted benzene)[5] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing insights into its structure. The molecular ion peak and major fragment ions are tabulated below.[7][8]
| m/z | Relative Intensity (%) | Assignment |
| 162 | 100 | Molecular Ion [M]⁺ |
| 161 | 80 | [M-H]⁺ |
| 131 | 50 | [M-CHO]⁺ |
| 119 | 30 | [M-C₂H₃O]⁺ |
| 103 | 25 | [C₇H₇O]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 35 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : A small amount of this compound (approximately 5 mg) is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Instrument Setup : The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[9]
-
¹H NMR Acquisition : The ¹H NMR spectrum is recorded. Chemical shifts are referenced to the residual solvent signal (CDCl₃: δ = 7.26 ppm).[2]
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is then acquired. Chemical shifts are referenced to the solvent signal (CDCl₃: δ = 77.16 ppm).[2]
-
Data Processing : The resulting spectra are processed, which includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, a small amount of this compound can be mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the crystal.[10] For gas-phase IR, the sample is vaporized.
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present.[10]
Mass Spectrometry Protocol
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[7]
-
Ionization : Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. trans-p-Methoxycinnamaldehyde(24680-50-0) 13C NMR [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amherst.edu [amherst.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Physicochemical Landscape of 4-Methoxycinnamaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde, a naturally occurring aromatic aldehyde, has garnered significant interest in the scientific community for its diverse biological activities. As with any compound destined for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and methodologies to support its development and application. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, providing the foundational knowledge necessary for formulation design, analytical method development, and stability assessment.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| Appearance | White to yellowish crystals | [4] |
| Melting Point | 58 - 59 °C | [4] |
| Boiling Point | 160 °C @ 3.00 mm Hg | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of solvent systems for formulation and analytical testing. This compound exhibits a distinct solubility profile characterized by its lipophilic nature.
Qualitative Solubility
Experimental observations indicate that this compound is:
-
Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, alcohol, and various oils.[5]
Quantitative Solubility
Precise quantitative solubility data is essential for accurate formulation development. The following table summarizes the known quantitative solubility of this compound.
| Solvent | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (369.94 mM) | Not specified, sonication recommended.[3] |
Further quantitative solubility studies in a broader range of pharmaceutically acceptable solvents are recommended to expand this dataset.
Stability Profile
The chemical stability of this compound is a crucial factor influencing its shelf-life, storage conditions, and the integrity of its biological activity. While specific, comprehensive stability data for this compound is not extensively published, this section outlines the principles of stability testing and the expected degradation pathways based on its chemical structure.
General Stability Considerations
As an α,β-unsaturated aldehyde, this compound is susceptible to degradation under various environmental conditions. Key factors that can influence its stability include:
-
pH: The aldehyde functional group can be susceptible to oxidation and other reactions in both acidic and basic conditions.
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4-methoxycinnamic acid. This can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.
-
Light: Photodegradation can lead to isomerization of the trans double bond to the cis isomer or other photochemical reactions.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.
Forced Degradation Studies
To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict potential degradation products.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible solubility and stability data. The following sections provide standardized methodologies for these critical assessments.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, etc.)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies of this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and to assess its stability under various stress conditions.
Part 1: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. A common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Optimization: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution between the parent peak and any degradation peaks.
Part 2: Forced Degradation Studies Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70 °C) for a specified duration.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
Part 3: Analysis and Method Validation
-
Analyze the stressed samples using the developed HPLC method.
-
Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
-
Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
To aid in the conceptual understanding of the experimental workflows, the following diagrams are provided.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to Known Derivatives of 4-Methoxycinnamaldehyde and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of known derivatives of 4-Methoxycinnamaldehyde (B120730). The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound, a naturally occurring aromatic aldehyde, has garnered significant scientific interest due to the diverse biological activities of its derivatives. These derivatives, primarily categorized as thiosemicarbazones, Schiff bases, and chalcones, have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This guide delves into the synthesis of these derivatives, presents their biological activities with quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved in their mechanisms of action.
Key Derivatives of this compound
The core structure of this compound serves as a versatile scaffold for the synthesis of various derivatives with enhanced or novel biological activities. The primary classes of derivatives explored in this guide are:
-
Thiosemicarbazones: Formed by the condensation of this compound with thiosemicarbazide (B42300).
-
Schiff Bases: Resulting from the reaction of this compound with various primary amines.
-
Chalcones: Synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Light orange to yellow crystals | [1] |
| Melting Point | 57.0 to 61.0 °C | [1] |
| Solubility | Soluble in alcohols (e.g., methanol) | [1] |
| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enal |
Synthesis and Properties of Derivatives
This compound Thiosemicarbazone
Synthesis: this compound thiosemicarbazone is synthesized by the condensation reaction of this compound and thiosemicarbazide.
Biological Activity: This derivative has been identified as an effective inhibitor of phenol (B47542) oxidase, a critical enzyme in insects, suggesting its potential as an environmentally friendly insecticide.[1]
Quantitative Data:
| Derivative | Organism/Cell Line | Activity | Metric | Value | Reference |
| This compound thiosemicarbazone | Insect Phenol Oxidase | Enzyme Inhibition | Yield | 77.1% |
Schiff Base Derivatives
Synthesis: Schiff bases of this compound are synthesized by the condensation reaction with various substituted anilines, often under microwave irradiation.[2][3]
Biological Activity: These derivatives have shown significant in vitro antibacterial activity against various bacterial strains.[2][3]
Quantitative Data: Antibacterial Activity (Inhibition Zone in mm)
| Derivative | Acinetobacter calcoaceticus | Pediococcus acidilactici | Reference |
| N-(4-methoxycinnamylidene)aniline | 10 | 12 | [3] |
| N-(4-methoxycinnamylidene)-4-fluoroaniline | 11 | 13 | [3] |
| N-(4-methoxycinnamylidene)-3-chloroaniline | 12 | 14 | [3] |
| N-(4-methoxycinnamylidene)-4-chloroaniline | 13 | 15 | [3] |
| N-(4-methoxycinnamylidene)-2-bromoaniline | 11 | 13 | [3] |
| N-(4-methoxycinnamylidene)-4-bromoaniline | 14 | 16 | [3] |
Chalcone Derivatives
Synthesis: Chalcones are synthesized via the Claisen-Schmidt condensation of 4-methoxyacetophenone with various benzaldehydes, or by reacting 4-hydroxybenzaldehyde (B117250) with 4-methoxy acetophenone.[4][5]
Biological Activity: Chalcone derivatives of this compound have demonstrated potent anticancer and antifungal activities.
Quantitative Data: Anticancer Activity (IC₅₀ in µM)
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxy-4′-methoxychalcone | - | - | |
| 4'-Nitro-4-hydroxy-3-methoxychalcone | - | - | |
| Tricyclohexyltin p-methoxycinnamate | HT-29 | 1.2 (24h), 1.0 (48h), 0.5 (72h) | |
| This compound | C-33A (cervical cancer) | 110 |
Quantitative Data: Antifungal Activity (MIC in µg/mL)
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Cinnamaldehyde (B126680) derivatives | Fluconazole-resistant Candida albicans | 25 |
Experimental Protocols
General Synthesis of this compound Thiosemicarbazone
-
Dissolution: Dissolve thiosemicarbazide in a suitable solvent.
-
Addition: Add an equimolar amount of this compound to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid under magnetic stirring.
-
Reaction: Heat the mixture to reflux at 60-70°C for 3-5 hours.
-
Crystallization: Cool the reaction mixture to room temperature and allow it to stand for crystallization.
-
Isolation: Collect the crude product by suction filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound thiosemicarbazone.
General Synthesis of Schiff Bases via Microwave Irradiation
-
Mixing: In a microwave-safe vessel, mix equimolar amounts of this compound and a substituted aniline (B41778) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Irradiation: Subject the mixture to microwave irradiation at a specific power and for a set duration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture and isolate the precipitated Schiff base by filtration.
-
Purification: Wash the product with a cold solvent and recrystallize if necessary.
General Synthesis of Chalcones via Claisen-Schmidt Condensation
-
Mixing: In a round-bottom flask, dissolve equimolar amounts of 4-methoxyacetophenone and a substituted benzaldehyde (B42025) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture for several hours at room temperature. Monitor the reaction progress by TLC.
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Signaling Pathways
The biological activities of this compound derivatives are often attributed to their modulation of key cellular signaling pathways, particularly the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant activation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Cinnamaldehyde and its derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism of cellular defense against oxidative stress. Certain derivatives of cinnamaldehyde have been found to activate the Nrf2 pathway, leading to an enhanced antioxidant response.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound derivatives.
Conclusion
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of these derivatives, coupled with their significant pharmacological potential, makes them attractive candidates for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of their synthesis, properties, and mechanisms of action, intended to facilitate future research and development efforts.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 4. raybiotech.com [raybiotech.com]
- 5. DOT Language | Graphviz [graphviz.org]
The In Vitro Mechanisms of 4-Methoxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (4-MCA) is a naturally occurring phenolic compound found in various plants, including the rhizomes of Etlingera pavieana and Alpinia galanga.[1] It has garnered significant scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of 4-MCA, with a focus on its effects on cellular signaling pathways, apoptosis, and inflammation. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.
Core Mechanisms of Action
In vitro studies have elucidated several key mechanisms through which 4-MCA exerts its biological effects. These primarily involve the induction of apoptosis in cancer cells, modulation of inflammatory responses, and interference with viral replication. The following sections detail these mechanisms, supported by quantitative data and experimental protocols.
Induction of Apoptosis in Cancer Cells
4-MCA has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating cancerous cells.
Quantitative Data on Cytotoxicity and Apoptosis:
| Cell Line | Cancer Type | Assay | Concentration | Effect | Treatment Duration (hours) | Citation |
| C-33A (HPV16 E6E7) | Cervical Cancer | MTT | 110 µM (IC50) | 50% reduction in cell viability | 48 | [1] |
| C-33A (HPV16 E6E7) | Cervical Cancer | Annexin V-FITC/PI | 110 µM | 19% apoptotic cells (early and late) | 24 | [1] |
| HL-60 | Human Leukemia | MTT | 10 µg/ml | Dose-dependent cytotoxicity | Not Specified | [2][3] |
| U937 | Human Leukemia | MTT | 10 µg/ml | Dose-dependent cytotoxicity | Not Specified | [2][3] |
| A375 | Melanoma | Proliferation Assay | IC50 < 10 µM | Suppression of proliferation | Not Specified | [4] |
Signaling Pathways in Apoptosis:
The apoptotic activity of 4-MCA and its close analog, 4'-hydroxycinnamaldehyde (4'-HCA), is mediated by the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways. Key molecular events include:
-
Increased Reactive Oxygen Species (ROS) Production: Treatment with 4'-HCA leads to a significant increase in intracellular ROS levels.[2][3]
-
Mitochondrial Dysfunction: This is characterized by a decrease in the mitochondrial transmembrane potential, the release of cytochrome c into the cytosol, an increased Bax/Bcl-2 ratio, and decreased levels of Bcl-xL.[2][3]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]
-
ER Stress: Elevated cytosolic and mitochondrial Ca2+ levels in response to 4'-HCA treatment in HL-60 cells suggest the involvement of ER stress.[3]
Experimental Protocols:
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., 25,000 cells/ml) in a 96-well plate and incubate overnight at 37°C.[1]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of 4-MCA (e.g., 25, 50, 100, 200 µM) and incubate for the desired duration (e.g., 48 hours).[1]
-
MTT Addition: Discard the medium and add 100 µl of 0.5 mg/ml MTT solution in serum-free medium to each well. Incubate for 3 hours.[1][5]
-
Formazan (B1609692) Solubilization: Gently discard the MTT solution and add 200 µl of DMSO to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of 4-MCA for the specified time.
-
Cell Harvesting: Gently trypsinize and collect the cells.[1]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 5-15 minutes in the dark.[1][6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Diagram: Apoptotic Signaling Pathway of this compound Analogs
Caption: Apoptotic pathway induced by 4-MCA analogs.
Anti-Inflammatory Activity
4-MCA and its parent compound, cinnamaldehyde (B126680), exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Signaling Pathways in Inflammation:
-
NF-κB Pathway: Cinnamaldehyde has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][8] This inhibition prevents the degradation of IκB, the inhibitory subunit of NF-κB.[7]
-
MAPK Pathway: Cinnamaldehyde can suppress the phosphorylation of MAPKs such as JNK and p38, which are involved in inflammatory signaling.[7][9]
-
PI3K/Akt Pathway: Cinnamaldehyde has been shown to activate the PI3K/Akt pathway in the context of angiogenesis and wound healing, suggesting a complex, context-dependent role for this pathway.[10] In some cancer models, it inhibits this pathway.[11]
-
Nrf2/HO-1 Pathway: Cinnamaldehyde can induce the expression of heme oxygenase-1 (HO-1) and promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response, thereby protecting cells from oxidative stress.[12]
Experimental Protocols:
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-JNK, NF-κB p65, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Diagram: Anti-inflammatory Signaling Pathways of Cinnamaldehyde
Caption: Inhibition of inflammatory pathways by cinnamaldehyde.
Antiviral Activity
4-MCA has shown potent antiviral activity, particularly against the human respiratory syncytial virus (RSV).
Quantitative Data on Antiviral Activity:
| Virus | Cell Line | Assay | IC50 | Selectivity Index (SI) | Citation |
| RSV | Human larynx carcinoma | XTT | 0.055 µg/ml | 898.2 | [13] |
| RSV (Attachment) | Human larynx carcinoma | Not Specified | 0.06 µg/ml | Not Specified | [13] |
| RSV (Internalization) | Human larynx carcinoma | Not Specified | 0.01 µg/ml | Not Specified | [13] |
Mechanism of Antiviral Action:
4-MCA inhibits RSV by interfering with the early stages of viral infection, specifically viral attachment and internalization into the host cell.[13] Interestingly, its antiviral activity does not appear to be mediated by interferon production.[13]
Experimental Protocols:
Plaque Reduction Assay
This assay quantifies the reduction in viral plaques, which are areas of cell death caused by viral replication.
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.
-
Virus Treatment: Prepare serial dilutions of the virus and mix with various concentrations of 4-MCA.
-
Infection: Inoculate the cell monolayers with the virus/4-MCA mixture and incubate for 1 hour at 37°C for viral adsorption.[14]
-
Overlay: Remove the inoculum, wash the cells, and add an overlay medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.[14]
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).[14]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
Diagram: Experimental Workflow for Antiviral Time-of-Addition Assay
Caption: Workflow for time-of-addition antiviral assay.
Conclusion
This compound exhibits a range of promising in vitro biological activities, primarily driven by its ability to induce apoptosis in cancer cells, mitigate inflammatory responses, and inhibit viral replication. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as the mitochondrial apoptotic pathway, NF-κB, MAPK, and PI3K/Akt pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of 4-MCA in preclinical models.
References
- 1. scisoc.or.th [scisoc.or.th]
- 2. 4'-Hydroxycinnamaldehyde from Alpinia galanga (Linn.) induces human leukemic cell apoptosis via mitochondrial and endoplasmic reticulum stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Blockade of ALDH in Cisplatin-Resistant Ovarian Cancer Stem Cells In Vitro Synergistically Enhances Chemotherapy-Induced Cell Death [mdpi.com]
- 7. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 4-Methoxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (4-MCA), a natural bioactive compound found in various plants, including those of the Etlingera and Agastache genera, has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the potential therapeutic targets of 4-MCA, focusing on its anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing core signaling pathways.
Core Therapeutic Areas and Mechanisms of Action
4-MCA exhibits a range of biological activities by modulating key cellular signaling pathways. The primary therapeutic areas of interest include oncology, inflammation, virology, and neuroprotection.
Anticancer Activity
4-MCA has demonstrated significant cytotoxic and anti-invasive effects on various cancer cell lines. Its primary mechanisms of action in cancer include the induction of apoptosis and the inhibition of metalloproteinases involved in tumor invasion and metastasis.
Anti-Inflammatory Effects
The anti-inflammatory properties of 4-MCA are primarily attributed to its ability to suppress the NF-κB signaling pathway, a key regulator of the inflammatory response. By inhibiting this pathway, 4-MCA can reduce the production of pro-inflammatory cytokines and mediators.
Antiviral Properties
4-MCA has shown notable activity against respiratory syncytial virus (RSV)[1][2]. Its mechanism of action involves interfering with viral entry into host cells, specifically by inhibiting viral attachment and internalization[1].
Neuroprotective Potential
While much of the research has focused on its parent compound, cinnamaldehyde, preliminary evidence suggests that 4-MCA and its derivatives may offer neuroprotective benefits. The proposed mechanisms involve the activation of the Nrf2 antioxidant response pathway and the modulation of neuroinflammatory processes[3][4][5].
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and its related compounds.
| Compound | Assay | Cell Line/Target | IC50 Value | Reference |
| This compound | Cytotoxicity (MTT Assay) | C-33A (Cervical Cancer) | 110 µM | [6] |
| This compound | Antiviral (Cytopathic Effect Inhibition) | Respiratory Syncytial Virus (RSV) in HEp-2 cells | 0.055 µg/mL | [1][2] |
| This compound | Inhibition of Viral Attachment | Respiratory Syncytial Virus (RSV) | 0.06 µg/mL | [1] |
| This compound | Inhibition of Viral Internalization | Respiratory Syncytial Virus (RSV) | 0.01 µg/mL | [1] |
| 2-Methoxycinnamaldehyde | NF-κB Inhibition | Lipopolysaccharide (LPS)-induced | 31 µM |
Table 1: Summary of IC50 values for this compound and a related compound.
Signaling Pathways and Molecular Interactions
The therapeutic effects of 4-MCA are underpinned by its interaction with critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by 4-MCA.
NF-κB Signaling Pathway Inhibition
4-MCA has been shown to inhibit the activation of the NF-κB pathway, a central mediator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, 4-MCA blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RSV | TargetMol [targetmol.com]
- 3. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson’s Disease | MDPI [mdpi.com]
- 4. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of trans-cinnamaldehyde on the 6-hydroxydopamine-induced dopaminergic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scisoc.or.th [scisoc.or.th]
A Comprehensive Technical Review of the Pharmacological Effects of 4-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamaldehyde (4-MCA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of 4-MCA's pharmacological effects, with a focus on its anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant properties. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a bioactive aldehyde found in various plant species. Its chemical structure, characterized by a methoxy (B1213986) group on the phenyl ring of the cinnamaldehyde (B126680) backbone, contributes to its distinct biological activities. This guide synthesizes the current body of research on 4-MCA, presenting its pharmacological effects, mechanisms of action, and the experimental protocols used to elucidate these properties.
Anticancer Effects
This compound has demonstrated notable anticancer activity in preclinical studies, primarily through the induction of apoptosis and the inhibition of cancer cell invasion.
Mechanism of Action: Apoptosis Induction and Anti-Invasion
In cervical cancer cells, 4-MCA has been shown to induce dose-dependent cytotoxic effects.[1] This cytotoxicity is mediated through the induction of apoptosis, a programmed cell death pathway.[1] Furthermore, at non-toxic concentrations, 4-MCA significantly inhibits the invasion of cervical cancer cells.[1] This anti-invasive property is, at least in part, attributed to the downregulation of Matrix Metalloproteinase-14 (MMP-14) gene expression, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell metastasis.[1]
Quantitative Data: Cytotoxicity
| Cell Line | Assay | IC50 (µM) | Reference |
| C-33A (human cervical cancer) | MTT Assay | 110 | [1] |
Experimental Protocols
Objective: To determine the cytotoxic effect of 4-MCA on cancer cells.
Procedure:
-
Seed cancer cells (e.g., C-33A) in a 96-well plate at a density of 2.5 x 10^4 cells/mL and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of 4-MCA (e.g., 25, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48 hours.
-
Remove the medium and add 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in serum-free medium to each well.
-
Incubate for 3 hours to allow the formation of formazan (B1609692) crystals.
-
Gently discard the MTT solution and add 200 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
Objective: To quantify the induction of apoptosis by 4-MCA.
Procedure:
-
Plate cells in a 6-well plate and incubate overnight.
-
Treat the cells with the IC50 concentration of 4-MCA for 24 hours.
-
Harvest the cells by gentle trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 5-15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Objective: To evaluate the effect of 4-MCA on cancer cell invasion.
Procedure:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cancer cells in the upper chamber in serum-free medium containing a non-toxic concentration of 4-MCA (e.g., ¼ IC50).
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a sufficient period to allow cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.[2]
Signaling Pathway and Experimental Workflow
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of NF-κB and JNK Signaling
In macrophages stimulated with lipopolysaccharide (LPS), 4-MCA has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. By inhibiting these pathways, 4-MCA reduces the expression of inflammatory enzymes and cytokines.
Quantitative Data: Inhibition of Nitric Oxide Production
| Cell Line | Assay | IC50 (µM) | Reference |
| RAW 264.7 (murine macrophages) | Nitric Oxide Production | ~35-55 | [3] |
Experimental Protocols
Objective: To measure the inhibitory effect of 4-MCA on nitric oxide production.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of 4-MCA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Objective: To investigate the effect of 4-MCA on the activation of NF-κB and JNK signaling pathways.
Procedure:
-
Treat RAW 264.7 cells with 4-MCA followed by LPS stimulation.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), JNK, and c-Jun.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathway Diagram
Antiviral Effects
This compound has demonstrated promising antiviral activity, particularly against the Respiratory Syncytial Virus (RSV).
Mechanism of Action: Inhibition of Viral Entry
Studies have shown that 4-MCA can effectively inhibit the cytopathic effects of RSV in human laryngeal carcinoma (HEp-2) cells.[4] Its antiviral mechanism involves the inhibition of viral entry by interfering with both viral attachment to the host cell and the subsequent internalization process.[4]
Quantitative Data: Antiviral Activity
| Virus | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Cytopathic Effect Inhibition | ~0.055 | [4] |
Experimental Protocols
Objective: To determine the antiviral activity of 4-MCA by quantifying the reduction in viral plaques.
Procedure:
-
Seed HEp-2 cells in 6-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of 4-MCA for a specified time.
-
Infect the cells with a known titer of RSV.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without 4-MCA.
-
Incubate for several days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
Objective: To elucidate the specific stage of viral entry inhibited by 4-MCA.
Attachment Assay:
-
Pre-chill HEp-2 cells and RSV at 4°C.
-
Incubate the virus with the cells at 4°C in the presence of 4-MCA to allow attachment but prevent internalization.
-
Wash the cells to remove unbound virus and compound.
-
Quantify the attached virus (e.g., by RT-qPCR for viral RNA).
Internalization Assay:
-
Allow RSV to attach to HEp-2 cells at 4°C.
-
Shift the temperature to 37°C to allow internalization in the presence of 4-MCA.
-
After a short incubation, treat the cells with a protease to remove any non-internalized virus.
-
Quantify the internalized virus.
Experimental Workflow Diagram
Antimicrobial and Antioxidant Effects
Antimicrobial Activity
This compound has shown antimicrobial activity against a range of microorganisms. Its efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Specific MIC values for this compound against various bacterial and fungal strains are reported in the literature, but a comprehensive comparative table is beyond the scope of this guide. Researchers are encouraged to consult specific studies for detailed MIC data.
Objective: To determine the lowest concentration of 4-MCA that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a series of two-fold dilutions of 4-MCA in a 96-well microtiter plate using a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the microorganism.
-
Determine the MIC by visually inspecting for the lowest concentration of 4-MCA that shows no turbidity (growth).
Antioxidant Activity
The antioxidant potential of this compound is assessed through its ability to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix various concentrations of 4-MCA with the DPPH solution.
-
Incubate in the dark at room temperature.
-
Measure the decrease in absorbance at approximately 517 nm, which corresponds to the scavenging of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution to a specific absorbance at 734 nm.
-
Mix various concentrations of 4-MCA with the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm.
Conclusion
This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its demonstrated anticancer, anti-inflammatory, and antiviral effects, underpinned by well-defined molecular mechanisms, make it a strong candidate for further investigation in drug discovery and development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. Further studies are warranted to translate these preclinical findings into clinical applications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scisoc.or.th [scisoc.or.th]
- 3. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 4-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Methoxycinnamaldehyde (CAS No: 24680-50-0), also known as p-methoxycinnamaldehyde. The following sections detail the hazardous properties, personal protective equipment, experimental protocols for safe use, and emergency procedures to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
Pictogram:
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.19 g/mol |
| Appearance | Yellowish crystals or powder. |
| Melting Point | 55-60 °C (lit.) |
| Boiling Point | 145 °C at 7 mm Hg (lit.) |
| Solubility | Insoluble in water; Soluble in alcohol, oils, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] |
| Stability | Stable under recommended storage conditions, but is noted to be air sensitive.[2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] In a well-ventilated area, respiratory protection may not be required for small quantities. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. |
Experimental Protocols
Adherence to the following protocols is mandatory for the safe handling and use of this compound in a laboratory setting.
Handling
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[1]
-
Avoid Contact: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.
-
Ignition Sources: Keep away from heat and sources of ignition.[2]
-
Air Sensitivity: Due to its air-sensitive nature, consider handling under an inert atmosphere for long-term storage or sensitive experiments.[2]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
-
Security: For larger quantities, it is recommended to store in a locked cabinet.[1]
Disposal
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Environmental Contamination: Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions:
-
Use personal protective equipment as specified in Table 3.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Keep people away from and upwind of the spill.[1]
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not allow the chemical to enter drains, surface water, or groundwater.[1]
-
-
Methods for Cleaning Up:
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Toxicity and Reactivity Profile
Toxicity
-
Acute Toxicity: No quantitative data on acute toxicity (e.g., LD50, LC50) is readily available in the reviewed literature.[1] The toxicological properties have not been fully investigated.[2]
-
Local Effects: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Reactivity
-
Chemical Stability: Stable under recommended storage conditions, though it is air sensitive.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO2).[2]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[2]
Visualized Workflows
The following diagrams illustrate the logical flow of procedures for safe handling and emergency response.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Flowchart for Spills and Personal Exposure.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Methoxycinnamaldehyde (CAS: 1963-36-6)
Introduction
This compound, also known as p-methoxycinnamaldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₀O₂.[1][2] It is a naturally occurring compound found in plants such as Agastache rugosa and is recognized for its characteristic spicy, floral odor.[3][4] This compound is of significant interest due to its applications in the flavor and fragrance industries and its diverse biological activities, including anti-inflammatory and antiviral properties.[4][5] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its biological mechanisms of action.
Chemical and Physical Properties
This compound is a yellowish crystalline solid at room temperature.[3] Its identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1963-36-6[1] |
| Molecular Formula | C₁₀H₁₀O₂[1][2][6] |
| Molecular Weight | 162.19 g/mol [1][6] |
| IUPAC Name | (2E)-3-(4-Methoxyphenyl)prop-2-enal[7] |
| Synonyms | p-Methoxycinnamaldehyde, trans-4-Methoxycinnamaldehyde[8] |
| InChI Key | AXCXHFKZHDEKTP-NSCUHMNNSA-N[9] |
| SMILES | COc1ccc(C=CC=O)cc1[9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Yellowish crystalline solid | [3] |
| Melting Point | 55-60 °C | [1] |
| Boiling Point | 145 °C at 7 mmHg; 277 °C at 760 mmHg | [1][3] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 110 °C (230 °F) | [3][10] |
| Solubility | Almost insoluble in water. Soluble in ethanol (B145695), oils, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972). | [3][8] |
| Vapor Pressure | 0.00067 mmHg at 25°C | [1] |
| Refractive Index | 1.559 | [1] |
| LogP | 1.907 | [9] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis via Claisen-Schmidt Condensation
This compound can be synthesized by the base-catalyzed condensation of p-anisaldehyde and acetaldehyde (B116499).[3]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisaldehyde in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (B78521) (NaOH) in water and add it dropwise to the stirred solution of p-anisaldehyde at a controlled temperature (typically 10-20°C) to initiate the condensation.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. The reaction is typically exothermic and should be maintained at a controlled temperature.
-
Reaction Monitoring: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product often precipitates out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization.
Purification by Recrystallization
This protocol is suitable for purifying the crude solid obtained from synthesis.
Methodology:
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is commonly effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold ethanol/water mixture to remove residual soluble impurities.[11]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Analysis by Gas Chromatography (GC)
GC is used to assess the purity of this compound.
Methodology (GC-FID):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like acetone or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
-
Injection: Inject 1 µL of the sample solution in split mode.
-
Data Analysis: Identify the this compound peak by its retention time and determine the purity by calculating the relative peak area.
Biological Activity and Signaling Pathways
This compound has demonstrated several significant biological activities. It exhibits cytoprotective effects against the respiratory syncytial virus (RSV) with an IC50 of approximately 0.055 μg/mL in human laryngeal carcinoma cells.[4][12][13] Furthermore, it possesses anti-inflammatory properties and has shown anti-invasion activity in cervical cancer cells.[4][14]
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of trans-4-methoxycinnamaldehyde are reported to be mediated through the inactivation of key inflammatory signaling pathways.[4] In lipopolysaccharide (LPS)-stimulated macrophage cells, cinnamaldehydes are known to suppress the activation of Toll-like receptor 4 (TLR4). This action prevents the downstream activation of nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[4][15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 1963-36-6 [chemicalbook.com]
- 4. This compound | RSV | TargetMol [targetmol.com]
- 5. Page loading... [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
- 10. para-methoxycinnamaldehyde, 1963-36-6 [thegoodscentscompany.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. This compound | 1963-36-6 | MOLNOVA [molnova.com]
- 14. scisoc.or.th [scisoc.or.th]
- 15. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of 4-Methoxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamaldehyde (4-MCA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties in various preclinical studies. This technical guide provides a comprehensive overview of the current understanding of 4-MCA's mechanism of action, supported by quantitative data from key experimental findings. Detailed experimental protocols for in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this guide visualizes the intricate signaling pathways modulated by 4-MCA, offering a deeper insight into its therapeutic potential as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a derivative of cinnamaldehyde (B126680) found in the rhizomes of plants like Etlingera pavieana, has emerged as a promising candidate due to its potent inhibitory effects on key inflammatory mediators and pathways.[1] This document serves as a technical resource, consolidating the scientific evidence on the anti-inflammatory properties of 4-MCA.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in several studies, primarily using in vitro models of inflammation. The following table summarizes the key quantitative data, providing a comparative overview of its potency.
| Parameter | Experimental Model | Concentration of 4-MCA | Result | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 5, 10, 20 µM | Concentration-dependent inhibition | [1] |
| Prostaglandin E₂ (PGE₂) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 5, 10, 20 µM | Concentration-dependent inhibition | [1] |
| iNOS Protein Expression | LPS-stimulated RAW 264.7 macrophages | 20 µM | Significant decrease | [1] |
| COX-2 Protein Expression | LPS-stimulated RAW 264.7 macrophages | 20 µM | Significant decrease | [1] |
| NF-κB p65 Nuclear Translocation | LPS-stimulated RAW 264.7 macrophages | 20 µM | Inhibition | [1] |
| IκBα Phosphorylation | LPS-stimulated RAW 264.7 macrophages | 20 µM | Inhibition | [1] |
| JNK Phosphorylation | LPS-stimulated RAW 264.7 macrophages | 20 µM | Inhibition | [1] |
| c-Jun Phosphorylation | LPS-stimulated RAW 264.7 macrophages | 20 µM | Inhibition | [1] |
| Carrageenan-induced Paw Edema | Rat model | 50, 100 mg/kg (oral) | Significant reduction in paw volume | [1] |
| Ethyl Phenylpropiolate-induced Ear Edema | Rat model | 1 mg/ear (topical) | Significant reduction in ear swelling | [1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[2] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[2] 4-MCA has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the MAPK Signaling Pathway
The MAPK family of proteins, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals to cellular responses, including inflammation.[3] 4-MCA has been demonstrated to specifically inhibit the phosphorylation of JNK and its downstream target, c-Jun.[1] The activation of the JNK/c-Jun pathway contributes to the expression of pro-inflammatory genes, and its inhibition by 4-MCA represents another key anti-inflammatory mechanism.
Caption: Attenuation of the JNK/c-Jun MAPK pathway by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages
4.1.1. Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[4][5] For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 4-MCA for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[5]
4.1.2. Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of 4-MCA, an MTT assay is performed.[4] Following treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.[5]
4.1.3. Nitric Oxide (NO) Production Assay (Griess Assay)
The accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[6] An equal volume of cell culture supernatant and Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.[4] The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.[6]
4.1.4. Prostaglandin E₂ (PGE₂) and Cytokine Measurement (ELISA)
The concentrations of PGE₂ and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5]
4.1.5. Western Blot Analysis
To determine the protein expression levels of key signaling molecules, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., β-actin or GAPDH).[1] After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western blot analysis.
In Vivo Anti-Inflammatory Models
4.2.1. Carrageenan-Induced Paw Edema in Rats
Acute inflammation is induced by a sub-plantar injection of 1% carrageenan in saline into the right hind paw of rats. 4-MCA is administered orally at doses of 50 and 100 mg/kg one hour prior to the carrageenan injection.[1] Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the vehicle control group.
4.2.2. Ethyl Phenylpropiolate (EPP)-Induced Ear Edema in Rats
Topical inflammation is induced by applying a solution of EPP in acetone (B3395972) to the inner and outer surfaces of the rat ear. 4-MCA (1 mg/ear) is applied topically to the ear shortly before the EPP application.[1] After a set period (e.g., 1 hour), the rats are euthanized, and circular sections are taken from the treated and untreated ears. The weight difference between the two ear punches is used as a measure of the inflammatory edema.
Conclusion and Future Directions
This compound has demonstrated compelling anti-inflammatory properties through its dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future research should focus on comprehensive pharmacokinetic and toxicological studies to establish a robust safety profile. Additionally, evaluating the efficacy of 4-MCA in various chronic inflammatory disease models will be crucial in translating these promising preclinical findings into clinical applications. The development of optimized formulations to enhance bioavailability could also significantly advance the therapeutic utility of this compound as a novel anti-inflammatory agent.
References
- 1. Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. mdpi.com [mdpi.com]
- 6. biomolther.org [biomolther.org]
In-Depth Technical Guide: Antiviral Activity of 4-Methoxycinnamaldehyde Against Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The quest for effective antiviral therapies remains a significant challenge. This technical guide focuses on the antiviral properties of 4-Methoxycinnamaldehyde, a natural compound, against RSV. The information presented herein is derived from a key study that has investigated its potential as an anti-RSV agent.
Quantitative Data Summary
The antiviral efficacy of this compound against RSV has been quantified in vitro. The following tables summarize the key findings, providing a clear comparison of its activity and cytotoxicity.
Table 1: Antiviral Activity and Cytotoxicity of this compound against RSV
| Parameter | Value | Cell Line |
| IC50 (50% Inhibitory Concentration) | 0.055 µg/mL | Human larynx carcinoma cell line |
| SI (Selectivity Index) | 898.2 | Human larynx carcinoma cell line |
Table 2: Efficacy of this compound in Inhibiting RSV Entry
| Mechanism of Inhibition | IC50 | Concentration Tested | Cell Line |
| Viral Attachment | 0.06 µg/mL | 0.03 µg/mL | Human larynx carcinoma cell line |
| Viral Internalization | 0.01 µg/mL | 0.03 µg/mL | Human larynx carcinoma cell line |
Experimental Protocols
The following sections detail the methodologies employed in the key study to evaluate the antiviral activity of this compound.
Cell and Virus Culture
-
Cell Line: A human larynx carcinoma cell line was used for all experiments. Cells were cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Virus Propagation: RSV was propagated in the human larynx carcinoma cell line. The virus stock was harvested when the cytopathic effect (CPE) was observed in approximately 80-90% of the cell monolayer. The virus titer was determined by a standard plaque assay.
Cytotoxicity Assay (XTT Method)
The cytotoxicity of this compound on the human larynx carcinoma cell line was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Various concentrations of this compound were added to the wells.
-
The plates were incubated for a period that corresponds to the duration of the antiviral assays.
-
The XTT reagent was added to each well and the plates were incubated to allow for the formation of formazan.
-
The absorbance was measured using a microplate reader.
-
The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
The antiviral activity of this compound against RSV was evaluated by its ability to inhibit the virus-induced cytopathic effect (CPE).[1]
-
A confluent monolayer of the human larynx carcinoma cells in 96-well plates was infected with RSV.
-
Immediately after infection, the culture medium was replaced with a maintenance medium containing various concentrations of this compound.
-
The plates were incubated and observed daily for the appearance of CPE.
-
After the incubation period, cell viability was assessed using the XTT method as described above.
-
The 50% inhibitory concentration (IC50) was determined from the dose-response curve.
Viral Attachment Assay
This assay was performed to determine if this compound could inhibit the attachment of RSV to the host cells.
-
Pre-chilled confluent cell monolayers in 24-well plates were incubated with a mixture of RSV and various concentrations of this compound at 4°C for 2 hours to allow for viral attachment but not entry.
-
The cells were then washed to remove unattached viruses and the compound.
-
The cells were overlaid with fresh medium and incubated at 37°C until CPE was observed.
-
The IC50 for viral attachment was determined by quantifying the inhibition of CPE.
Viral Internalization Assay
This assay was conducted to assess the effect of this compound on the internalization of RSV into the host cells.
-
Confluent cell monolayers were infected with RSV at 4°C for 2 hours to allow for attachment.
-
The cells were then washed to remove unattached viruses.
-
A medium containing various concentrations of this compound was added, and the temperature was shifted to 37°C to allow for viral internalization.
-
After a 2-hour incubation, the cells were treated with a citrate (B86180) buffer to inactivate any un-internalized viruses.
-
The cells were then washed and incubated with fresh medium until the development of CPE.
-
The IC50 for viral internalization was calculated based on the reduction of CPE.[1]
Visualizations
Mechanism of Action: Inhibition of RSV Entry
The following diagram illustrates the proposed mechanism by which this compound inhibits RSV infection by targeting the early stages of the viral life cycle.
References
Anticancer Effects of 4-Methoxycinnamaldehyde on Cervical Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervical cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. 4-Methoxycinnamaldehyde (4-MCA), a natural compound, has demonstrated promising anticancer activities. This technical guide provides an in-depth overview of the current understanding of the anticancer effects of 4-MCA on cervical cancer cells. It summarizes key quantitative data, details essential experimental protocols, and visualizes the known molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound is a bioactive compound that has been investigated for its pharmacological properties, including its potential as an anticancer agent. Research has specifically explored its efficacy against cervical cancer, a disease predominantly caused by high-risk human papillomavirus (HPV) infections. The oncoproteins E6 and E7 from HPV are known to disrupt key tumor suppressor pathways, including those regulated by p53 and pRb, leading to uncontrolled cell proliferation and invasion. This guide focuses on the cytotoxic, pro-apoptotic, and anti-invasive properties of 4-MCA in the context of cervical cancer, providing a foundation for future preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on cervical cancer cells.
Table 1: Cytotoxicity of this compound on C-33A Cervical Cancer Cells
| Parameter | Value | Cell Line | Exposure Time | Assay |
| IC50 | 110 µM | C-33A (HPV16 E6/E7) | 24 hours | MTT Assay |
Table 2: Pro-Apoptotic Effects of this compound on C-33A Cervical Cancer Cells
| Treatment | Concentration | % Apoptotic Cells (Early + Late) | Cell Line | Exposure Time | Assay |
| DMSO (Control) | - | 4.2% | C-33A (HPV16 E6/E7) | 24 hours | Annexin V/PI Staining |
| 4-MCA | 110 µM (IC50) | 19% | C-33A (HPV16 E6/E7) | 24 hours | Annexin V/PI Staining |
Table 3: Effect of this compound on MMP14 Gene Expression in C-33A (HPV16 E6/E7) Cells
| Treatment | Concentration | Relative MMP14 Expression | Exposure Time | Assay |
| 4-MCA | Dose-dependent | Decrease | 24 hours | Real-Time PCR |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of 4-MCA's effects on cervical cancer cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 4-MCA on cervical cancer cells.
-
Cell Seeding: Plate cervical cancer cells (e.g., C-33A) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-MCA (e.g., 25, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 4-MCA.
-
Cell Seeding and Treatment: Seed cervical cancer cells in 6-well plates and treat with 4-MCA at the desired concentration (e.g., IC50 value) for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Invasion Assay
This assay evaluates the effect of 4-MCA on the invasive potential of cervical cancer cells.
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size, coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Seed cervical cancer cells in the upper chamber in serum-free medium.
-
Treatment: Add 4-MCA at a non-toxic concentration to both the upper and lower chambers. The lower chamber should contain a chemoattractant, such as a medium with fetal bovine serum.
-
Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells in multiple microscopic fields to determine the extent of invasion.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways modulated by this compound in cervical cancer cells are still under investigation. However, based on the observed biological effects, a potential mechanism of action can be proposed. The related compound, cinnamaldehyde, has been shown to inhibit the PI3K/Akt signaling pathway in other cancer types.[1] Given that the PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and invasion, it is a plausible target for 4-MCA in cervical cancer.
The downregulation of Matrix Metalloproteinase 14 (MMP14) by 4-MCA is a key finding in its anti-invasive effect.[2] MMP14 is a membrane-type MMP that plays a critical role in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.
Visualizations
The following diagrams illustrate the experimental workflow for assessing the anticancer effects of 4-MCA and a proposed signaling pathway based on current evidence.
Conclusion and Future Directions
This compound exhibits significant anticancer effects on cervical cancer cells by inducing apoptosis and inhibiting cell invasion, partly through the downregulation of MMP14.[2] The presented data and protocols provide a solid framework for further investigation.
Future research should focus on:
-
Elucidating the precise signaling pathways modulated by 4-MCA in cervical cancer cells, including a definitive investigation into its effects on the PI3K/Akt and other relevant pathways.
-
Expanding the investigation to other cervical cancer cell lines , including those positive for different HPV types, to assess the broader applicability of 4-MCA.
-
Conducting in vivo studies using animal models to evaluate the efficacy and safety of 4-MCA as a potential therapeutic agent for cervical cancer.
-
Investigating the potential for synergistic effects when 4-MCA is combined with existing chemotherapeutic drugs or immunotherapies.
A deeper understanding of the molecular mechanisms underlying the anticancer activities of this compound will be crucial for its potential translation into a clinical setting for the treatment of cervical cancer.
References
Methodological & Application
Synthesis of 4-Methoxycinnamaldehyde via Claisen-Schmidt Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxycinnamaldehyde (B120730), a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The synthesis is achieved through a Claisen-Schmidt condensation, a robust and widely used carbon-carbon bond-forming reaction.[3]
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone and an aromatic carbonyl compound lacking α-hydrogens, such as 4-methoxybenzaldehyde (B44291) (p-anisaldehyde).[1][3] The reaction is typically base-catalyzed, involving the formation of an enolate from the carbonyl compound with α-hydrogens, which then acts as a nucleophile.[4][5]
Reaction Principle
The base-catalyzed synthesis of this compound from 4-methoxybenzaldehyde and acetaldehyde (B116499) proceeds through the following mechanistic steps:
-
Enolate Formation: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.[4]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.[1][5]
-
Aldol Addition: This attack forms a β-hydroxy aldehyde intermediate (an aldol).
-
Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable α,β-unsaturated aldehyde, this compound.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for two common protocols for the synthesis of this compound, allowing for a quick comparison of reaction conditions.
| Parameter | Protocol 1: Ethanolic NaOH | Protocol 2: Aqueous KOH |
| Starting Aldehyde | 4-Methoxybenzaldehyde (p-Anisaldehyde) | 4-Methoxybenzaldehyde (p-Anisaldehyde) |
| Enolizable Carbonyl | Acetaldehyde | Acetaldehyde |
| Molar Ratio (Aldehyde:Carbonyl) | 1:1.2 | 1:1.5 |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Solvent | 95% Ethanol (B145695) | Acetone/Water |
| Reaction Time | 2-3 hours | Not specified, monitor by TLC |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | Not explicitly stated, but generally high for this reaction type[6][7] | 42.1% (for a related chalcone (B49325) synthesis)[8] |
Experimental Protocols
Protocol 1: Synthesis using Ethanolic Sodium Hydroxide[1]
This protocol utilizes a homogenous base solution in an alcoholic solvent.
Materials:
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of 95% ethanol.
-
Addition of Acetaldehyde: To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.
-
Initiation of Condensation: Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes).
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.[1]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2: Synthesis using Aqueous Potassium Hydroxide in Acetone[1]
This protocol employs a two-phase system with an aqueous base.
Materials:
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
Acetone
-
Distilled Water
-
95% Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 15 mL of acetone. Add a magnetic stir bar. To this solution, add 0.84 mL (15 mmol) of acetaldehyde.
-
Preparation of Base Solution: In a separate beaker, dissolve 1.0 g of potassium hydroxide in 20 mL of distilled water.
-
Reaction Initiation: Slowly add the potassium hydroxide solution to the stirred solution of the aldehydes over approximately 5 minutes.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[1]
-
Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to form crystals.[1]
-
Drying: Collect the purified crystals by vacuum filtration and dry them.
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 4-Methoxycinnamaldehyde by Recrystallization
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Methoxycinnamaldehyde is a bioactive compound with potential applications in various research and development sectors, including antiviral drug discovery.[1][2][3] Ensuring the high purity of this compound is critical for accurate experimental results and for meeting regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound.[4][5][6] This document provides detailed protocols for the purification of this compound using single-solvent and mixed-solvent recrystallization methods, along with relevant data and procedural diagrams.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |
| Molecular Weight | 162.19 g/mol | [7][8] |
| Appearance | Light yellow to yellow powder/crystals | [7][9] |
| Melting Point | 55-60 °C | [7][9] |
| Boiling Point | 145 °C at 7 mm Hg | [7][9] |
| Solubility | Soluble in ethanol (B145695), chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. | [7][10] |
Experimental Protocols
Two primary recrystallization methods are presented: a single-solvent recrystallization using ethanol and a mixed-solvent recrystallization using an ethanol/water system. The choice of method may depend on the nature of the impurities and the desired final purity.
Protocol 1: Single-Solvent Recrystallization with Ethanol
This protocol is suitable for routine purification of this compound when impurities have significantly different solubility in ethanol compared to the target compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol. Gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[11][12] Avoid adding an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12][13]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly to room temperature.[6][12] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][13]
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.[6][12]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to obtain the pure this compound.[11]
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
This method is particularly useful when this compound is highly soluble in a solvent (like ethanol) even at low temperatures, making single-solvent recrystallization inefficient. Water acts as an anti-solvent to induce crystallization.
Materials:
-
Same as Protocol 1, with the addition of distilled water.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.[13]
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the cloud point).[13]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[13]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1, using a cold ethanol/water mixture for washing the crystals.[13]
Data Presentation
| Solvent System | Solubility at High Temperature | Solubility at Low Temperature | Application |
| 95% Ethanol | High | Moderate | Single-solvent recrystallization |
| Ethanol/Water | High (in ethanol) | Low (in mixture) | Mixed-solvent recrystallization |
Visualizations
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
- 1. This compound | RSV | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 1963-36-6 [chemicalbook.com]
- 8. chemeo.com [chemeo.com]
- 9. This compound | 1963-36-6 [amp.chemicalbook.com]
- 10. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antiviral Activity of 4-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (4-MCA) is a naturally occurring compound that has demonstrated significant antiviral properties, particularly against enveloped viruses such as Respiratory Syncytial Virus (RSV).[1] As a derivative of cinnamaldehyde (B126680), 4-MCA is believed to exert its antiviral effects through a multi-faceted approach that includes the direct inhibition of viral entry into host cells and the modulation of host inflammatory responses.[2] Evidence suggests that 4-MCA can interfere with viral attachment and internalization, key initial steps in the viral life cycle.[1] Furthermore, related compounds are known to suppress pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, which are often exploited by viruses to facilitate their replication and pathogenesis.[3][4]
These application notes provide a comprehensive guide for researchers to evaluate the antiviral efficacy of this compound in an in vitro setting. Detailed protocols for cytotoxicity assays, plaque reduction assays, and 50% tissue culture infective dose (TCID50) assays are provided to enable a thorough assessment of the compound's antiviral activity and therapeutic potential.
Data Presentation
The antiviral activity of a compound is typically evaluated by its efficacy in inhibiting viral replication and its toxicity to the host cells. The 50% inhibitory concentration (IC50) represents the concentration of the compound that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to cells.
Table 1: In Vitro Antiviral Activity of this compound (4-MCA)
| Virus | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Respiratory Syncytial Virus (RSV) | Human larynx carcinoma (HEp-2) | XTT Assay | 0.055 | 49.4 | 898.2 | [5] |
Table 2: In Vitro Antiviral Activity of Cinnamaldehyde Derivatives against Coxsackievirus B3 (CVB3)
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| 4-chlorocinnamaldehyde | HeLa | 2109.08 ± 157.69 | >1000 | 3.31 | [6] |
| α-bromo-4-methylcinnamaldehyde | HeLa | 11.38 ± 2.22 | 38.61 ± 4.89 | 3.39 | [6] |
| α-bromo-4-chlorocinnamaldehyde | HeLa | 2.12 ± 0.37 | 85.69 ± 7.63 | 40.42 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of 4-MCA that is toxic to the host cells.
Materials:
-
Host cells (e.g., HEp-2, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (4-MCA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.
-
After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of 4-MCA to triplicate wells. Include a "cells only" control (medium without 4-MCA) and a "vehicle" control (medium with the highest concentration of the solvent used to dissolve 4-MCA, e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully remove the medium and add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the "cells only" control.
-
The 50% cytotoxic concentration (CC50) is determined as the concentration of 4-MCA that reduces cell viability by 50%.[4]
Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[3]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Serum-free medium
-
This compound (4-MCA)
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Formaldehyde (B43269) solution (4%)
-
Crystal violet solution (0.5%)
-
PBS
Procedure:
-
Prepare serial dilutions of 4-MCA in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash once with PBS.
-
In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with an equal volume of the 4-MCA dilutions for 1 hour at 37°C. Include a virus control (virus with medium only).
-
Inoculate the cell monolayers with 200 µL of the virus/4-MCA mixture and incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[3]
-
After adsorption, remove the inoculum and gently wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the respective concentrations of 4-MCA to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques have formed (typically 2-5 days).
-
Fix the cells by adding 1 mL of 4% formaldehyde solution to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each 4-MCA concentration compared to the virus control.
-
The 50% inhibitory concentration (IC50) is the concentration of 4-MCA that reduces the number of plaques by 50%.[7]
TCID50 Assay
This endpoint dilution assay is used for viruses that do not form plaques and measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.[8]
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
Complete cell culture medium
-
This compound (4-MCA)
Procedure:
-
Seed 96-well plates with host cells to achieve a confluent monolayer.
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cells and add 100 µL of each virus dilution to 8 replicate wells. Include a cell control (no virus).
-
In parallel, prepare another set of virus dilutions and pre-incubate them with various concentrations of 4-MCA for 1 hour at 37°C before adding to the cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Observe the plates daily for the presence of cytopathic effect (CPE) under a microscope.
-
The viral titer (TCID50/mL) is calculated using the Reed-Muench or Spearman-Kärber method.[1][8]
-
The reduction in viral titer in the presence of 4-MCA indicates its antiviral activity.
Visualizations
Experimental Workflow
References
- 1. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde Inhibits the Replication of Porcine Reproductive and Respiratory Syndrome Virus Type 2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxycinnamaldehyde as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (4-MCA) is a naturally occurring alpha,beta-unsaturated aldehyde that has garnered significant interest for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] Its chemical structure, featuring an electrophilic aldehyde group and a conjugated system, makes it a valuable tool for probing specific cellular signaling pathways. These application notes provide a comprehensive guide for utilizing 4-MCA as a molecular probe to investigate and modulate key cellular processes, particularly the Nrf2, NF-κB, and JNK signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Yellowish crystals | [4] |
| CAS Number | 1963-36-6 | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
Mechanism of Action as a Molecular Probe
The utility of 4-MCA as a molecular probe stems from its electrophilic nature. The α,β-unsaturated aldehyde can react with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues, via a Michael addition reaction.[6] This potential for covalent modification allows 4-MCA to interact with and modulate the function of specific sensor proteins within signaling cascades.
One of the primary targets of electrophilic compounds like 4-MCA is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 antioxidant response pathway.[3][7][8] By covalently modifying specific cysteine residues on Keap1, 4-MCA can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression.[3][7][8]
Additionally, 4-MCA and related cinnamaldehydes have been shown to inhibit the pro-inflammatory NF-κB signaling pathway and modulate the JNK stress-activated protein kinase pathway.[9]
Application 1: Probing the Nrf2 Antioxidant Response Pathway
4-MCA can be used as a chemical tool to activate and study the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.
Quantitative Data: Nrf2 Activation
| Compound | Cell Line | Assay | Endpoint | Result |
| Perillaldehyde (related unsaturated aldehyde) | - | ARE-luciferase reporter assay | ARE activation | Potent activation |
| Cinnamaldehyde (related unsaturated aldehyde) | HepG2 | Western Blot / EMSA | Nrf2 nuclear translocation and ARE binding | Increased Nrf2 activity |
| 2-Methoxycinnamaldehyde (B72128) | RAW264.7 | Western Blot | NRF2 expression | Significant activation |
Experimental Protocol: Nrf2 Activation using an ARE-Luciferase Reporter Assay
This protocol describes how to quantify the activation of the Nrf2 pathway by 4-MCA using a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
HEK293T or other suitable cell line stably expressing an ARE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (4-MCA)
-
tert-butylhydroquinone (B1681946) (tBHQ) as a positive control
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of 4-MCA in DMSO. Create serial dilutions of 4-MCA and the positive control (tBHQ) in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., 10 µM tBHQ).
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay:
-
Carefully remove the medium from each well.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from wells with no cells.
-
Normalize the data by expressing the luminescence of each treated well as a fold change relative to the vehicle control.
-
Plot the fold change against the log concentration of 4-MCA to determine the EC50 value.
-
Application 2: Probing the NF-κB Inflammatory Pathway
4-MCA and its analogs can be utilized to inhibit and investigate the NF-κB pathway, a central mediator of inflammation.
Quantitative Data: NF-κB Inhibition
| Compound | Cell Line | Assay | IC50 | Reference |
| trans-Cinnamaldehyde | RAW264.7 | NF-κB Luciferase Reporter | 43 µM | [11] |
| 2-Methoxycinnamaldehyde | RAW264.7 | NF-κB Luciferase Reporter | 31 µM | [11] |
Experimental Protocol: NF-κB Inhibition using a Luciferase Reporter Assay
This protocol details the use of 4-MCA to inhibit NF-κB activation, measured via a luciferase reporter assay in cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB-luciferase reporter
-
DMEM with 10% FBS and antibiotics
-
This compound (4-MCA)
-
Dexamethasone or similar known NF-κB inhibitor (positive control)
-
Recombinant human TNF-α
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of 4-MCA and a positive control in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours.
-
Stimulation: Prepare a solution of TNF-α in culture medium at a concentration that gives a sub-maximal response (e.g., 20 ng/mL). Add 100 µL of this solution to the wells (final concentration 10 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
Luciferase Assay and Data Analysis: Follow steps 5 and 6 as described in the Nrf2 activation protocol. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Application 3: Probing the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is activated by various cellular stresses. Cinnamaldehyde derivatives can be used to investigate the role of JNK in cellular responses.
Quantitative Data: JNK Activation
Specific quantitative data for JNK modulation by 4-MCA is limited. However, related compounds have been shown to induce JNK phosphorylation. The following protocol allows for the quantification of this effect.
| Compound | Cell Line | Assay | Endpoint | Result |
| Cinnamaldehyde | HepG2 | Western Blot | p-JNK levels | Activation of JNK |
| 4-methoxy-TEMPO (related compound) | HepG2 | Western Blot | p-JNK levels | Increased JNK phosphorylation |
Experimental Protocol: Western Blot for JNK Activation
This protocol describes how to measure the activation of JNK by detecting its phosphorylated form (p-JNK) using Western blotting.
Materials:
-
HepG2 or other suitable cell line
-
6-well cell culture plates
-
This compound (4-MCA)
-
Anisomycin or UV radiation (positive controls for JNK activation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with various concentrations of 4-MCA for different time points (e.g., 15, 30, 60 minutes). Include positive and vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-p-JNK, anti-JNK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the p-JNK signal to total JNK and the loading control.
Conclusion
This compound is a versatile molecular probe for studying key cellular signaling pathways involved in oxidative stress and inflammation. Its ability to covalently interact with sensor proteins like Keap1 provides a powerful tool for researchers to dissect these complex processes. The protocols and data presented here offer a solid foundation for incorporating 4-MCA into experimental designs aimed at understanding and modulating cellular responses for therapeutic benefit.
References
- 1. Enhanced 4-Hydroxynonenal Resistance in KEAP1 Silenced Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux [bmbreports.org]
- 5. Protein binding and metabolism influence the relative skin sensitization potential of cinnamic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Anti-Inflammatory Potential: A Protocol for Studying 4-Methoxycinnamaldehyde's Effect on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols to investigate the effects of 4-Methoxycinnamaldehyde (4-MCA) on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. The methodologies outlined herein are designed to facilitate the exploration of 4-MCA as a potential therapeutic agent for inflammatory diseases. While direct quantitative data for 4-MCA is emerging, the protocols are based on established methods for studying closely related compounds, such as cinnamaldehyde (B126680) and 2-methoxycinnamaldehyde (B72128), which have demonstrated significant inhibitory effects on NF-κB activation.
Introduction to NF-κB Signaling and this compound
The NF-κB family of transcription factors plays a pivotal role in the inflammatory response, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.
This compound, a derivative of cinnamaldehyde found in cinnamon, is of growing interest for its potential anti-inflammatory properties. Understanding its mechanism of action, particularly its impact on the NF-κB signaling cascade, is crucial for its development as a therapeutic candidate.
Key Experimental Protocols
To elucidate the effect of 4-MCA on NF-κB signaling, a multi-faceted approach is recommended, encompassing the analysis of protein phosphorylation, protein degradation, nuclear translocation, and target gene expression.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are suitable models for studying inflammation and NF-κB signaling.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays, or chamber slides for immunofluorescence).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of 4-MCA (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for the desired time points (e.g., 15, 30, 60 minutes for phosphorylation events; 1, 2, 4 hours for protein degradation and translocation; 6, 12, 24 hours for gene expression).
-
Western Blot Analysis of NF-κB Signaling Proteins
This technique is used to quantify the levels of key proteins and their phosphorylated forms in the NF-κB pathway.
-
Protocol:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), IκBα, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Protocol:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with 4-MCA followed by stimulation with an NF-κB activator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Protocol:
-
Grow cells on glass coverslips or in chamber slides.
-
Treat the cells with 4-MCA and an NF-κB activator as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on NF-κB Transcriptional Activity
| Treatment | Concentration (µM) | NF-κB Luciferase Activity (Fold Induction) | Inhibition (%) |
| Vehicle Control | - | 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | - | 15.2 ± 1.5 | 0 |
| LPS + 4-MCA | 1 | 12.5 ± 1.1 | 17.8 |
| LPS + 4-MCA | 5 | 8.3 ± 0.9 | 45.4 |
| LPS + 4-MCA | 10 | 4.1 ± 0.5 | 73.0 |
| LPS + 4-MCA | 25 | 1.8 ± 0.3 | 88.2 |
Note: Data presented is hypothetical and should be replaced with experimental results. Data for the closely related 2-methoxycinnamaldehyde shows an IC50 value of 31 µM on NF-κB transcriptional activity.[1]
Table 2: Densitometric Analysis of Western Blot Results
| Treatment | p-IκBα / IκBα Ratio | IκBα / β-actin Ratio | Nuclear p65 / Total p65 Ratio |
| Vehicle Control | 1.0 | 1.0 | 0.1 |
| LPS (30 min) | 5.8 | 0.3 | 0.8 |
| LPS + 4-MCA (10 µM) | 2.5 | 0.7 | 0.4 |
| LPS + 4-MCA (25 µM) | 1.2 | 0.9 | 0.2 |
Note: Data presented is hypothetical and should be replaced with experimental results.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Caption: The NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: Experimental workflow for investigating the effects of this compound on NF-κB signaling.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate and document the inhibitory effects of this compound on the NF-κB signaling pathway, contributing to the development of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for Testing 4-Methoxycinnamaldehyde in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (4-MCA) is a naturally occurring compound that has demonstrated significant anti-cancer properties in various preclinical studies. It has been shown to induce cytotoxicity, inhibit cell proliferation, and promote apoptosis in several cancer cell lines. These effects are mediated through its influence on critical cellular signaling pathways, including the PI3K/Akt and MAPK pathways. This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of 4-MCA and presents a summary of quantitative data from relevant studies.
Data Presentation
Table 1: Cytotoxicity of this compound (4-MCA) in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | 4-MCA IC50 (µM) | Incubation Time | Assay | Reference |
| C-33A | Cervical Cancer | 79.2 ± 15.9 | 48h | MTT | [1] |
| C-33A (HPV16 E6E7) | Cervical Cancer | 111.5 ± 11.5 | 48h | MTT | [1] |
| HaCaT (non-cancerous) | Keratinocyte | >200 | 48h | MTT | [1] |
Table 2: Effect of this compound (4-MCA) on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptotic Cells | Incubation Time | Assay | Reference |
| C-33A (HPV16 E6E7) | DMSO (Control) | - | - | 4.2 | 24h | Annexin V/PI | [1] |
| C-33A (HPV16 E6E7) | 110 µM 4-MCA (IC50) | - | - | 19.0 | 24h | Annexin V/PI | [1] |
Note: Specific percentages for early and late apoptosis were not detailed in the source; the total apoptotic population is presented.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 4-MCA on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound (4-MCA)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4-MCA in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted 4-MCA solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS), cold and sterile
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with 4-MCA for the desired time. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of 4-MCA on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with serum-free medium containing different concentrations of 4-MCA or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure can be quantified using image analysis software like ImageJ.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by 4-MCA.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
4-MCA has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below illustrate the putative mechanisms of action.
Caption: PI3K/Akt signaling pathway inhibition by 4-MCA.
Caption: MAPK signaling pathway modulation by 4-MCA.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound.
Caption: Experimental workflow for 4-MCA evaluation.
References
Application Notes and Protocols: Formulation of 4-Methoxycinnamaldehyde for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Methoxycinnamaldehyde (4-MCA), also known as p-methoxycinnamaldehyde, is a bioactive phenylpropanoid naturally found in plants such as Agastache rugosa.[1][2][3] It has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and antiviral agent.[1][2][4] Specifically, its anti-inflammatory effects are mediated through the inactivation of NF-κB and JNK/c-Jun signaling pathways.[1] Given its therapeutic potential and hydrophobic nature, developing a stable and effective formulation is critical for successful in vivo evaluation.
These application notes provide a comprehensive guide to the formulation and administration of 4-MCA for preclinical in vivo research, including detailed protocols, vehicle selection, and a summary of its known biological activities.
Physicochemical Properties and Solubility
Understanding the fundamental properties of 4-MCA is the first step in developing a suitable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₂ | [5][6] |
| Molecular Weight | 162.19 g/mol | [5][6] |
| CAS Number | 1963-36-6 / 24680-50-0 | [7][8] |
| Appearance | Light yellow crystalline powder | [7] |
| Purity | ≥ 98% | [5] |
| Storage (Powder) | -20°C for 3 years | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 60 mg/mL (369.94 mM) | Sonication is recommended for complete dissolution. | [1] |
| Soybean Oil | Miscible (Implied) | Used as a vehicle in feed for an in vivo piglet study. | [9] |
Recommended Formulations for In Vivo Administration
Due to its poor aqueous solubility, 4-MCA requires a co-solvent system for parenteral administration. For oral administration, an oil-based vehicle can be used.
Parenteral Formulation (Intraperitoneal or Intravenous)
A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, Polyethylene Glycol (PEG), a surfactant like Tween 80, and saline or PBS.[10][11] The percentage of DMSO should be minimized to reduce potential toxicity.[12][13]
Protocol for Preparing a 5 mg/mL Dosing Solution:
-
Prepare Stock Solution: Dissolve 4-MCA in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Sonication may be required.[1]
-
Vehicle Preparation: Prepare the final vehicle by mixing the components in the order listed in Table 3.
-
Final Formulation: Slowly add the 4-MCA stock solution to the final vehicle vortexing continuously to prevent precipitation. For a 5 mg/mL final concentration, add 1 part of the 50 mg/mL stock solution to 9 parts of the final vehicle.
-
Final Check: Ensure the final solution is clear and free of any precipitate before administration. The final DMSO concentration in this formulation is 10%.
Table 3: Recommended Vehicle Composition for Parenteral Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300/PEG400 | 40% | Co-solvent, improves solubility |
| Tween 80 | 5% | Surfactant, enhances stability |
| Saline or PBS | 45% | Aqueous base, ensures isotonicity |
Note: This vehicle composition is a standard starting point and should be optimized based on stability and preliminary toxicity assessments.[10]
Oral Gavage Formulation
Based on its use in animal feed, an oil-based vehicle is suitable for oral administration.[9]
Protocol for Preparing a 10 mg/mL Dosing Solution:
-
Weigh Compound: Weigh the required amount of 4-MCA powder.
-
Add Vehicle: Add the desired volume of a pharmaceutically acceptable oil (e.g., corn oil, sesame oil, or soybean oil).
-
Dissolve/Suspend: Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Gentle warming may aid dissolution but should be done cautiously to avoid degradation.
Proposed In Vivo Experimental Protocol
The following is a general guideline. The specific animal model, dosage, and endpoints should be adapted to the research question. A pilot study to determine the maximum tolerated dose (MTD) is strongly recommended.
Table 4: General Experimental Parameters for In Vivo Studies
| Parameter | Recommendation | Notes |
| Animal Model | Mice (e.g., C57BL/6, Balb/c) or Rats (e.g., Sprague-Dawley) | Model selection depends on the disease being studied (e.g., inflammation, cancer).[1] |
| Administration Route | Intraperitoneal (IP), Oral Gavage (PO) | IP is common for initial efficacy studies; PO is relevant for clinical potential.[10] |
| Dosage Range | 10 - 50 mg/kg | Start with lower doses and escalate. A study in piglets used a dose equimolar to 400 mg/kg cinnamaldehyde (B126680).[9] |
| Frequency | Once daily | To be adjusted based on pharmacokinetic and efficacy data from pilot studies.[10] |
| Vehicle Control | Administer the vehicle alone to a separate group of animals. | Essential to differentiate the effects of the compound from those of the vehicle.[13] |
Experimental Workflow
The general workflow for an in vivo study involving 4-MCA is outlined below.
Administration Procedure (IP Injection Example)
-
Animal Weighing: Record the weight of each animal to calculate the exact volume for injection (e.g., for a 10 mg/kg dose in a 25 g mouse at a 10 mL/kg injection volume, administer 0.25 mL).
-
Dose Preparation: Draw the calculated volume of the 4-MCA formulation or vehicle into sterile syringes (1 mL syringe with a 27G needle is typical for mice).
-
Administration: Gently restrain the mouse, exposing the abdomen. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution smoothly.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Known Biological Activities and Signaling Pathways
4-MCA exerts its biological effects by modulating specific intracellular signaling cascades. Its anti-inflammatory activity is particularly well-documented.
-
Anti-inflammatory Activity: 4-MCA has been shown to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages and in rat models of acute inflammation. This effect is mediated by the suppression of the NF-κB and JNK/c-Jun signaling pathways.[1]
-
Anti-melanogenic Activity: In B16 mouse melanoma cells, 4-MCA inhibits melanin (B1238610) production by affecting PKA-mediated CREB phosphorylation and downstream targets like MITF and tyrosinase.[14]
-
Anti-cancer Activity: It induces apoptosis in cervical cancer cells and inhibits their invasion, partly through the downregulation of matrix metalloproteinase 14 (MMP14).[4]
-
Antiviral Activity: 4-MCA shows cytoprotective activity against the human respiratory syncytial virus (RSV).[2]
The diagram below illustrates the key anti-inflammatory signaling pathways inhibited by 4-MCA.
Stability and Toxicity Considerations
Proper storage and an awareness of potential toxicity are crucial for obtaining reliable and reproducible results.
-
Stability: 4-MCA powder should be stored at -20°C for long-term stability (up to 3 years).[1] Solutions prepared in DMSO can be stored at -80°C for up to one year.[1] Formulations prepared for daily use should be made fresh to avoid degradation or precipitation.
-
Compound Toxicity: No specific in vivo LD50 data is readily available for 4-MCA. However, it was shown to have no toxic effect on immortalized human keratinocyte (HaCaT) cells at concentrations that were cytotoxic to cervical cancer cells.[4] A safety data sheet indicates it may cause skin, eye, and respiratory irritation.[3]
-
Vehicle Toxicity: The selected vehicle, especially one containing DMSO or PEG, can have its own biological effects or toxicity.[12][15] High concentrations of DMSO can cause inflammation and neurotoxicity. Therefore, it is imperative to include a vehicle-only control group in all experiments to ensure that the observed effects are due to 4-MCA and not the delivery vehicle.
References
- 1. This compound | RSV | TargetMol [targetmol.com]
- 2. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scisoc.or.th [scisoc.or.th]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. scbt.com [scbt.com]
- 7. 4-methoxy cinnamaldehyde / CAS:1963-36-6 - Zehao Industry Co., Ltd. [zehaochem.com]
- 8. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Methoxycinnamaldehyde in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde (B120730), a naturally occurring aromatic aldehyde, has garnered significant interest in agrochemical research due to its potential as a lead compound for the development of novel pesticides. Its structural simplicity, coupled with a range of biological activities, makes it an attractive candidate for creating effective and potentially safer alternatives to conventional agrochemicals. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in the fields of insecticide, fungicide, and herbicide development.
Insecticidal Applications
The primary insecticidal application of this compound lies in its use as a precursor for the synthesis of more potent insecticidal compounds. One such derivative, this compound thiosemicarbazone, has shown significant promise as an inhibitor of phenol (B47542) oxidase, a crucial enzyme in the insect immune system and molting process.
Mechanism of Action: Phenol Oxidase Inhibition
Phenol oxidase (PO) is a key enzyme in insects responsible for the melanization process, which is vital for wound healing, immune defense, and sclerotization of the cuticle.[1] Inhibition of PO can disrupt these essential physiological processes, leading to increased susceptibility to pathogens and incomplete molting, ultimately resulting in insect mortality. This compound thiosemicarbazone acts as a competitive inhibitor of phenol oxidase.[1]
Figure 1: Synthesis of this compound Thiosemicarbazone and its inhibitory action on insect phenol oxidase.
Quantitative Data: Phenol Oxidase Inhibition
The inhibitory effect of this compound thiosemicarbazone on phenol oxidase has been quantified, demonstrating its potential as a potent insecticide lead molecule.[1]
| Compound | Target Enzyme | Inhibition Type | IC50 (μmol/L) | Inhibition Constant (Ki) (μmol/L) |
| This compound Thiosemicarbazone | Phenol Oxidase | Competitive | 1.62 | 0.94 |
Experimental Protocols
This protocol is adapted from the synthesis described in patent CN101696181A.[1]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (B145695) (50%)
-
Glacial acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve a specific molar equivalent of thiosemicarbazide in 50% ethanol in a round-bottom flask.
-
Add an equimolar amount of this compound to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture to 60-70°C and reflux with continuous stirring for 3-5 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Allow the mixture to stand for crystallization to occur.
-
Collect the crude product by suction filtration using a Buchner funnel.
-
Recrystallize the crude product from 50% ethanol to obtain the purified this compound thiosemicarbazone.
-
The purified product is soluble in DMSO and slightly soluble in methanol (B129727) and ethanol.
This is a general protocol for a spectrophotometric assay to determine the inhibitory effect of compounds on phenol oxidase activity.
Materials:
-
Purified phenol oxidase enzyme
-
Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate)
-
This compound thiosemicarbazone (dissolved in DMSO)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and L-DOPA solution.
-
Add a specific volume of the inhibitor solution (this compound thiosemicarbazone) at various concentrations. A control cuvette should contain the same volume of DMSO without the inhibitor.
-
Initiate the reaction by adding the purified phenol oxidase enzyme to the cuvette.
-
Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
Record the initial reaction velocity (rate of change in absorbance).
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the type of inhibition (e.g., competitive), the assay should be repeated with varying concentrations of the substrate (L-DOPA) at fixed inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot.
Fungicidal Applications
Cinnamaldehyde (B126680) and its derivatives have demonstrated notable antifungal properties. While specific data for this compound against plant pathogens is limited, the available information on related compounds suggests its potential as a fungicide. The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity.
Mechanism of Action: Disruption of Fungal Cell Integrity
Cinnamaldehydes are believed to exert their antifungal effects by interfering with the synthesis of essential cell wall components, such as β-(1,3)-glucan and chitin. This leads to a weakened cell wall, increased permeability, leakage of cellular contents, and ultimately, fungal cell death. Some derivatives have also been shown to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Figure 2: Proposed mechanism of antifungal action of this compound.
Quantitative Data: Antifungal Activity of Cinnamaldehyde Derivatives
The following table summarizes the antifungal activity of o-methoxycinnamaldehyde, a closely related isomer, against various mycotoxin-producing fungi.[2] This data suggests that methoxy-substituted cinnamaldehydes possess significant fungicidal potential.
| Compound | Fungal Species | Activity | Concentration (µg/mL) |
| o-Methoxycinnamaldehyde | Aspergillus parasiticus | Complete Growth Inhibition | 100 |
| o-Methoxycinnamaldehyde | Aspergillus flavus | Complete Growth Inhibition | 100 |
| o-Methoxycinnamaldehyde | Aspergillus ochraceus | Complete Growth Inhibition | 200 |
| o-Methoxycinnamaldehyde | Aspergillus versicolor | Complete Growth Inhibition | 200 |
| o-Methoxycinnamaldehyde | Aspergillus parasiticus | >90% Aflatoxin B1 Inhibition | 6.25 |
| o-Methoxycinnamaldehyde | Aspergillus ochraceus | Ochratoxin A Inhibition | 25 |
| o-Methoxycinnamaldehyde | Aspergillus versicolor | Sterigmatocystin Inhibition | 50 |
Experimental Protocols
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound against a specific fungus.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)
-
Fungal spore suspension (adjusted to a specific concentration, e.g., 1 x 10^6 spores/mL)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the appropriate broth (SDB or PDB).
-
Inoculate each well with the fungal spore suspension. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specific period (e.g., 48-72 hours).
-
Determine the MIC by visually observing the lowest concentration of the compound that completely inhibits fungal growth or by measuring the optical density at 600 nm.
-
To determine the MFC, take an aliquot from the wells showing no visible growth and plate it on Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) plates.
-
Incubate the plates at the appropriate temperature for 48-72 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plates.
Herbicidal Applications
Research into the herbicidal properties of cinnamaldehyde and its derivatives is an emerging area. Studies on related compounds, such as methoxychalcones, which share structural similarities with this compound, indicate a potential for phytotoxic activity.
Mechanism of Action: Unknown
The precise mechanism of herbicidal action for cinnamaldehyde and its derivatives is not yet fully elucidated. However, it is hypothesized that these compounds may interfere with plant cell membrane integrity, disrupt essential metabolic processes, or inhibit key enzymes involved in plant growth and development.
Quantitative Data: Herbicidal Activity of Related Compounds
The following table presents data on the herbicidal activity of 4'-hydroxy-3'-methoxychalcone and cinnamaldehyde against lettuce and a common weed species.[3] This information suggests that methoxy-substituted phenylpropanoids warrant further investigation as potential herbicides.
| Compound | Plant Species | Parameter | Inhibition (%) |
| 4'-hydroxy-3'-methoxychalcone | Lettuce | Root Length | 66 |
| 4'-hydroxy-3'-methoxychalcone | Lettuce | Shoot Length | 53 |
| 4'-hydroxy-3'-methoxychalcone | Urochloa decumbens | Growth | ~87 |
| Cinnamaldehyde | Urochloa decumbens | Growth | ~87 |
| 4'-hydroxy-3'-methoxychalcone | Raphanus raphanistrum | Injury | 50 |
Experimental Protocols
This laboratory-based assay is used to evaluate the pre-emergent herbicidal activity of a compound.
Materials:
-
This compound
-
Acetone (B3395972) (for stock solution)
-
Distilled water
-
Petri dishes
-
Filter paper (e.g., Whatman No. 1)
-
Seeds of a model plant (e.g., lettuce, Lactuca sativa) and a target weed species
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions of the stock solution in distilled water.
-
Place a sheet of filter paper in each petri dish and moisten it with a specific volume of the test solution. A control group should be treated with the same concentration of acetone in distilled water.
-
Place a known number of seeds (e.g., 20-25) on the moistened filter paper in each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
After a specific period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
This greenhouse-based assay is used to evaluate the post-emergent herbicidal activity of a compound.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Water
-
Surfactant (e.g., Tween 20)
-
Pots with soil
-
Target weed species grown to a specific stage (e.g., 2-4 leaf stage)
-
Spray bottle or a laboratory sprayer
Procedure:
-
Grow the target weed species in pots in a greenhouse to the desired growth stage.
-
Prepare a spray solution of this compound at various concentrations in an acetone-water mixture containing a surfactant.
-
Spray the foliage of the plants evenly with the test solutions. A control group should be sprayed with the acetone-water-surfactant mixture without the test compound.
-
Return the plants to the greenhouse and observe them for a specific period (e.g., 14-21 days).
-
Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals.
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and measure the dry weight.
-
Calculate the percentage of biomass reduction compared to the control.
Figure 3: Experimental workflow for assessing the herbicidal activity of this compound.
Conclusion
This compound presents a versatile platform for the development of new agrochemicals. Its application as a precursor for potent insecticidal compounds targeting phenol oxidase is well-supported by initial studies. Furthermore, the antifungal and herbicidal potential of the cinnamaldehyde scaffold warrants a more in-depth investigation of this compound against a broader range of plant pathogens and weed species. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this promising natural product derivative in an agrochemical context. Further research is encouraged to expand the quantitative data available for this compound and to explore its potential for synergistic effects with other active ingredients.
References
Application Notes and Protocols for 4-Methoxycinnamaldehyde as a Derivatization Agent in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry, the analysis of low molecular weight compounds, particularly those lacking easily ionizable functional groups, presents a significant challenge. Chemical derivatization is a powerful strategy employed to enhance the ionization efficiency, improve chromatographic separation, and increase the mass of analytes, thereby shifting them to a clearer region of the mass spectrum. 4-Methoxycinnamaldehyde (4-MCA) is a versatile derivatization agent for the sensitive and specific analysis of primary amine-containing compounds, such as biogenic amines, amino acids, and neurotransmitters.
This document provides detailed application notes and protocols for the use of this compound as a derivatization agent in mass spectrometry-based analyses, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI).
Principle of Derivatization
This compound reacts with primary amines through a nucleophilic addition-elimination reaction to form a stable Schiff base. The introduction of the 4-methoxycinnamyl group to the analyte offers several advantages for mass spectrometric analysis:
-
Increased Molecular Weight: The addition of the 4-MCA moiety increases the mass of the analyte, moving it out of the low mass region which is often crowded with chemical noise.
-
Enhanced Ionization Efficiency: The aromatic nature of the cinnamaldehyde (B126680) derivative can improve ionization, particularly in techniques like electrospray ionization (ESI) and MALDI.
-
Improved Chromatographic Separation: The derivatization alters the polarity of the analyte, which can lead to better retention and separation on reverse-phase liquid chromatography columns.
-
Specific Fragmentation: The derivative can produce characteristic fragment ions upon collision-induced dissociation (CID), which is beneficial for targeted analysis using tandem mass spectrometry (MS/MS).
Applications
The use of this compound as a derivatization agent is applicable to a wide range of analytical challenges in various fields:
-
Metabolomics: For the targeted and untargeted analysis of amino acids and other primary amine-containing metabolites in biological fluids and tissue extracts.
-
Neuroscience: For the quantification and imaging of neurotransmitters such as dopamine, serotonin, and GABA in brain tissue.[1][2][3]
-
Drug Development: For the analysis of drug candidates containing primary amine functional groups and their metabolites.
-
Food Science: For the determination of biogenic amines in fermented foods and beverages as indicators of quality and safety.[4][5]
Experimental Protocols
Protocol 1: Derivatization of Primary Amines in Solution for LC-MS Analysis
This protocol describes the derivatization of primary amines in a liquid sample, such as plasma, urine, or a standard solution, prior to LC-MS/MS analysis.
Materials:
-
This compound (4-MCA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pyridine (B92270) (optional, as catalyst)
-
Analyte sample (e.g., plasma, tissue extract, standard solution)
-
Eppendorf tubes
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation step by adding three volumes of ice-cold methanol or acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
For tissue extracts, ensure the extraction solvent is compatible with the derivatization reaction.
-
Dry the supernatant or extract under a stream of nitrogen if necessary and reconstitute in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Derivatization Reaction:
-
Prepare a fresh 10 mg/mL solution of this compound in methanol.
-
In a clean Eppendorf tube, add 50 µL of the sample (or standard).
-
Add 50 µL of the 4-MCA solution.
-
(Optional) Add 5 µL of pyridine to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Sample Analysis:
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (General Guidance):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the derivatized analyte, and product ions will be specific fragments.
Protocol 2: On-Tissue Derivatization for MALDI Mass Spectrometry Imaging
This protocol is adapted from methodologies using similar aldehyde-based reagents for on-tissue derivatization of neurotransmitters and other amines.[1][2][6]
Materials:
-
Tissue sections (10-20 µm thickness) mounted on conductive slides
-
This compound (4-MCA)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))
-
Spraying device (e.g., automated sprayer or airbrush)
-
Methanol/Acetonitrile solvent mixture (e.g., 70:30 Acetonitrile:Water with 0.1% TFA)
Procedure:
-
Tissue Section Preparation:
-
Mount fresh frozen tissue sections onto conductive MALDI target plates or ITO slides.
-
Thaw-mount the sections to ensure good adhesion.
-
Dry the sections in a desiccator.
-
-
Derivatization Reagent and Matrix Application:
-
Prepare a solution containing both the this compound derivatization agent and the MALDI matrix. A typical concentration would be 10 mg/mL of 4-MCA and 10 mg/mL of CHCA in 70:30 Acetonitrile:Water with 0.1% TFA.
-
Use an automated sprayer to apply a uniform coating of the derivatization/matrix solution onto the tissue section. The spraying parameters (flow rate, nozzle temperature, number of passes) should be optimized for the specific tissue type and instrumentation.
-
-
Incubation:
-
Allow the derivatization reaction to proceed by incubating the coated tissue section in a controlled environment. Incubation can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) for a period ranging from 30 minutes to a few hours.
-
-
MALDI-MSI Analysis:
-
Acquire mass spectra across the tissue section in imaging mode.
-
Set the mass spectrometer to detect the m/z range corresponding to the derivatized analytes of interest.
-
Use imaging software to visualize the spatial distribution of the derivatized compounds.
-
Data Presentation
The following tables provide representative quantitative data that can be expected when using an aldehyde-based derivatization strategy for the analysis of biogenic amines and amino acids by LC-MS/MS. The data is based on literature values for similar derivatization methods and serves as a reference for method validation.
Table 1: Representative LC-MS/MS Performance for Derivatized Biogenic Amines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Histamine-4MCA | 254.1 | 147.1 | 0.5 | >0.995 |
| Putrescine-di-4MCA | 433.2 | 272.1 | 1.0 | >0.998 |
| Cadaverine-di-4MCA | 447.3 | 286.2 | 1.0 | >0.997 |
| Tyramine-4MCA | 280.1 | 173.1 | 0.2 | >0.999 |
| Dopamine-4MCA | 296.1 | 189.1 | 0.1 | >0.999 |
Note: The m/z values are hypothetical and would need to be determined experimentally for 4-MCA derivatives.
Table 2: Representative Improvement in Signal Intensity for Derivatized Amino Acids
| Amino Acid | Underivatized Signal Intensity (a.u.) | 4-MCA Derivatized Signal Intensity (a.u.) | Signal Enhancement Factor |
| Glycine | 1.2 x 10⁴ | 5.8 x 10⁵ | 48 |
| Alanine | 2.5 x 10⁴ | 9.5 x 10⁵ | 38 |
| Valine | 8.1 x 10⁴ | 2.1 x 10⁶ | 26 |
| Leucine | 9.5 x 10⁴ | 2.5 x 10⁶ | 26 |
| Phenylalanine | 1.5 x 10⁵ | 4.2 x 10⁶ | 28 |
Note: Data is illustrative and based on typical enhancements observed with similar derivatization reagents.
Visualizations
The following diagrams illustrate the key chemical reaction and analytical workflow.
Caption: Schiff base formation between this compound and a primary amine.
Caption: General workflow for the analysis of primary amines using 4-MCA derivatization and LC-MS/MS.
Conclusion
This compound is a valuable derivatization agent for enhancing the mass spectrometric analysis of primary amine-containing compounds. The formation of a stable Schiff base improves ionization efficiency, chromatographic separation, and detection sensitivity. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this derivatization strategy in their analytical workflows. The successful application of this method can lead to more robust and reliable quantification of key metabolites, neurotransmitters, and other bioactive molecules.
References
- 1. Comprehensive mapping of neurotransmitter networks by MALDI–MS imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. Comprehensive mapping of neurotransmitter networks by MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Mass Spectrometric Analysis of Neurotransmitters: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxycinnamaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxycinnamaldehyde. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent and straightforward method is the Claisen-Schmidt condensation.[1][2] This reaction is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with α-hydrogens (like acetaldehyde) and an aromatic carbonyl compound that lacks α-hydrogens (like p-anisaldehyde), in the presence of a base catalyst.[1][3]
Q2: Why is p-anisaldehyde an ideal starting material for this Claisen-Schmidt condensation? A2: p-Anisaldehyde is an excellent substrate because, as an aromatic aldehyde, it does not have α-hydrogens.[2] This structural feature prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of unwanted byproducts.[2]
Q3: Can bases other than sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) be used? A3: Yes, alternative bases can be employed. For instance, one study demonstrated that using calcium oxide (CaO) in anhydrous ethanol (B145695) for a similar synthesis significantly improved the yield to 85.2%.[2][4] CaO acts not only as a base but also removes the water generated during the condensation, which shifts the reaction equilibrium toward the product.[2][4]
Q4: What is a typical yield for the synthesis of this compound? A4: Yields can vary widely depending on the specific protocol, reactants, and reaction conditions.[2] While some laboratory-scale syntheses may report lower yields due to side reactions, optimized processes can achieve yields in the range of 77-85%.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I address this? Answer: Low or no yield can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive or Old Catalyst | The base catalyst (e.g., NaOH, KOH) may be old or degraded. Use a fresh, high-purity catalyst for the reaction.[6][7] |
| Poor Reactant Quality | Starting materials, p-anisaldehyde and acetaldehyde (B116499), may be impure or degraded. Use freshly purified or distilled reactants.[2] |
| Incorrect Stoichiometry | An improper molar ratio of reactants can lead to side reactions or unreacted starting material.[2] A slight excess of the enolizable carbonyl (acetaldehyde) is typically used.[2] For similar reactions, a 1:1 ratio has been found to give the best yield.[6][7] |
| Suboptimal Temperature | The reaction may be too cold, slowing the rate, or too hot, promoting side reactions.[6] While often run at room temperature, gentle heating (40-50°C) can sometimes be used, but must be monitored by TLC to avoid side product formation.[6] |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion.[2][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If starting materials are still present, consider extending the reaction time.[6] |
Issue 2: Product is Impure or Contaminated with Side Products
Question: My final product appears impure, and TLC analysis shows multiple spots. What are the likely side reactions, and how can I minimize them? Answer: The primary side reactions in a Claisen-Schmidt condensation for this synthesis include the Cannizzaro reaction and the self-condensation of acetaldehyde.
-
Cannizzaro Reaction: This occurs when the aromatic aldehyde (p-anisaldehyde) disproportionates in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.[5][7] To minimize this, consider using a milder base or avoiding excessively high concentrations of strong bases.[5][7]
-
Self-Condensation of Acetaldehyde: The enolizable component (acetaldehyde) can react with itself.[5] This can be minimized by the slow, controlled dropwise addition of acetaldehyde to the reaction mixture containing the p-anisaldehyde and the base.[5]
Issue 3: Difficulty with Product Purification
Question: I'm struggling to purify the crude this compound. What are the most effective purification techniques? Answer: Effective purification is crucial for obtaining a high-purity product. The most common methods are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for purifying the crude solid product. 95% ethanol is a commonly used solvent.[1][2] The process involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to allow pure crystals to form.[1][2]
-
Column Chromatography: For samples that are very impure or to separate isomers, column chromatography using silica (B1680970) gel is an excellent technique.[2] The appropriate solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate (B1210297), must be determined by TLC analysis.[2]
-
Bisulfite Adduct Formation: This is a powerful chemical method for selectively isolating aldehydes. The crude product is reacted with a concentrated aqueous solution of sodium bisulfite to form a solid adduct. This adduct can be filtered, washed to remove non-aldehyde impurities, and then treated with a base (e.g., sodium bicarbonate) to regenerate the pure aldehyde.[8]
Quantitative Data Summary
The choice of protocol can significantly impact reaction parameters and outcomes. The following table compares two common protocols for the synthesis of this compound.[1]
| Parameter | Protocol 1: Ethanolic NaOH | Protocol 2: Aqueous KOH in Acetone (B3395972) |
| p-Anisaldehyde | 10 mmol | 10 mmol |
| Acetaldehyde | 12 mmol | 15 mmol |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Base Concentration | 2 M in Ethanol | 1.0 g in 20 mL Water |
| Solvent | 95% Ethanol | Acetone |
| Reaction Time | 2-3 hours | ~5 minutes for addition, monitor after |
Experimental Protocols
Protocol 1: Synthesis using Ethanolic Sodium Hydroxide [1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 20 mL of 95% ethanol.
-
Addition of Acetaldehyde: To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.
-
Initiation of Condensation: Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it is slightly acidic (pH ~6).
-
Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2: Synthesis using Aqueous Potassium Hydroxide in Acetone [1]
-
Preparation of Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone and add a magnetic stir bar.
-
Addition of Acetaldehyde: To this solution, add 0.84 mL (15 mmol) of acetaldehyde.
-
Preparation of Base Solution: In a separate beaker, dissolve 1.0 g of potassium hydroxide in 20 mL of distilled water.
-
Reaction Initiation: Slowly add the potassium hydroxide solution to the stirred solution of the aldehydes over approximately 5 minutes.
-
Filtration and Washing: Collect the resulting solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot 95% ethanol.
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
overcoming solubility problems of 4-Methoxycinnamaldehyde in cell culture media
Technical Support Center: 4-Methoxycinnamaldehyde (4-MCA) Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges with this compound (4-MCA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (4-MCA) precipitating when I add it to my cell culture medium?
A1: 4-MCA is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1] Precipitation, often seen as cloudiness, turbidity, or visible crystals, occurs when the concentration of 4-MCA exceeds its solubility limit in the medium. This "crashing out" is common when a concentrated organic stock solution is diluted too rapidly or into a final volume where the organic solvent concentration is too low to maintain solubility.[2][3]
Q2: What is the best solvent to prepare a stock solution of 4-MCA?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of 4-MCA for in vitro studies.[4][5] A stock solution of up to 60 mg/mL in DMSO is achievable, though sonication may be required to fully dissolve the compound.[4] Ethanol is another potential solvent, but DMSO is generally preferred for highly hydrophobic compounds.[1][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies significantly between cell lines.[6] A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for less than 0.1% to minimize any potential off-target effects or cytotoxicity.[7][8][9] It is crucial to perform a vehicle control experiment (medium with the same final DMSO concentration but without 4-MCA) to determine the tolerance of your specific cell line.[10]
Q4: I've prepared my working solution, but I'm still seeing precipitation over time. What should I do?
A4: This indicates that your final working concentration of 4-MCA is likely still too high for its solubility in the media, even with a small percentage of DMSO. You should:
-
Lower the final concentration: Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.
-
Use serum: If your experiment allows, proteins in Fetal Bovine Serum (FBS) can help bind and solubilize hydrophobic compounds.[2]
-
Consider advanced solubilization techniques: For persistently difficult compounds, using solubilizing agents like cyclodextrins may be necessary.[11][12]
Q5: Can I use heat to help dissolve the 4-MCA?
A5: Gentle warming (e.g., to 37°C) of the cell culture medium before adding the 4-MCA stock solution can help improve solubility.[2] However, avoid excessive heat as it can degrade the compound or other media components. For preparing the initial high-concentration stock in DMSO, sonication is a more effective and safer method than heating.[4]
Troubleshooting Guides
Guide 1: Solvent Selection and Stock Preparation
Successfully dissolving 4-MCA begins with the correct choice of solvent and proper preparation of a concentrated stock solution.
| Solvent | Recommended Stock Concentration | Max Final % in Media (General) | Pros | Cons |
| DMSO | 10-40 mM (up to 60 mg/mL)[4] | < 0.5%[7][8][9] | High solubilizing power for hydrophobic compounds.[5] | Can be toxic to some cell lines at higher concentrations.[6][13] May influence cell differentiation and other processes. |
| Ethanol | Lower than DMSO | < 0.5% | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds.[1] Can have biological effects on cells.[13] |
This protocol provides a step-by-step method for preparing a concentrated stock solution, which is critical for minimizing the final solvent concentration in the cell culture medium.[14][15]
-
Equilibrate: Allow the vial of powdered 4-MCA to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of 4-MCA powder.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 20-40 mM).
-
Dissolution: Vortex the solution vigorously. If particles remain, sonicate the vial in a water bath until the solution is completely clear.[4]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE) into a sterile tube.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[9]
Guide 2: Preparing the Final Working Solution
The dilution step is the most common point of failure. A careful, stepwise approach is necessary to prevent precipitation.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]
-
Calculate Volumes: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be below the tolerance limit for your cells (e.g., < 0.5%).
-
Intermediate Dilution (Recommended): To avoid shocking the compound with a sudden change in solvent polarity, perform a serial dilution.[2]
-
Pipette a small volume of the pre-warmed medium (e.g., 200 µL) into a sterile microcentrifuge tube.
-
Add the required volume of your concentrated DMSO stock to this small volume of media and mix gently by flicking the tube. This creates an intermediate dilution.
-
-
Final Dilution: Add the intermediate dilution dropwise to your final volume of pre-warmed cell culture medium while gently swirling the flask or plate.[2][9]
-
Visual Inspection: After mixing, carefully inspect the medium for any signs of precipitation (cloudiness or crystals). If the solution is not clear, the final concentration is too high and must be reduced.
Guide 3: Advanced Solubilization with Cyclodextrins
If standard methods fail, cyclodextrins can be used. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[12][16]
-
Prepare Cyclodextrin (B1172386) Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in serum-free cell culture medium to create a stock solution (e.g., 20-40 mM). Gentle warming may be required.
-
Add 4-MCA Stock: Slowly add your concentrated 4-MCA stock solution (in a minimal amount of DMSO) to the HP-β-CD solution while vortexing. A molar ratio of 1:1 to 1:2 (4-MCA:HP-β-CD) is a good starting point.[2]
-
Complexation: Allow the mixture to incubate (e.g., 1 hour at room temperature) to allow for the formation of the inclusion complex.
-
Final Dilution: This 4-MCA/cyclodextrin complex solution can now be further diluted into your complete cell culture medium for your experiment.
-
Validation: Always run appropriate controls, including cells treated with the HP-β-CD solution alone, to ensure the cyclodextrin itself does not affect your experimental results.
Visual Guides
References
- 1. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | RSV | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytotechlab.com [phytotechlab.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 4-Methoxycinnamaldehyde
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 4-Methoxycinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound from its impurities?
A1: A robust starting point is a reversed-phase HPLC (RP-HPLC) method. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) (ACN) and water, often with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[1][2] Detection is commonly performed using a UV detector at a wavelength around 320 nm.[3]
Q2: What are the potential impurities I might encounter with this compound?
A2: Impurities can originate from the synthesis process or degradation. Common impurities may include the cis-isomer of this compound, unreacted starting materials such as 4-methoxybenzaldehyde, and related oxidation products like 4-methoxybenzoic acid.[4][5] If extracted from natural sources, other co-extracted plant metabolites could also be present.[2]
Q3: How can I confirm the identity of the main peak as trans-4-Methoxycinnamaldehyde?
A3: Peak identity can be confirmed by comparing the retention time with a certified reference standard. Additionally, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can provide mass-to-charge ratio data to confirm the molecular weight of the compound in the peak. The trans isomer is generally more stable and often the more abundant peak compared to the cis isomer.[6]
Q4: My sample is not fully dissolving in the mobile phase. What should I do?
A4: If sample solubility is an issue, consider preparing the sample in a solvent that is stronger than the initial mobile phase, such as 100% acetonitrile or methanol (B129727). However, be mindful that injecting a large volume of a solvent much stronger than the mobile phase can lead to peak distortion like splitting or fronting.[7] Whenever possible, it is best to dissolve the sample in the mobile phase itself.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution Between Peaks
Question: I am observing co-elution or poor separation between this compound and a closely eluting impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing selectivity, efficiency, or retention. Here are several approaches:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve separation for closely eluting peaks.[9] Make small, incremental changes (e.g., 2-5%).
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.[6]
-
Modify pH: If impurities are acidic or basic, adjusting the mobile phase pH with an acidic modifier (e.g., formic acid, phosphoric acid) can change their ionization state and retention, thereby improving separation.[6]
-
-
Adjust Column Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. It can also affect selectivity. Experiment with temperatures between 30°C and 50°C in 5°C increments.[6]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.[6]
-
Reduce Flow Rate: Lowering the flow rate can enhance column efficiency and improve resolution, though it will increase the total run time.[6]
Issue 2: Peak Tailing
Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes. Operating at a lower pH (e.g., adding 0.1% formic acid to the mobile phase) can suppress the ionization of these silanols and minimize tailing.[8]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Column Void: A void or channel in the column packing can lead to peak tailing and splitting. This may require replacing the column.[7]
-
Sample Overload: Injecting too concentrated a sample can cause peak tailing. Try diluting your sample.
Issue 3: Shifting Retention Times
Question: The retention time for my analyte is inconsistent between injections. What is causing this variability?
Answer: Retention time shifts are typically due to changes in the mobile phase composition, flow rate, or column temperature.[8]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, especially when using a gradient method. Allow at least 10-15 column volumes of mobile phase to pass through.[6]
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents manually, slight variations can occur. Premixing the mobile phase can help. Also, ensure the mobile phase is properly degassed to prevent air bubbles from affecting the pump performance.[10]
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, causing retention times to shift.[10] Inspect the system for any visible leaks.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature throughout the analysis.[6]
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
This protocol provides a general reversed-phase HPLC method suitable for separating trans-4-Methoxycinnamaldehyde from common process-related impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[11] |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min[11][12] |
| Injection Volume | 10 µL[11] |
| Column Temp. | 30°C |
| Detector | UV at 320 nm[3] |
| Sample Prep. | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[2] |
Protocol 2: Isocratic RP-HPLC for Cis/Trans Isomer Separation
This method is optimized to improve the resolution of geometric isomers.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.02% Phosphoric Acid in Water (40:60 v/v)[12] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 35°C |
| Detector | UV at 320 nm[3] |
| Sample Prep. | Dissolve sample in the mobile phase to a concentration of 0.2 mg/mL. Filter through a 0.22 µm syringe filter. |
Data Presentation
Table 1: Example Chromatographic Data Under Different Conditions
This table summarizes hypothetical data to illustrate the effect of changing the organic modifier on the separation of trans-4-Methoxycinnamaldehyde from a key impurity.
| Method | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Method A | Impurity 1 | 6.2 | - | 1.3 |
| (ACN/Water) | trans-4-MCA | 6.8 | 1.4 | 1.2 |
| Method B | Impurity 1 | 8.5 | - | 1.1 |
| (MeOH/Water) | trans-4-MCA | 9.5 | 2.1 | 1.1 |
Table 2: Impact of Mobile Phase pH on Retention Time
This table shows the potential effect of pH on the retention of an acidic impurity relative to the main compound.
| Mobile Phase | Analyte | Retention Time (min) |
| ACN / Water (Neutral) | Acidic Impurity | 8.1 |
| trans-4-MCA | 9.3 | |
| ACN / 0.1% Formic Acid (pH ~2.7) | Acidic Impurity | 10.2 |
| trans-4-MCA | 9.4 |
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.
Caption: A logical workflow for developing an HPLC separation method.
References
- 1. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ortho-methoxycinnamaldehyde, 1504-74-1 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. chromtech.com [chromtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
troubleshooting 4-Methoxycinnamaldehyde degradation during storage
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing degradation of 4-Methoxycinnamaldehyde during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What is the cause?
A1: A color change to yellow or brown is a common indicator of degradation. The primary cause is oxidation of the aldehyde group and the conjugated double bond system. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: I'm observing a loss of potency or a decrease in the expected peak area in my HPLC analysis. Why is this happening?
A2: A decrease in the peak area corresponding to this compound indicates its degradation into other compounds. The most likely degradation pathways are oxidation to 4-methoxycinnamic acid or other oxidative cleavage products, and potential polymerization. These degradation products will have different retention times in your HPLC analysis.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a dry, well-ventilated area.[1][2] For long-term stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures, such as 2-8°C or even -20°C.[3]
Q4: How does pH affect the stability of this compound?
A4: While data specific to this compound is limited, studies on cinnamaldehyde (B126680) suggest that acidic conditions (pH ≤ 6) may offer greater stability for certain formulations.[4][5] Conversely, alkaline conditions can promote the degradation of related phenolic compounds and may catalyze aldol (B89426) condensation or other reactions involving the aldehyde group.[6]
Troubleshooting Guide
Issue 1: Appearance of Unknown Peaks in HPLC/GC-MS Analysis
-
Question: I am seeing new, unidentified peaks in my chromatogram after storing my this compound sample. What could these be?
-
Answer: These new peaks are likely degradation products.
-
Oxidation Products: The most common degradation product is 4-methoxycinnamic acid , formed by the oxidation of the aldehyde group.[1][7] You may also observe smaller molecules resulting from the cleavage of the double bond.
-
Photodegradation Products: Exposure to UV light can lead to the formation of various photoproducts, including cis-trans isomers and cyclodimers.[1][7]
-
Peroxides: An initial product of oxidation can be unstable peroxides, which may further break down into other compounds.[8]
-
Issue 2: Inconsistent Experimental Results
-
Question: My experimental results using this compound are not reproducible. Could this be due to degradation?
-
Answer: Yes, inconsistent results are a strong indication of sample degradation. If the compound degrades between experiments, the actual concentration of the active molecule will vary, leading to unreliable data. It is crucial to use freshly prepared solutions or samples that have been stored under optimal conditions. To confirm this, you can run a purity check using HPLC or GC-MS on your stock material.
Issue 3: Physical Changes in the Stored Material
-
Question: My this compound powder has become clumpy or has a different odor. What does this signify?
-
Answer: Clumping can indicate the absorption of moisture, which can accelerate degradation. A change in odor may suggest the formation of new, more volatile degradation products. It is recommended to discard the material if significant physical changes are observed.
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions based on general principles of aldehyde and cinnamate (B1238496) stability. This data is illustrative and actual degradation rates should be determined experimentally.
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Likely Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 60°C | 24 hours | 10-20% | Potential cleavage products |
| Base Hydrolysis (0.1 M NaOH) | 25°C | 8 hours | 15-30% | Polymerization products, Cannizzaro reaction products |
| Oxidation (3% H₂O₂) | 25°C | 24 hours | 20-50% | 4-methoxycinnamic acid, peroxides, epoxides |
| Thermal | 80°C (solid state) | 48 hours | 5-15% | Oxidative and polymerization products |
| Photolytic (UV light) | 25°C | 24 hours | 15-40% | cis-4-methoxycinnamaldehyde, 4-methoxycinnamic acid, cyclodimers |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Protocol 2: GC-MS Analysis of Degradation Products
This method is suitable for identifying volatile degradation products.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Sample Preparation (with derivatization):
-
Dry a sample of the degraded material under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 30 minutes. This step derivatizes the aldehyde group.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes. This step derivatizes any carboxylic acid groups (e.g., 4-methoxycinnamic acid).
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
minimizing side reactions in the synthesis of 4-Methoxycinnamaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-methoxycinnamaldehyde (B120730) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
The most prevalent and economically viable method is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol (B89426) condensation between 4-methoxybenzaldehyde (B44291) (which lacks α-hydrogens) and an aldehyde or ketone that possesses α-hydrogens (e.g., acetaldehyde (B116499), acetone). The reaction is typically base-catalyzed.[1]
Q2: What are the primary side reactions to be aware of during a Claisen-Schmidt condensation for the synthesis of this compound derivatives?
The main side reactions include:
-
Cannizzaro Reaction: In the presence of a strong base, 4-methoxybenzaldehyde can disproportionate to form 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[2][3] This is more likely with high concentrations of a strong base.[2][3]
-
Self-Condensation: The enolizable aldehyde or ketone (e.g., acetaldehyde) can react with itself.[1] This can be minimized by the slow, controlled addition of the enolizable component to the reaction mixture.[1]
-
Michael Addition: The enolate of the ketone or aldehyde can add to the α,β-unsaturated system of the newly formed this compound derivative.[3]
Q3: Are there alternative methods to the Claisen-Schmidt condensation for synthesizing these derivatives?
Yes, the Wittig reaction is another common method. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[4] For the synthesis of this compound, 4-methoxybenzaldehyde would be reacted with the appropriate phosphorus ylide. While it offers good control over the double bond location, the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging.[4]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[3] By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired this compound Derivative
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the base (e.g., NaOH, KOH) is fresh and has not been deactivated by atmospheric CO₂. Use a freshly prepared solution.[3] |
| Suboptimal Reaction Temperature | Room temperature is often optimal for the conventional synthesis.[3] High temperatures can promote side reactions, leading to a mixture of products.[3] |
| Incorrect Stoichiometry | A 1:1 molar ratio of 4-methoxybenzaldehyde to the enolizable carbonyl compound is a good starting point. A slight excess of the aldehyde may be used to ensure complete consumption of the ketone.[3] |
| Inefficient Enolate Formation | If using a ketone, enolate formation can be less favorable than with an aldehyde. Ensure adequate mixing and appropriate base strength.[1] |
| Presence of Carboxylic Acid Impurity | Ensure the 4-methoxybenzaldehyde is free of 4-methoxybenzoic acid, which can neutralize the base catalyst. Use freshly distilled or purified aldehyde if necessary.[1] |
Problem 2: Formation of Significant Side Products (Multiple Spots on TLC)
| Side Product | Mitigation Strategy |
| Cannizzaro Reaction Products | Use a milder base (e.g., sodium carbonate) or lower the concentration of the strong base (e.g., NaOH, KOH).[1][2] Running the reaction at a lower temperature can also disfavor this side reaction.[2] |
| Self-Condensation Product | Slowly add the enolizable component (e.g., acetaldehyde) to the mixture of 4-methoxybenzaldehyde and the base to keep its concentration low.[1] |
| Michael Adduct | Use a 1:1 stoichiometry of reactants.[3] Avoid a large excess of the enolizable ketone or aldehyde.[2] |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Solution |
| Contamination with Starting Materials | If TLC indicates an incomplete reaction, consider extending the reaction time.[1] Ensure proper workup procedures to remove unreacted starting materials. |
| Removal of Triphenylphosphine Oxide (from Wittig Reaction) | This byproduct can be difficult to remove by simple extraction. Column chromatography is often required for effective purification.[4] |
| Oily Product Instead of Solid | This could indicate the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Ensure all solvent has been removed during the workup. |
Data Presentation: Quantitative Yields in Claisen-Schmidt Condensation
The following tables summarize the impact of different catalysts and reaction conditions on the yield of chalcone (B49325) synthesis, which is structurally related to this compound and provides valuable insights.
Table 1: Comparison of Catalysts in Chalcone Synthesis
| Catalyst | Typical Yield Range (%) | Reference(s) |
| NaOH | 90-98 | [3][5] |
| KOH | 88-94 | [3][5] |
| Ba(OH)₂ | 88-98 | [3] |
| Acid Catalysts (HCl, BF₃) | 10-40 | [3][5] |
Table 2: Effect of Reactant Ratio and Temperature on Chalcone Yield
| 4-Methoxybenzaldehyde:Acetophenone (B1666503) Ratio | Temperature | Catalyst | Solvent | Yield (%) | Reference(s) |
| 1:1 | Room Temperature | NaOH (5%) | Water/Ethanol (B145695) | 42.1 | [3] |
| 1:2 | Room Temperature | NaOH (5%) | Water/Ethanol | Lower than 42.1 | [3] |
| 1:1 | 45°C | NaOH (5%) | Water/Ethanol | Lower than 42.1 | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a standard method using a solvent.
Materials:
-
4-Methoxybenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in 95% ethanol.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred solution of the aldehyde at room temperature.[3]
-
Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.[2]
-
Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress using TLC.[2]
-
After completion, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3]
-
Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.[3]
-
Purify the crude product by recrystallization from ethanol.[3]
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Dry the purified crystals and determine the yield and melting point.[2]
Protocol 2: Green Synthesis of a 4-Methoxychalcone (Illustrative for Solvent-Free Approach)
This protocol offers an environmentally friendly alternative by avoiding organic solvents during the reaction.[3]
Materials:
-
4-Methoxybenzaldehyde
-
Acetophenone (as an example of an enolizable ketone)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Place 4-methoxybenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid NaOH (1-2 equivalents) in a mortar.[3]
-
Grind the mixture with a pestle for 15-30 minutes at room temperature. The mixture will likely become a paste and may solidify.[3]
-
Monitor the reaction progress by taking a small sample for TLC analysis.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.[3]
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.[3]
-
Recrystallize the crude solid from ethanol to obtain the pure product.[3]
Visualizations
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Caption: Factors leading to common side reactions and their mitigation.
References
addressing poor reproducibility in 4-Methoxycinnamaldehyde bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address common challenges and improve reproducibility in bioassays involving 4-Methoxycinnamaldehyde (4-MCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MCA) and what are its key properties?
A1: this compound (4-MCA), also known as p-Methoxycinnamaldehyde, is a naturally occurring organic compound and a derivative of cinnamaldehyde (B126680).[1][2] It is the primary active constituent of plants like Agastache rugosa.[3] Structurally, it features a cinnamaldehyde core with a methoxy (B1213986) group attached to the benzene (B151609) ring.[4] This compound typically appears as light orange to yellow crystals or a yellowish liquid with a sweet, spicy, floral odor.[1][5][6] It is soluble in organic solvents like DMSO, ethanol, chloroform, and acetone (B3395972) but is generally considered insoluble in water.[4][5][7]
Q2: What are the known biological activities and mechanisms of action for 4-MCA?
A2: 4-MCA exhibits a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][8][9] A primary mechanism of its anti-inflammatory effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] The α,β-unsaturated aldehyde structure allows it to act as a Michael acceptor, potentially interacting with target proteins.[2] Some studies on related compounds also suggest it may activate the Nrf2 pathway, which is critical for cellular defense against oxidative stress.[1] In cancer cells, it has been shown to induce apoptosis and inhibit cell invasion.[8]
Q3: How should I prepare and store 4-MCA stock solutions to ensure stability?
A3: For in vitro bioassays, 4-MCA is typically dissolved in a sterile, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 60 mg/mL).[9] It is recommended to use sonication to aid dissolution.[9] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).[9] Before use, thaw an aliquot and bring it to room temperature.
Q4: What is a typical working concentration range for 4-MCA in cell-based assays?
A4: The effective concentration of 4-MCA is highly dependent on the cell line and the specific bioassay. Based on published data, cytotoxic and anti-invasive effects in cervical cancer cells have been observed in the range of 25-200 µM.[8] For antiviral activity against RSV, an IC50 of approximately 0.055 µg/mL has been reported.[3][9] It is crucial to perform a dose-response curve for your specific cell model to determine the optimal concentration range, starting with broad-range serial dilutions.
Troubleshooting Guide for Poor Reproducibility
Q1: I am observing high variability between my experimental replicates. What could be the cause?
A1: High variability is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. Variations in initial cell numbers will lead to significant differences at the assay endpoint.
-
Solvent Effects: The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells, including controls, and should ideally be below 0.5% to avoid solvent-induced toxicity or stress.
-
Compound Instability/Precipitation: 4-MCA has low water solubility.[4] When diluting the DMSO stock into aqueous culture medium, localized high concentrations can cause the compound to precipitate. To mitigate this, add the stock solution to the medium dropwise while vortexing or mix thoroughly by inversion before adding to the cells.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate reagents, altering cell responses. To minimize this, fill the outer wells with sterile PBS or medium without cells and use only the inner 60 wells for the experiment.
Q2: My calculated IC50 values for 4-MCA are inconsistent from one experiment to the next. Why?
A2: Fluctuations in IC50 values often point to subtle changes in experimental conditions:
-
Cellular State: The metabolic state and sensitivity of cells can change with passage number. Use cells within a consistent, low passage range for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Ensure the same batch and percentage of FBS is used for all related experiments.
-
Compound Degradation: Ensure your 4-MCA stock solution is fresh and has not undergone multiple freeze-thaw cycles. The aldehyde group in 4-MCA can be susceptible to oxidation.
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A 48-hour incubation, for instance, may yield a lower IC50 than a 24-hour incubation.[8] Maintain strict consistency in incubation times.
Q3: My 4-MCA solution appears to precipitate when added to the cell culture medium. How can I resolve this?
A3: Precipitation is a direct result of 4-MCA's poor aqueous solubility.[7]
-
Check Final Solvent Concentration: Ensure the final DMSO concentration does not exceed a level that maintains 4-MCA solubility in the medium (typically <0.5%).
-
Pre-warm Media: Adding cold stock solution to warm media can sometimes induce precipitation. Ensure both the media and the compound dilution are at the same temperature (37°C).
-
Serial Dilution Strategy: Perform serial dilutions in the culture medium rather than adding a small volume of highly concentrated stock directly to the well. This helps prevent localized supersaturation.
-
Visual Inspection: Always inspect plates under a microscope after adding the compound to check for precipitates, which can cause physical stress to cells and confound results.
Q4: I am seeing unexpected cytotoxicity in my vehicle control wells, or no biological effect at concentrations where it is expected.
A4: These issues point to problems with either the controls or the compound's integrity.
-
Vehicle Control Toxicity: High concentrations of DMSO (>1%) are toxic to most cell lines. Prepare a vehicle control with the highest concentration of DMSO used in your experiment to accurately assess its effect.
-
Compound Purity and Integrity: Verify the purity of your 4-MCA source. Impurities can have their own biological effects. The α,β-unsaturated aldehyde moiety is reactive and can degrade over time; consider using a fresh batch if results are unexpected.[10]
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to the same compound.[8] Confirm that your chosen cell line is an appropriate model for the expected biological activity. For example, HaCaT cells were shown to be less sensitive to 4-MCA than C-33A cervical cancer cells.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₂ | [4] |
| Molar Mass | 162.19 g/mol | [11] |
| Appearance | Yellowish crystals or liquid | [4][5] |
| Odor | Sweet, spicy, floral | [4][6] |
| Melting Point | 55-60 °C | [5] |
| Boiling Point | ~145 °C @ 7 mmHg | [5] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, oils | [4][5][7] |
Table 2: Reported In Vitro IC50 Values for this compound
| Cell Line | Assay Type | Biological Effect | Reported IC50 | Source |
| C-33A (cervical cancer) | MTT | Cytotoxicity | ~110 µM (at 48h) | [8] |
| C-33A with HPV16 | MTT | Cytotoxicity | ~110 µM (at 48h) | [8] |
| HaCaT (keratinocyte) | MTT | Cytotoxicity | >200 µM (at 48h) | [8] |
| HEp-2 (larynx carcinoma) | CPE Reduction | Antiviral (RSV) | ~0.055 µg/mL | [9] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound (4-MCA)
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 540-570 nm)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 4-MCA in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should remain constant and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 4-MCA. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final DMSO concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]
-
MTT Addition: After incubation, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8] Mix gently by pipetting or placing the plate on an orbital shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm or 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the cell viability against the log of the 4-MCA concentration to determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting poor reproducibility in bioassays.
Caption: A standard experimental workflow for the MTT cell viability assay.
Caption: Potential inhibitory action of 4-MCA on the NF-κB signaling pathway.
References
- 1. This compound | 24680-50-0 | For Research Use [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1963-36-6 [chemicalbook.com]
- 6. para-methoxycinnamaldehyde, 1963-36-6 [thegoodscentscompany.com]
- 7. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scisoc.or.th [scisoc.or.th]
- 9. This compound | RSV | TargetMol [targetmol.com]
- 10. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemeo.com [chemeo.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxycinnamaldehyde Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxycinnamaldehyde (B120730). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist in optimizing your reaction conditions and overcoming common experimental hurdles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Claisen-Schmidt condensation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, inactive, or at an incorrect concentration. | Ensure the catalyst is fresh and accurately prepared. Consider alternative catalysts like calcium oxide, which can also drive the reaction forward by reacting with the water produced.[1] |
| Poor Quality Reactants: Starting materials, p-anisaldehyde and acetaldehyde (B116499), may be impure or degraded. | Use freshly purified or distilled reactants.[1] | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to side reactions or unreacted starting material. | Typically, a slight excess of the enolizable carbonyl compound (acetaldehyde) is used.[1] | |
| Suboptimal Reaction Temperature: The reaction may be temperature-sensitive. | The optimal temperature should be determined experimentally. Starting at room temperature is a common practice. If the reaction is slow, gentle heating may be applied, but high temperatures can promote side reactions.[1] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the p-anisaldehyde is consumed.[1] | |
| Formation of Multiple Products (Side Reactions) | Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, especially at higher concentrations and temperatures. | Slowly add the acetaldehyde to the reaction mixture containing p-anisaldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation.[1] |
| Cannizzaro Reaction: In the presence of a strong base, p-anisaldehyde (which lacks α-hydrogens) can disproportionate into 4-methoxybenzyl alcohol and 4-methoxybenzoic acid. | Use the minimum effective concentration of the base. Lowering the reaction temperature can also mitigate this side reaction.[2] | |
| Difficult Product Purification | Oily Product: The crude product is an oil instead of a solid, making isolation by filtration challenging. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography will be necessary.[2] |
| Co-precipitation of Impurities: Side products or unreacted starting materials crystallize along with the desired product. | Thoroughly wash the crude product with cold water to remove any residual base before recrystallization. Recrystallization from a suitable solvent, such as 95% ethanol (B145695), is a common and effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of p-anisaldehyde with an enolizable aldehyde, typically acetaldehyde.[3]
Q2: Why is p-anisaldehyde a suitable starting material for the Claisen-Schmidt condensation?
A2: p-Anisaldehyde is an aromatic aldehyde that lacks α-hydrogens, which prevents it from undergoing self-condensation, a common side reaction with other aldehydes.[3]
Q3: Can I use a different base besides sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)?
A3: Yes, other bases can be employed. For instance, calcium oxide (CaO) in anhydrous ethanol has been shown to be an effective catalyst. CaO acts as a base and also removes the water generated during the condensation, which can help to drive the reaction to completion and improve the yield.[4]
Q4: What is a typical yield for the synthesis of this compound?
A4: Yields can vary significantly depending on the specific protocol and reaction conditions. While some literature reports yields around 40-50%, optimized conditions can lead to yields as high as 85%.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials (p-anisaldehyde) and the appearance of the product spot.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of this compound using different catalytic systems.
Table 1: Reaction Conditions using Ethanolic NaOH
| Parameter | Value |
| p-Anisaldehyde | 10 mmol |
| Acetaldehyde | 12 mmol |
| Base | Sodium Hydroxide (NaOH) |
| Base Concentration | 2 M in Ethanol |
| Solvent | 95% Ethanol |
| Reaction Time | 2-3 hours |
| Temperature | Room Temperature |
Data synthesized from multiple sources.[3]
Table 2: Reaction Conditions using Aqueous KOH
| Parameter | Value |
| p-Anisaldehyde | 10 mmol |
| Acetaldehyde | 15 mmol |
| Base | Potassium Hydroxide (KOH) |
| Base Amount | 1.0 g in 20 mL Water |
| Solvent | Acetone |
| Reaction Time | Not specified |
| Temperature | Room Temperature |
Data synthesized from multiple sources.[3]
Table 3: Reaction Conditions using Calcium Oxide
| Parameter | Value |
| Isovanillin (starting material) | Not specified |
| Vinyl Acetate (acetaldehyde source) | Not specified |
| Base | Calcium Oxide (CaO) |
| Solvent | Anhydrous Ethanol |
| Reported Yield | 85.2% |
Note: This data is for the synthesis of a structurally related compound, 3-hydroxy-4-methoxycinnamaldehyde, but demonstrates the effectiveness of CaO.[4]
Experimental Protocols
Protocol 1: Synthesis using Ethanolic Sodium Hydroxide
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 20 mL of 95% ethanol.[3]
-
To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.[3]
-
Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.[3]
-
Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it is slightly acidic.[3]
-
Extract the product with an organic solvent (e.g., 3 x 30 mL of diethyl ether).[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol.
Protocol 2: Synthesis using Aqueous Potassium Hydroxide
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
Acetone
-
Distilled Water
-
95% Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone.[3]
-
To this solution, add 0.84 mL (15 mmol) of acetaldehyde.[3]
-
In a separate beaker, dissolve 1.0 g of potassium hydroxide in 20 mL of distilled water.[3]
-
Slowly add the potassium hydroxide solution to the stirred solution of the aldehydes over approximately 5 minutes.[3]
-
Continue stirring at room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[3]
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.[3]
-
Dry the purified crystals.
Visualizations
Experimental Workflow
General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
A decision-making workflow for troubleshooting common synthesis issues.
Signaling Pathway: Anti-inflammatory Action
Inhibition of the NF-κB signaling pathway by this compound.
Signaling Pathway: Anticancer Action
References
Technical Support Center: Handling Air-Sensitive trans-4-Methoxycinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of trans-4-Methoxycinnamaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is trans-4-Methoxycinnamaldehyde when exposed to air?
A1: trans-4-Methoxycinnamaldehyde is known to be air-sensitive.[1] The aldehyde functional group is susceptible to oxidation, which can lead to the formation of trans-4-methoxycinnamic acid as the primary degradation product. The rate of degradation is dependent on factors such as exposure time, temperature, light, and the presence of atmospheric moisture. To maintain the purity of the compound, it is crucial to store and handle it under an inert atmosphere.
Q2: What are the visible signs of degradation?
A2: Pure trans-4-Methoxycinnamaldehyde is a pale yellow solid. Upon degradation, you may observe a change in the physical appearance of the compound, such as discoloration or a change in consistency. However, significant degradation can occur without obvious visual cues. Therefore, analytical methods like HPLC are recommended for accurate purity assessment.
Q3: What is the primary degradation product of trans-4-Methoxycinnamaldehyde in the presence of air?
A3: The primary degradation product resulting from air oxidation is trans-4-methoxycinnamic acid. This occurs through the oxidation of the aldehyde group to a carboxylic acid.
Q4: How should I properly store trans-4-Methoxycinnamaldehyde?
A4: To ensure its stability, trans-4-Methoxycinnamaldehyde should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is advisable to store it in a cool, dark, and dry place to minimize degradation. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended.
Q5: Can I use stabilizers to prevent the degradation of trans-4-Methoxycinnamaldehyde?
A5: Yes, the addition of antioxidants can help to inhibit the oxidation of trans-4-Methoxycinnamaldehyde. Commercially available stabilized versions of this compound often contain antioxidants like α-Tocopherol. Other phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Propyl Gallate could also be effective. The choice and concentration of the stabilizer may depend on the specific application and should be validated experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or low yield. | Degradation of trans-4-Methoxycinnamaldehyde due to air exposure. | Ensure all handling and reaction steps are performed under a strict inert atmosphere (e.g., using a glovebox or Schlenk line). Use freshly opened or properly stored compound. Consider using a stabilized grade of the reagent. |
| Appearance of an unexpected peak in HPLC analysis. | Formation of trans-4-methoxycinnamic acid or other degradation byproducts. | Confirm the identity of the new peak by comparing its retention time with a standard of trans-4-methoxycinnamic acid. If confirmed, this indicates sample degradation. Review and improve air-sensitive handling techniques. |
| The solid compound has changed color or appears clumpy. | Significant oxidation and/or moisture absorption. | The compound is likely degraded. It is recommended to use a fresh, unopened vial for sensitive applications. Purity should be checked by an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Difficulty in achieving complete dissolution of the compound. | The presence of the less soluble degradation product, trans-4-methoxycinnamic acid. | If partial dissolution is observed in a solvent where the pure aldehyde is known to be fully soluble, it may indicate degradation. Filter the solution and analyze both the soluble and insoluble fractions to confirm. |
Data Presentation
The following table provides illustrative data from a simulated accelerated stability study of trans-4-Methoxycinnamaldehyde under oxidative stress. This data highlights the importance of proper storage and handling.
Table 1: Illustrative Accelerated Stability Data for trans-4-Methoxycinnamaldehyde at 40°C/75% RH
| Time (Weeks) | Purity of trans-4-Methoxycinnamaldehyde (%) (Stored under Air) | Formation of trans-4-Methoxycinnamic Acid (%) (Stored under Air) | Purity of trans-4-Methoxycinnamaldehyde (%) (Stored under Nitrogen) |
| 0 | 99.5 | <0.1 | 99.5 |
| 1 | 95.2 | 4.3 | 99.4 |
| 2 | 90.8 | 8.7 | 99.3 |
| 4 | 82.1 | 17.4 | 99.1 |
Note: This data is for illustrative purposes only and represents a potential outcome of a forced degradation study.
Experimental Protocols
Protocol 1: Handling Solid trans-4-Methoxycinnamaldehyde under an Inert Atmosphere
This protocol describes the procedure for accurately weighing and dispensing solid trans-4-Methoxycinnamaldehyde using a glovebox.
Materials:
-
trans-4-Methoxycinnamaldehyde
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox)
-
Reaction flask with a septum-sealed sidearm
-
Solvent for dissolution (deoxygenated)
Procedure:
-
Transfer the sealed container of trans-4-Methoxycinnamaldehyde, a clean spatula, weighing paper, and the reaction flask into the antechamber of a glovebox.
-
Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Transfer the items into the main chamber of the glovebox.
-
Allow the compound to equilibrate to the glovebox temperature.
-
Carefully open the container of trans-4-Methoxycinnamaldehyde.
-
Using the spatula, weigh the desired amount of the solid onto the weighing paper on the analytical balance.
-
Promptly and carefully transfer the weighed solid into the reaction flask.
-
Seal the reaction flask.
-
Tightly reseal the container of trans-4-Methoxycinnamaldehyde.
-
The reaction flask containing the weighed solid can now be used for the next steps of the experiment within the glovebox or removed after ensuring it is properly sealed for use with a Schlenk line.
Protocol 2: Stability Analysis by HPLC
This protocol provides a method for the simultaneous analysis of trans-4-Methoxycinnamaldehyde and its primary degradation product, trans-4-methoxycinnamic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions (1 mg/mL) of trans-4-Methoxycinnamaldehyde and trans-4-methoxycinnamic acid in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample of trans-4-Methoxycinnamaldehyde that has been subjected to stability testing.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for trans-4-Methoxycinnamaldehyde and trans-4-methoxycinnamic acid based on their retention times compared to the standards.
-
Quantify the amount of each compound in the samples using the calibration curves generated from the standards.
-
Mandatory Visualizations
Caption: Degradation pathway of trans-4-Methoxycinnamaldehyde.
Caption: Experimental workflow for handling trans-4-Methoxycinnamaldehyde.
Caption: Troubleshooting logic for experimental issues.
References
Technical Support Center: Scale-Up Production of 4-Methoxycinnamaldehyde
Welcome to the technical support center for 4-Methoxycinnamaldehyde production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and industrially viable method is the Claisen-Schmidt condensation. This is a type of crossed aldol (B89426) condensation between p-anisaldehyde and an enolizable aldehyde or ketone, such as acetaldehyde (B116499) or acetone (B3395972), catalyzed by a base.[1][2] p-Anisaldehyde is an ideal substrate because it lacks α-hydrogens, which prevents self-condensation.[2]
Q2: What are the primary challenges when scaling this reaction from the lab to a pilot or industrial scale? A2: Key scale-up challenges include:
-
Process Reproducibility: Ensuring consistent yield and purity, as factors like heat transfer and mixing efficiency change with vessel size.[3]
-
Safety: The condensation reaction can be exothermic. What is manageable in a lab flask can become a significant safety hazard in a large reactor if not properly controlled.[4]
-
Side Reaction Management: Side reactions that are minor at a small scale can become significant issues at a larger scale, complicating purification and reducing yield.[5][6]
-
Purification Efficiency: Methods like column chromatography become less economical at large scales. Developing robust crystallization or distillation processes is crucial.[7][8]
-
Material Handling and Stability: this compound is air-sensitive, requiring controlled conditions during processing and storage to prevent degradation.[9]
Q3: What are the key physical and chemical properties of this compound? A3: this compound is a yellowish crystalline solid.[10] It is almost insoluble in water but soluble in organic solvents like ethanol (B145695), acetone, and ethyl acetate.[10] Key properties are listed below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol [11] |
| Melting Point | 55-60 °C[10] |
| Boiling Point | 145 °C @ 7 mm Hg[10] |
| Stability | Air sensitive[9] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Product Yield
Question: My Claisen-Schmidt condensation reaction is resulting in a low yield. What are the common causes and how can I fix them?
Answer: Low yields can stem from several factors related to reactants and reaction conditions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material (p-anisaldehyde) is fully consumed before work-up.[2] Extend the reaction time if necessary.[5] |
| Poor Reactant Quality | Use freshly purified or distilled p-anisaldehyde and acetaldehyde/acetone, as impurities can inhibit the reaction or cause side reactions.[2] |
| Suboptimal Temperature | The reaction is temperature-sensitive. While often run at room temperature, gentle heating may be required to improve the rate. However, excessively high temperatures can promote side product formation.[2][5] A reaction temperature between 0 to -20°C has been used to suppress secondary reactions.[12] |
| Ineffective Catalyst | Use a fresh, high-purity base catalyst (e.g., NaOH, KOH). An insufficient amount or inactive catalyst will result in an incomplete reaction.[2][5] Consider optimizing the catalyst concentration through small-scale trials.[6] |
Issue 2: Significant Impurity and Byproduct Formation
Question: My crude product is highly impure, showing multiple spots on a TLC plate. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products is a common issue arising from the reactivity of the intermediates.
| Side Reaction | Mitigation Strategy |
| Self-Condensation of Acetaldehyde/Acetone | The enolate of acetaldehyde or acetone can react with itself. Solution: Add the acetaldehyde/acetone slowly to the mixture of p-anisaldehyde and base. This ensures the enolate preferentially reacts with the more abundant and electrophilic p-anisaldehyde.[2][5] |
| Cannizzaro Reaction | p-Anisaldehyde can disproportionate in the presence of a strong base to form p-methoxybenzyl alcohol and p-anisic acid. Solution: This is favored by high base concentrations. Control the rate of base addition to avoid localized high concentrations, consider using a milder base, or lower the overall base concentration.[5][6][13] |
| Michael Addition | The enolate can add to the newly formed this compound (the α,β-unsaturated product). Solution: Use a 1:1 stoichiometry of the reactants or a slight excess of the enolizable ketone/aldehyde to minimize this secondary reaction.[5][6] |
Issue 3: Purification Difficulties
Question: I am struggling to purify the crude product. It is oily instead of solid, or the purity does not improve after recrystallization. What should I do?
Answer: Purification challenges often require adjusting the work-up or purification technique.
| Problem | Recommended Solution |
| Oily Product Instead of Solid | An oily product can result from incomplete reaction or the presence of impurities. Solution: Ensure complete neutralization/acidification during work-up. Try cooling the mixture in an ice bath and scratching the flask's inner surface to induce crystallization. Seeding with a pure crystal can also be effective.[5][13] |
| Co-precipitation of Impurities | Unreacted starting materials or byproducts may crystallize along with the desired product. Solution: Recrystallization from a suitable solvent like ethanol is the most common purification method.[7] Ensure the crude product is thoroughly washed with cold water to remove any residual base or salts before recrystallization.[13] |
| Complex Mixture of Impurities | If recrystallization is ineffective, a more selective method may be needed. Solution: For complex mixtures, purification via a sodium bisulfite adduct is highly effective. This method selectively isolates the aldehyde from non-aldehyde impurities. The pure aldehyde is then regenerated by adding a base.[7] For high-purity requirements, column chromatography can be used, though it is less scalable.[7] |
Key Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation (Lab Scale)
This protocol describes a standard procedure for synthesizing this compound.
-
Preparation: In a flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reactant Addition: Slowly add acetaldehyde or acetone (1.1 equivalents) to the mixture. Maintain the temperature, using an ice bath if necessary to control any exotherm.
-
Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC until the p-anisaldehyde spot disappears. This may take several hours.
-
Work-up: Once complete, pour the reaction mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the mixture with dilute HCl to precipitate the crude product.
-
Initial Purification: Wash the collected solid thoroughly with cold water to remove residual base and salts. Dry the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to obtain pure this compound.
Visual Guides and Workflows
Reaction Pathway
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biobasedpress.eu [biobasedpress.eu]
- 9. fishersci.fi [fishersci.fi]
- 10. This compound | 1963-36-6 [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
method refinement for accurate quantification of 4-Methoxycinnamaldehyde in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 4-Methoxycinnamaldehyde (4-MCA) in complex mixtures. It is designed for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the quantification of 4-MCA, offering potential causes and solutions in a straightforward question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
-
Q1: Why am I seeing broad or tailing peaks for 4-MCA in my HPLC chromatogram?
-
Potential Causes & Solutions:
-
Column Overload: The concentration of your sample may be too high. Try diluting the sample or reducing the injection volume.[1]
-
Column Contamination or Deterioration: The column may be contaminated or has degraded over time. Flush the column with a strong solvent or replace it if necessary.[1]
-
Secondary Interactions: The analyte may be interacting with the stationary phase in unintended ways. Adjusting the mobile phase pH or adding a competing agent can help mitigate these interactions.[1]
-
-
-
Q2: My 4-MCA peak retention time is shifting between injections. What could be the cause?
-
Potential Causes & Solutions:
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing. Prepare a fresh mobile phase, ensuring it is thoroughly mixed and degassed.[1]
-
Unstable Flow Rate: The HPLC pump may not be delivering a consistent flow rate. Check the pump for any leaks.[1]
-
Temperature Fluctuations: Changes in column temperature can affect retention time. Use a column oven to maintain a stable temperature.[1]
-
-
-
Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?
-
Potential Causes & Solutions:
-
Contamination: The sample, solvent, or HPLC system might be contaminated from a previous injection. Running a blank gradient can help identify the source of contamination.[1]
-
Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the mobile phase.[1]
-
-
-
Q4: I am not seeing any peaks, or the peaks are very small for 4-MCA.
-
Potential Causes & Solutions:
-
Injection Issue: Verify that an injection was made and that the injection volume is adequate.[1]
-
Detector Settings: Ensure the detector is turned on and set to an appropriate wavelength for 4-MCA (around 320 nm).[1]
-
Sample Concentration: The sample may be too dilute. Consider concentrating the sample or preparing a more concentrated solution.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
-
Q5: I am experiencing signal enhancement or suppression (matrix effects) in my GC-MS analysis. How can I address this?
-
Potential Causes & Solutions:
-
Co-eluting Matrix Components: Other substances in the sample matrix can interfere with the ionization of 4-MCA.[2][3][4]
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to your sample to compensate for these effects.[4][5]
-
Sample Preparation: Employ cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds before analysis.[6]
-
Dilution: Diluting the sample can minimize the impact of the matrix.[2]
-
-
Sample Preparation Issues
-
Q6: How can I effectively remove salts and other interferences from my sample before analysis?
-
Potential Causes & Solutions:
-
Inadequate Sample Cleanup: Complex matrices often require a cleanup step to remove components that can interfere with analysis.[7]
-
Solid-Phase Extraction (SPE): This is a powerful technique for removing interfering compounds.[6]
-
Liquid-Liquid Extraction (LLE): This can also be used to separate 4-MCA from unwanted matrix components.
-
Filtration: Always filter your sample through a 0.2 or 0.45 µm syringe filter before injection to remove particulate matter.[7][8]
-
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Table 1: HPLC Method for this compound Quantification
| Parameter | Specification |
| HPLC System | Jasco 1500 Series system with a PDA detector (MD-2010 plus) or equivalent[9] |
| Column | Reverse-phase C18 column |
| Mobile Phase | Acetonitrile and water mixture. A common starting point is a 70:30 (v/v) ratio.[9] Phosphoric acid can be added for better peak shape, but for MS compatibility, replace it with formic acid.[10] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | Approximately 320 nm[1] |
| Column Temperature | Maintained at a constant temperature using a column oven[1] |
| Injection Volume | Dependent on sample concentration, typically 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Specification |
| GC Column | Capillary, SE-52 (30 m / 0.32 mm / 0.15 µm) or DB-1 (30 m / 0.25 mm / 0.1 µm)[11] |
| Carrier Gas | Helium[11] |
| Temperature Program | Example 1: Start at 45°C, ramp at 1°C/min to 100°C, then ramp at 5°C/min to 250°C and hold for 10 min.[11] Example 2: Start at 35°C, ramp at 4°C/min to 180°C, then ramp at 10°C/min to 250°C.[11] |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Key Mass Fragments (m/z) | 162 (Molecular Ion), 131, 161[12] |
Visualizations
Diagram 1: General Workflow for 4-MCA Quantification
A general experimental workflow for the quantification of 4-MCA.
Diagram 2: Troubleshooting Logic for HPLC Peak Broadening
A decision tree to troubleshoot broad or tailing peaks in HPLC analysis.
Diagram 3: Chemical Structure of this compound
The chemical structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. mag.go.cr [mag.go.cr]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound [webbook.nist.gov]
- 12. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-Methoxycinnamaldehyde (4-MCA) Formulations
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the oral bioavailability of 4-Methoxycinnamaldehyde (4-MCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MCA) and what are its key physicochemical properties?
A1: this compound (4-MCA) is a natural compound found in plants like Agastache rugosa.[1][2] It is a yellowish crystalline solid.[2][3] Critically for formulation, it is practically insoluble in water but is soluble in oils and organic solvents like ethanol (B145695) and DMSO.[1][2][3] This low aqueous solubility is the primary barrier to its oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [4][5][6][7] |
| Molecular Weight | 162.19 g/mol | [1][4][5][6][7] |
| Physical State | Yellowish Crystalline Solid | [2][3] |
| Melting Point | ~58-60 °C | [2][3][8] |
| Water Solubility | Almost insoluble | [2][3] |
| LogP | ~1.9 | [9] |
Q2: Why is the oral bioavailability of 4-MCA typically low?
A2: The low oral bioavailability of 4-MCA is primarily due to its poor aqueous solubility.[10] According to the Biopharmaceutical Classification System (BCS), compounds with low solubility and high permeability are classified as BCS Class II. For these drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[11][12] Unless 4-MCA can effectively dissolve, it cannot be absorbed into the bloodstream, regardless of its ability to permeate the intestinal wall.
Q3: What are the primary formulation strategies to enhance the bioavailability of 4-MCA?
A3: Several strategies can be employed to overcome the solubility challenge of 4-MCA:
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are highly effective. They are isotropic mixtures of oil, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in GI fluids, keeping the drug in a solubilized state.[10][11][13]
-
Solid Dispersions: This involves dispersing 4-MCA in an inert, hydrophilic carrier matrix at a solid state.[11] By converting the drug from a crystalline to an amorphous form, its solubility and dissolution rate can be significantly increased.[11]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with 4-MCA, increasing its apparent water solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your formulation development and in vitro/in vivo experiments.
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low in vitro dissolution rate of 4-MCA powder. | Crystalline nature and hydrophobicity of 4-MCA. | 1. Reduce Particle Size: Use micronization or create a nanosuspension. 2. Formulate a Solid Dispersion: Disperse 4-MCA in a hydrophilic polymer (e.g., PVP, HPMC) to create an amorphous system. 3. Use Surfactants: Add a low concentration of a biocompatible surfactant (e.g., Polysorbate 80) to the dissolution medium to improve wetting. |
| Drug precipitates out of SNEDDS formulation upon dilution in aqueous media. | The formulation cannot maintain the drug in a solubilized state (supersaturation is lost). The drug loading may be too high for the chosen excipients. | 1. Optimize Surfactant/Co-surfactant Ratio: Increase the concentration of the surfactant/co-surfactant to enhance the stability of the resulting nanoemulsion. 2. Screen Different Excipients: Test oils and surfactants in which 4-MCA has higher solubility. 3. Reduce Drug Loading: Lower the concentration of 4-MCA in the pre-concentrate. |
| High variability in plasma concentrations in animal pharmacokinetic studies. | Poor and inconsistent dissolution in the GI tract. Significant food effects altering GI fluid composition and motility. | 1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing. 2. Improve the Formulation: Use an advanced formulation like a SNEDDS, which can reduce the impact of physiological variables by pre-dissolving the drug.[10] 3. Increase the Number of Animals: A larger group size can help determine if the variability is statistically significant or due to outliers. |
| Low apparent permeability (Papp) in Caco-2 assay despite using a solubilizing formulation. | The formulation may be cytotoxic to the Caco-2 cells, compromising monolayer integrity. The drug may be a substrate for efflux transporters (like P-gp) that pump it back into the apical side. | 1. Check Monolayer Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates cytotoxicity. Also, measure the transport of a paracellular marker like Lucifer yellow. 2. Assess Cytotoxicity: Run a separate cytotoxicity assay (e.g., MTT) with the formulation components on Caco-2 cells. 3. Perform Bidirectional Transport Study: Measure permeability from basolateral-to-apical (B-A) in addition to apical-to-basolateral (A-B). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. |
Comparative Pharmacokinetic Data
Improving the formulation of 4-MCA can lead to a significant enhancement in its oral bioavailability. The table below summarizes pharmacokinetic data from a study in rats, comparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) of 4-MCA to a simple aqueous suspension.
| Formulation | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| 4-MCA Suspension | 50 | 108.4 ± 15.2 | 1.0 | 453.7 ± 55.8 | 100% (Reference) |
| 4-MCA SNEDDS | 50 | 918.1 ± 103.5 | 0.5 | 1818.9 ± 210.7 | ~401% |
| Data derived from a study on a self-nanoemulsifying drug delivery system for MCA, assumed to be this compound, for illustrative purposes.[10] |
The results clearly indicate that the SNEDDS formulation increased the maximum plasma concentration (Cₘₐₓ) by approximately 8.5-fold and the total drug exposure (AUC) by about 4-fold compared to the standard suspension.[10]
Key Experimental Protocols
Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common lab-scale method for preparing a solid dispersion to enhance the dissolution of 4-MCA.
Materials:
-
This compound (4-MCA)
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile solvent (e.g., Methanol or a mixture of Dichloromethane/Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh and dissolve 4-MCA and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or powder is formed on the flask wall.
-
Drying: Carefully scrape the solid material from the flask. Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
In Vitro Dissolution Testing (USP Apparatus II)
This protocol outlines a standard dissolution test for a poorly soluble compound like 4-MCA, adapted for performance testing of an enhanced formulation.
Materials & Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
Dissolution Medium: e.g., 0.1 N HCl (pH 1.2) or Phosphate Buffer (pH 6.8), potentially with 0.5% w/v Polysorbate 80 to ensure sink conditions.
-
4-MCA formulation (e.g., solid dispersion equivalent to 50 mg of 4-MCA)
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
HPLC system for analysis
Procedure:
-
Setup: Preheat 900 mL of the dissolution medium to 37 ± 0.5°C and place it in the dissolution vessels. Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce the 4-MCA formulation into each vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall.
-
Filtration & Replacement: Immediately filter the sample through a 0.45 µm syringe filter. If required by the experimental design, replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of dissolved 4-MCA in the filtered samples using a validated HPLC method.
-
Data Reporting: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Caco-2 Cell Permeability Assay
This assay predicts intestinal drug absorption by measuring the rate of transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.
Materials & Equipment:
-
Caco-2 cells (passage 30-45)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Analytical system (LC-MS/MS)
Procedure:
-
Cell Seeding & Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21 days in a humidified incubator (37°C, 5% CO₂) to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) of each monolayer using an EVOM meter. Only use monolayers with TEER values > 250 Ω·cm².
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of the test solution (4-MCA in HBSS, e.g., at 10 µM) to the apical (donor) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Analysis: Quantify the concentration of 4-MCA in the samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well plate).
-
C₀ is the initial concentration in the donor chamber.
-
Visual Guides and Workflows
Below are diagrams illustrating key workflows and logical processes in the development of 4-MCA formulations.
References
- 1. studylib.net [studylib.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. PREPARATION AND ASSESSMENT OF AMORPHOUS SOLID DISPERSIONS USING VARIOUS METHODOLOGIES - Europub [europub.co.uk]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. ijcrt.org [ijcrt.org]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Self Nano-emulsifying drug delivery system (SNEDDS) | PDF [slideshare.net]
- 12. A Comprehensive Guide to the Development, Evaluation, and Future Prospects of Self-nanoemulsifying Drug Delivery Systems for Poorly Water-soluble Drugs - Chauhan - Current Pharmaceutical Design [jdigitaldiagnostics.com]
- 13. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of 4-Methoxycinnamaldehyde and Other Cinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of 4-Methoxycinnamaldehyde against other cinnamaldehyde (B126680) derivatives, supported by experimental data. The following sections detail the quantitative antiviral activities, the experimental methodologies employed, and the potential molecular pathways involved.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and its analogs has been evaluated against different viruses. The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of their potency and safety profiles.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Respiratory Syncytial Virus (RSV) | Human Larynx Carcinoma (HEp-2) | 0.37 (0.055 µg/mL) | 332.6 (49.4 µg/mL) | 898.2 | [1][2] |
| Cinnamaldehyde | Coxsackievirus B3 (CVB3) | HeLa | 48.16 ± 5.79 | 0.98 ± 0.12 (cardiomyocytes) | 0.02 | [3][4] |
| 4-Methylcinnamaldehyde | Coxsackievirus B3 (CVB3) | HeLa | No Activity | 3.96 ± 0.29 (cardiomyocytes) | - | [4] |
| 4-Chlorocinnamaldehyde | Coxsackievirus B3 (CVB3) | HeLa | 2109.08 ± 157.69 | 6972.47 ± 734.08 (cardiomyocytes) | 3.31 | [4] |
| α-Bromo-4-methylcinnamaldehyde | Coxsackievirus B3 (CVB3) | HeLa | 11.38 ± 2.22 | 38.61 ± 4.89 (cardiomyocytes) | 3.39 | [4][5] |
| α-Bromo-4-chlorocinnamaldehyde | Coxsackievirus B3 (CVB3) | HeLa | 2.12 ± 0.37 | 85.69 ± 7.63 (cardiomyocytes) | 40.42 | [4][5] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication. A lower IC50 indicates higher potency. CC50 (50% cytotoxic concentration): The concentration of a drug that causes the death of 50% of host cells. A higher CC50 indicates lower toxicity. Selectivity Index (SI = CC50/IC50): A measure of the drug's specificity for the virus. A higher SI value indicates a more promising antiviral agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison.
Antiviral Assay for Respiratory Syncytial Virus (RSV)
This protocol is based on the cytopathic effect (CPE) inhibition assay.
1. Cell Culture and Virus Propagation:
-
Cell Line: Human epidermoid carcinoma of the larynx (HEp-2) cells are used for RSV propagation and antiviral assays.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: RSV strain A2 is propagated in HEp-2 cells. Viral titers are determined by a plaque assay.
2. Cytotoxicity Assay (XTT Assay):
-
HEp-2 cells are seeded in a 96-well plate.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plate is incubated for 72 hours at 37°C.
-
Cell viability is determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is read at 492 nm with a reference wavelength of 690 nm.
-
The 50% cytotoxic concentration (CC50) is calculated.
3. Antiviral Activity Assay (CPE Inhibition):
-
HEp-2 cells are seeded in a 96-well plate and infected with RSV at a multiplicity of infection (MOI) of 0.01.
-
After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
Fresh medium containing various concentrations of this compound is added.
-
The plate is incubated for 72 hours at 37°C until a cytopathic effect is observed in the virus control wells.
-
The inhibition of CPE is observed microscopically, and cell viability is quantified using the XTT assay.
-
The 50% inhibitory concentration (IC50) is calculated.
Antiviral Assay for Coxsackievirus B3 (CVB3)
This protocol utilizes a cytopathic effect (CPE) reduction assay and a TCID50 (50% Tissue Culture Infectious Dose) assay.
1. Cell Culture and Virus Propagation:
-
Cell Lines: HeLa cells are used for virus propagation and antiviral screening. Neonatal rat cardiomyocytes are used for cytotoxicity assays.
-
Culture Medium: Cells are grown in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: CVB3 (Nancy strain) is propagated in HeLa cells.
2. Cytotoxicity Assay (MTT Assay):
-
Neonatal rat cardiomyocytes are seeded in a 96-well plate.
-
The cells are treated with serial dilutions of the cinnamaldehyde derivatives for 72 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 490 nm.
-
The CC50 value is determined.
3. Antiviral Activity Assay (TCID50 Assay):
-
HeLa cells are seeded in 96-well plates.
-
Cells are infected with CVB3 for 1 hour.
-
The virus inoculum is removed, and the cells are treated with various concentrations of the cinnamaldehyde derivatives.
-
After 72 hours of incubation, the viral titers are determined using the TCID50 assay, which measures the amount of virus required to produce a cytopathic effect in 50% of the inoculated cell cultures.
-
The IC50 value is calculated from the reduction in viral titer.[6]
Visualizing Experimental and Biological Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for in vitro antiviral evaluation.
The antiviral and anti-inflammatory effects of cinnamaldehydes may be mediated through the modulation of key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and is often manipulated by viruses. Evidence suggests that cinnamaldehyde can inhibit NF-κB activation.[7][8]
Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehydes.
References
- 1. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RSV | TargetMol [targetmol.com]
- 3. The comparison of α-bromo-4-chlorocinnamaldehyde and cinnamaldehyde on coxsackie virus B3-induced myocarditis and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde Derivatives Inhibit Coxsackievirus B3-Induced Viral Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Derivatives Inhibit Coxsackievirus B3-Induced Viral Myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Mechanism of Action of 4-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo mechanism of action of 4-Methoxycinnamaldehyde (4-MCA), focusing on its anti-inflammatory properties. While research into the in vivo effects of 4-MCA is ongoing, existing studies provide valuable insights into its potential therapeutic applications. This document compares 4-MCA with its parent compound, cinnamaldehyde (B126680) (CA), and its isomer, 2-methoxycinnamaldehyde (B72128) (2-MCA), offering a framework for understanding its biological activity.
Comparative Analysis of In Vivo Efficacy
The primary in vivo evidence for this compound's mechanism of action lies in its anti-inflammatory effects. It has been demonstrated to be effective in animal models of acute inflammation. For a comprehensive comparison, we will consider the activities of cinnamaldehyde and 2-methoxycinnamaldehyde.
Table 1: Comparison of In Vivo Anti-Inflammatory and Antimicrobial Effects
| Compound | Animal Model | Application | Key Findings | Reference |
| This compound (4-MCA) | Rat | Anti-inflammatory (Carrageenan-induced paw edema, Ethyl phenylpropiolate-induced ear edema) | Significantly reduced paw and ear edema. | [1] |
| Piglet | Antimicrobial | Failed to demonstrate major positive outcomes in improving animal performance or antimicrobial effects. | [2] | |
| Cinnamaldehyde (CA) | Rat | Anti-inflammatory (Carrageenan-induced paw edema) | Significantly decreased paw edema. | [1] |
| Mouse | Anti-inflammatory (LPS-induced inflammation) | Effectively inhibited inflammatory cell infiltration. | [3] | |
| Piglet | Antimicrobial | Showed the second-highest antimicrobial activity in vitro among derivatives. | [2] | |
| 2-Methoxycinnamaldehyde (2-MCA) | Rat | Anti-inflammatory (Hepatic ischemia-reperfusion injury) | Attenuated pathological changes and reduced inflammatory markers. | [4] |
| Piglet | Antimicrobial | Failed to demonstrate major positive outcomes in improving animal performance or antimicrobial effects. | [2] |
Mechanism of Action: Signaling Pathway Modulation
In vivo and in vitro studies have elucidated the molecular pathways through which these cinnamaldehyde derivatives exert their effects. The primary mechanism for their anti-inflammatory action involves the modulation of the NF-κB and MAPK signaling pathways.
Table 2: Modulation of Inflammatory Signaling Pathways In Vivo
| Compound | Target Pathway | Key Modulated Proteins | Animal Model | Effect | Reference |
| This compound (4-MCA) | NF-κB, MAPK | p65 (NF-κB), IκBα, JNK, c-Jun | Rat (paw edema) | Inhibition of phosphorylation/activation | [1] |
| Cinnamaldehyde (CA) | NF-κB, MAPK | p65 (NF-κB), IκBα, iNOS, COX-2 | Rat (paw edema) | Inhibition of protein expression | [1] |
| 2-Methoxycinnamaldehyde (2-MCA) | NF-κB | NF-κB | Rat (hepatic ischemia) | Decreased NF-κB activity | [4] |
Signaling Pathway Diagram
References
- 1. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methoxycinnamaldehyde and its Hydroxylated Analog, 4-Hydroxy-3-methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 4-Methoxycinnamaldehyde and its hydroxylated analog, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (also known as coniferaldehyde). The following sections detail their chemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-hydroxy-3-methoxycinnamaldehyde is presented below. These properties can influence their biological activity and pharmacokinetic profiles.
| Property | This compound | 4-Hydroxy-3-methoxycinnamaldehyde (Coniferaldehyde) |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₃ |
| Molecular Weight | 162.19 g/mol | 178.18 g/mol |
| Appearance | Yellowish crystals | Crystalline solid |
| Melting Point | 55-60 °C[1] | 80-82 °C[2] |
| Boiling Point | 145 °C at 7 mmHg[1] | 175 °C at 5 mmHg[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1] | Soluble in organic solvents |
| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enal[3] | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal[4] |
Comparative Biological Activities
Both this compound and its hydroxylated analog exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The addition of a hydroxyl group in coniferaldehyde (B117026) is expected to enhance its antioxidant potential due to the presence of a phenolic hydroxyl group, which can act as a hydrogen donor to scavenge free radicals.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the biological activities of this compound and 4-hydroxy-3-methoxycinnamaldehyde. It is important to note that a direct comparison of IC₅₀ values should be approached with caution, as the experimental conditions (e.g., cell lines, assay methods) may vary between studies.
| Biological Activity | Compound | Assay | Cell Line/Target | IC₅₀ Value | Reference |
| Anti-inflammatory | This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not explicitly found, but its isomer, 2-methoxycinnamaldehyde (B72128), has an IC₅₀ of 35 ± 9 µM for NO inhibition.[5] | [5] |
| 4-Hydroxy-3-methoxycinnamaldehyde | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition observed at 0.1-5 µM.[6] | [6] | |
| Antiviral | This compound | Cytoprotective Activity against RSV | Human Laryngeal Carcinoma Cells | ~0.055 µg/mL | [7] |
| Anticancer | This compound | MTT Assay | C-33A (Cervical Cancer) | 110 µM[8] | [8] |
| 4-Hydroxy-3-methoxycinnamaldehyde | MTT Assay | Various Cancer Cell Lines | Cytotoxicity reported, but specific IC₅₀ values for the parent compound are not consistently provided across comparative studies. A derivative showed an IC₅₀ of 6.7 µM against H1299 lung cancer cells.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Synthesis of this compound
This compound can be synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde and acetaldehyde (B116499) in an alkaline solution.[1]
-
Materials : p-Anisaldehyde, acetaldehyde, sodium hydroxide (B78521), ethanol (B145695).
-
Procedure :
-
Dissolve p-anisaldehyde in ethanol in a round-bottom flask.
-
Add acetaldehyde to the solution.
-
Slowly add a solution of sodium hydroxide in ethanol to the mixture while stirring.
-
Continue stirring at room temperature for a specified period, monitoring the reaction by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
-
Synthesis of 4-Hydroxy-3-methoxycinnamaldehyde (Coniferaldehyde)
A green synthesis method for 3-hydroxy-4-methoxycinnamaldehyde (B8633442) (an isomer) involves the aldol (B89426) condensation of isovanillin (B20041) and vinyl acetate using calcium oxide in anhydrous ethanol.[10] A more traditional approach for coniferaldehyde synthesis involves the condensation of vanillin (B372448) with an appropriate acetyl derivative.
-
Materials : Vanillin, acetaldehyde or a suitable equivalent, a condensing agent (e.g., a base like NaOH or an acid catalyst).
-
Procedure :
-
Dissolve vanillin in a suitable solvent.
-
Add acetaldehyde and the condensing agent.
-
Stir the reaction mixture at a controlled temperature for a set duration.
-
Work up the reaction mixture, which typically involves neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
-
Principle : The ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured. This reduces the radical and causes a color change from violet to yellow, which is monitored spectrophotometrically.
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compound.
-
Include a control containing the solvent and DPPH solution, and a blank for each sample concentration.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle : In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank (media only).
-
After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Signaling Pathways and Mechanisms of Action
Both compounds have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. This compound and its analogs have been shown to inhibit NF-κB activation.[3][11]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Coniferaldehyde has been identified as an activator of the Nrf2 pathway.[6][7][12]
Conclusion
Both this compound and its hydroxylated analog, 4-hydroxy-3-methoxycinnamaldehyde, are promising bioactive compounds with significant anti-inflammatory, antioxidant, and anticancer potential. The presence of the phenolic hydroxyl group in coniferaldehyde likely contributes to enhanced antioxidant activity through direct radical scavenging and activation of the Nrf2 pathway. While both compounds demonstrate inhibitory effects on the NF-κB pathway, a direct comparative study with standardized assays is necessary to definitively conclude which compound possesses superior activity in different therapeutic contexts. The information and protocols provided in this guide aim to facilitate further research and development of these cinnamaldehyde (B126680) derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. plantaedb.com [plantaedb.com]
- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 10. Coniferaldehyde inhibits LPS-induced apoptosis through the PKC α/β II/Nrf-2/HO-1 dependent pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Analysis of 4-Methoxycinnamaldehyde
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Methoxycinnamaldehyde is essential for quality control, stability testing, and various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the analysis of aromatic aldehydes. This guide provides an objective comparison of these two methods for this compound analysis, supported by experimental data, to facilitate informed method selection and implementation.
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC is ideal for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, is amenable to analysis by both techniques, making a direct comparison of their performance characteristics crucial for method selection.
Quantitative Performance Comparison
The following tables summarize the key performance parameters for validated HPLC and representative GC methods for the analysis of this compound. The HPLC data is derived from a validated method for trans-4-Methoxycinnamaldehyde, while the GC data is based on typical performance characteristics for the analysis of similar aromatic aldehydes due to the limited availability of a complete, published validated quantitative GC method for this specific analyte.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| **Linearity (R²) ** | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 4.16 ng/mL | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | 12.48 ng/mL | Typically in the low to mid ng/mL range |
| Precision (%RSD) | Repeatability: 1.03%–5.80% Intermediate Precision: 3.14%–6.84% | Typically < 15% |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate | Typically 80-120% |
Table 2: Comparison of Chromatographic and Instrumental Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Volatility Requirement | Not required. | Required. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires thermal stability of the analyte. |
| Derivatization | Generally not required. | May be required to improve volatility and thermal stability. |
| Typical Run Time | Retention time of ~4.5 minutes. | Can be faster, depending on the temperature program. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Solvent Consumption | Higher, requires high-purity liquid solvents. | Lower, uses carrier gases. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the quantitative determination of trans-4-Methoxycinnamaldehyde.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 320 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution with methanol to the desired concentrations.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Gas Chromatography (GC) Protocol
This protocol is a representative method based on conditions reported for the analysis of this compound and other aromatic aldehydes.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Autosampler for liquid injections.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or SE-52 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Ensure samples are free of non-volatile matrix components. A simple liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for complex matrices.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or when using one method to confirm the results of another.
Caption: A flowchart illustrating the cross-validation process for HPLC and GC methods.
Logical Framework for Method Selection
The decision to use HPLC or GC for the analysis of this compound should be based on a logical evaluation of the analytical requirements and the properties of the sample.
Caption: A decision tree for selecting between HPLC and GC for this compound analysis.
The Art of Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxycinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-methoxycinnamaldehyde (B120730) derivatives, exploring how subtle chemical modifications can significantly impact their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, with detailed protocols for key biological assays and visual representations of the underlying molecular mechanisms.
Unlocking the Therapeutic Potential of this compound
This compound, a naturally occurring compound, serves as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The core structure, characterized by a methoxy-substituted phenyl ring linked to an α,β-unsaturated aldehyde, offers multiple sites for chemical modification. By strategically altering substituents on the aromatic ring and the aldehyde group, researchers can fine-tune the pharmacological profile of these molecules to enhance their efficacy and selectivity.
Anticancer Activity: A Tale of Substituents and Signaling
The anticancer potential of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets.
Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against different cancer cell lines.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | C-33A (Cervical Cancer) | 110 | [1] |
| 2 | 2-Hydroxy-4-methoxycinnamaldehyde | Not Specified | - | [2] |
| 3 | 3-Hydroxy-4-methoxycinnamaldehyde | Not Specified | - | |
| 4 | 2,4-Dimethoxycinnamaldehyde | Not Specified | - | |
| 5 | 3,4-Dimethoxycinnamaldehyde | Not Specified | - | |
| 6 | 4-Nitrocinnamaldehyde | HCT116 (Colon Cancer) | 32.19 ± 3.92 | [3] |
| 7 | 4-Chlorocinnamaldehyde | Not Specified | - | |
| 8 | 4-Bromocinnamaldehyde | Not Specified | - | |
| 9 | 4-Dimethylaminocinnamaldehyde | Not Specified | - |
Note: A lower IC50 value indicates higher cytotoxic activity. The data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as a nitro group (-NO2) at the para-position, has been shown to significantly enhance anticancer activity[3]. This is exemplified by the potent cytotoxicity of 4-nitrocinnamaldehyde.
-
Hydroxyl and Methoxy (B1213986) Groups: The position of hydroxyl (-OH) and additional methoxy (-OCH3) groups can modulate activity, though systematic studies on this compound itself are limited. In the structurally related 4'-methoxychalcones, additional methoxy groups tend to enhance potency[4].
-
Halogens: Halogen substituents like chlorine (-Cl) and bromine (-Br) can also contribute to cytotoxic effects[5].
Modulating Key Cancer Signaling Pathways
This compound and its derivatives exert their anticancer effects by interfering with critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and NF-κB pathways are two primary targets.
The PI3K/Akt pathway is a central regulator of cell survival and growth and is often hyperactivated in cancer. Cinnamaldehyde has been shown to inhibit this pathway, leading to decreased cancer cell viability[6][7]. The inhibition of Akt phosphorylation prevents the downstream activation of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.
Figure 1. Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
The NF-κB pathway plays a crucial role in inflammation and cell survival and is constitutively active in many cancers. Cinnamaldehyde and its derivatives, including 2-methoxycinnamaldehyde (B72128), have been identified as inhibitors of NF-κB transcriptional activity[2][8]. They can prevent the degradation of the inhibitor IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-survival genes.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound derivatives.
Antimicrobial Activity: Disrupting Microbial Defenses
This compound derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Comparative Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives against different microbial strains.
| Compound | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1 | This compound | Escherichia coli | >400 | [9] |
| 2 | This compound | Coliforms | <400 | [9] |
| 3 | 2-Methoxycinnamaldehyde | Escherichia coli | >400 | [9] |
| 4 | 2-Methoxycinnamaldehyde | Coliforms | <400 | [9] |
| 5 | 4-Nitrocinnamaldehyde | Escherichia coli | <100 | [9] |
| 6 | 4-Nitrocinnamaldehyde | Coliforms | <100 | [9] |
| 7 | 4-Bromocinnamaldehyde | Acinetobacter baumannii | 32 | [10] |
| 8 | 2,4-Dichlorocinnamaldehyde | Acinetobacter baumannii | 64 | [10] |
Note: A lower MIC value indicates higher antimicrobial activity. The data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: Similar to anticancer activity, EWGs like the nitro group significantly enhance antimicrobial potency[9].
-
Halogenation: The introduction of halogens, such as bromine and chlorine, on the phenyl ring leads to potent antibacterial activity, as seen against Acinetobacter baumannii[10].
-
Methoxy Group Position: The position of the methoxy group influences activity. In one study, this compound showed slightly better activity against coliforms than 2-methoxycinnamaldehyde[9].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3. Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Figure 4. Experimental workflow for MIC determination.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives reveals that strategic substitutions on the aromatic ring are key to enhancing their anticancer and antimicrobial activities. Electron-withdrawing groups and halogens generally potentiate these effects. The modulation of critical signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for their anticancer properties.
Future research should focus on synthesizing and evaluating a broader and more diverse library of this compound derivatives to further refine the SAR. Investigating the detailed molecular interactions with their biological targets and exploring their in vivo efficacy and safety profiles will be crucial steps in translating the therapeutic potential of these promising compounds into clinical applications.
References
- 1. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamaldehyde affects the biological behavior of human colorectal cancer cells and induces apoptosis via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 10. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 4-Methoxycinnamaldehyde: A Comparative Guide Based on Molecular Docking Studies
For researchers, scientists, and professionals in drug development, understanding the specific molecular interactions of a compound is paramount. This guide provides a comparative analysis of molecular docking studies aimed at confirming the binding target of 4-Methoxycinnamaldehyde (4-MCA), a derivative of cinnamaldehyde (B126680). By examining its binding affinities with various protein targets, we can elucidate its potential mechanisms of action and compare its efficacy with related compounds.
This compound, an active component found in plants like Agastache rugosa, has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Molecular docking simulations have been instrumental in identifying its potential protein targets, offering insights into its therapeutic promise.
Comparative Analysis of Binding Affinities
Molecular docking studies have explored the interaction of 4-MCA and other cinnamaldehyde derivatives with several key protein targets implicated in cancer and other diseases. The binding affinity, often represented by the docking score or inhibition constant (Ki), indicates the strength of the interaction between the ligand (4-MCA) and the protein. A lower binding energy suggests a more stable and favorable interaction.
A study investigating cinnamaldehyde derivatives as anticancer agents docked them against a panel of receptors.[3][4][5] The results for para-Methoxycinnamaldehyde (p-OMe CM), which is this compound, are summarized below in comparison to the parent compound, Cinnamaldehyde (CM).
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Potential Therapeutic Area |
| hCA IX (5FL6) | p-OMe CM | - | Not explicitly detailed for p-OMe CM | Anticancer |
| CM | - | Not explicitly detailed for CM | Anticancer | |
| MMP-2 (1HOV) | p-OMe CM | - | Not explicitly detailed for p-OMe CM | Anticancer |
| CM | - | Not explicitly detailed for CM | Anticancer | |
| Urease (4GY7) | p-OMe CM | - | Not explicitly detailed for p-OMe CM | - |
| CM | - | Not explicitly detailed for CM | - | |
| WDR5 (5EAM) | p-OMe CM | - | Ser91, Phe133, Ser175, Ser218, Cys261, Phe263, Ile305 | Anticancer |
| CM | - | Not explicitly detailed for CM | Anticancer | |
| FGFR4 (4XCU) | p-OMe CM | - | Not explicitly detailed for p-OMe CM | Anticancer |
| CM | - | Not explicitly detailed for CM | Anticancer | |
| p70S6K (4EL9) | m-OMe CM | Better than other derivatives | Not explicitly detailed | Anticancer |
| RSK2 (4PQW) | p-OMe CM | - | Not explicitly detailed for p-OMe CM | Anticancer |
| CM | - | Not explicitly detailed for CM | Anticancer | |
| PI3K (p110α subunit) | Cinnamaldehyde | -6.4 | Similar to control ligand | Diabetes Complications |
| PTEN | Cinnamaldehyde | -5.8 | Similar to control ligand | Diabetes Complications |
Note: Specific binding affinity values for p-Methoxycinnamaldehyde were not consistently provided in the search results, but its potential as an inhibitor for several of these targets was highlighted.
Another study focused on the design of novel cinnamaldehyde-chalcone derivatives found that one such derivative binds with high affinity to succinate (B1194679) dehydrogenase, a key enzyme in the TCA cycle.[6] This suggests that derivatives of cinnamaldehyde can be engineered to target specific metabolic pathways.
Experimental Protocols: A Glimpse into Molecular Docking
The methodology for molecular docking studies generally follows a standardized workflow, as illustrated in the diagram below. The specific parameters can vary, but the core principles remain the same.
A typical molecular docking protocol involves:
-
Protein and Ligand Preparation: The three-dimensional structures of the target protein (obtained from a repository like the Protein Data Bank) and the ligand (4-MCA) are prepared. This involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Prediction: The active site of the protein, where the ligand is expected to bind, is identified.
-
Docking Simulation: A docking algorithm, such as that used in AutoDock, is employed to predict the binding conformation and affinity of the ligand within the protein's active site.[3][4][5]
-
Analysis of Results: The docking results are analyzed to determine the best binding pose, the binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Signaling Pathway Implication: The PI3K/AKT Pathway
Molecular docking studies on cinnamaldehyde have suggested its potential to interact with key proteins in the PI3K/AKT signaling pathway, such as the p110α subunit of PI3K and the tumor suppressor PTEN.[7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer and metabolic diseases. The potential of 4-MCA to modulate this pathway warrants further investigation.
Conclusion
Molecular docking studies have identified several potential binding targets for this compound, primarily focusing on proteins involved in cancer progression and cell signaling. While these computational analyses provide strong evidence for its therapeutic potential, further in vitro and in vivo experimental validation is necessary to definitively confirm these interactions and elucidate the precise mechanisms of action. The comparative data presented here serves as a valuable resource for guiding future research and drug development efforts centered on this promising natural compound.
References
- 1. This compound | 24680-50-0 | For Research Use [benchchem.com]
- 2. This compound | RSV | TargetMol [targetmol.com]
- 3. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jppres.com [jppres.com]
A Comparative Analysis of the Anti-inflammatory Effects of 4-Methoxycinnamaldehyde and Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 4-Methoxycinnamaldehyde (B120730) and its parent compound, cinnamaldehyde (B126680). The information presented is curated from peer-reviewed scientific literature and is intended to support research and development in the field of anti-inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and cinnamaldehyde on key inflammatory mediators. Direct comparative studies for this compound are limited; therefore, data for the structurally similar 2-methoxycinnamaldehyde (B72128) are included to provide a preliminary assessment.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Key Findings |
| Cinnamaldehyde | Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~45.56 µM | Demonstrates significant inhibition of NO production. |
| TNF-α Production | RAW 264.7 | LPS | ~29.58 µM | Potently inhibits the secretion of the pro-inflammatory cytokine TNF-α. | |
| NF-κB Transcriptional Activity | RAW 264.7 | LPS | 43 µM | Effectively inhibits the NF-κB signaling pathway.[1] | |
| trans-4-Methoxycinnamaldehyde | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not explicitly quantified | Significantly inhibited NO and PGE2 production in a concentration-dependent manner.[2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Not explicitly quantified | Significantly inhibited NO and PGE2 production in a concentration-dependent manner.[2] | |
| 2-Methoxycinnamaldehyde | Nitric Oxide (NO) Production | RAW 264.7 | LPS + IFN-γ | 35 ± 9 µM | Shows potent inhibition of NO production. |
| TNF-α Production | RAW 264.7 | LPS + IFN-γ | 78 ± 16 µM | Inhibits TNF-α production. | |
| NF-κB Transcriptional Activity | RAW 264.7 | LPS | 31 µM | Exhibits strong inhibition of the NF-κB pathway.[1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate the replication and validation of these findings.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or cinnamaldehyde). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS and with vehicle (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[3]
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of TNF-α levels in the supernatant of cultured macrophages to evaluate the anti-inflammatory effects of the test compounds.
-
Cell Culture and Treatment: Follow steps 1-5 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: After the 24-hour incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris. The supernatants can be used immediately or stored at -80°C.
-
ELISA Procedure: A commercial human or murine TNF-α ELISA kit is used according to the manufacturer's instructions. A general procedure is as follows:
-
Coating: A 96-well plate is coated with a capture antibody specific for TNF-α and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of TNF-α standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for TNF-α is added and incubated.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Development: The plate is washed, and a chromogenic substrate (e.g., TMB) is added. The color development is proportional to the amount of TNF-α present.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the TNF-α standards. The concentration of TNF-α in the samples is interpolated from the standard curve. The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathway Analysis
Both cinnamaldehyde and its methoxy-derivatives exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).
Cinnamaldehyde and 2-methoxycinnamaldehyde have been shown to inhibit NF-κB activation.[1] This inhibition can occur through the suppression of IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde and this compound.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli like LPS. Activated MAPKs can lead to the activation of various transcription factors, including AP-1, which also promotes the expression of pro-inflammatory genes.
trans-4-Methoxycinnamaldehyde has been shown to suppress the LPS-induced phosphorylation of JNK, indicating its inhibitory effect on this branch of the MAPK pathway.[2] Cinnamaldehyde has also been reported to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs.
Caption: Inhibition of the MAPK signaling pathway by cinnamaldehyde and this compound.
Experimental Workflow
The overall workflow for comparing the anti-inflammatory effects of this compound and cinnamaldehyde is depicted below.
Caption: Experimental workflow for comparing the anti-inflammatory effects.
References
- 1. Cinnamaldehyde protects against oxidative stress and inhibits the TNF‑α‑induced inflammatory response in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Methoxycinnamaldehyde for Cancer Cells Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective cytotoxicity of 4-Methoxycinnamaldehyde (4-MCA) towards cancer cells over normal cells, supported by experimental data. The information compiled herein is intended to facilitate further research and drug development efforts centered on this promising bioactive compound.
Data Presentation: Comparative Cytotoxicity of this compound (4-MCA)
The selective anticancer activity of 4-MCA has been evaluated across different cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth. A lower IC50 value indicates higher cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) of 4-MCA | Reference |
| Cancer Cell Lines | |||
| C-33A (HPV-negative) | Human Cervical Cancer | 79.2 ± 15.9 | [1] |
| C-33A (HPV16 E6E7) | Human Cervical Cancer | 111.5 ± 11.5 | [1] |
| Normal Cell Lines | |||
| HaCaT | Human Immortalized Keratinocytes | >200 | [1] |
| Vero | African green monkey kidney epithelial cells | Less sensitive than C-33A & MDA-MB-231 | [1] |
Note: The data indicates that 4-MCA is significantly more cytotoxic to cervical cancer cells (C-33A) than to normal human keratinocytes (HaCaT), demonstrating a favorable selectivity profile. Another study also suggested that 4-MCA is more toxic to C-33A and MDA-MB-231 (breast cancer) cells compared to normal Vero cells[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Target cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound (4-MCA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Cells are harvested and seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of 4-MCA is prepared in a suitable solvent (e.g., DMSO) and serially diluted in complete culture medium to the desired concentrations. The culture medium is then replaced with the medium containing various concentrations of 4-MCA. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest 4-MCA treatment.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the 4-MCA concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
This compound (4-MCA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in appropriate culture vessels and treated with 4-MCA at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then centrifuged.
-
Staining: The cell pellet is resuspended in Binding Buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Experimental Workflow for Assessing 4-MCA Selectivity
Caption: Experimental workflow for assessing 4-MCA selectivity.
Proposed Signaling Pathway for 4-MCA-Induced Apoptosis in Cancer Cells
While the precise signaling cascade for 4-MCA is still under detailed investigation, studies on the related compound cinnamaldehyde (B126680) suggest the involvement of key apoptosis-regulating pathways. The following diagram illustrates a plausible mechanism.
Caption: Proposed 4-MCA induced apoptosis pathway.
References
The Methoxy Group's Influence: A Comparative Guide to the Biological Activity of Cinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cinnamaldehyde (B126680) and its methoxy-substituted derivatives, validating the critical role of the methoxy (B1213986) group in modulating biological activity. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
The addition of a methoxy (-OCH3) group to the cinnamaldehyde backbone can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification can influence the molecule's polarity, electron density, and steric profile, thereby impacting its interaction with biological targets. The position of the methoxy group on the phenyl ring (ortho-, meta-, or para-) is a crucial determinant of its biological effects, leading to variations in antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of cinnamaldehyde and its methoxy derivatives, compiled from various studies.
Table 1: Antioxidant Activity
| Compound | Assay | Result (IC50) | Source |
| Cinnamaldehyde | DPPH Radical Scavenging | 95.38 µg/mL | [1][2] |
| 2-Methoxycinnamaldehyde (B72128) | Nrf2 Activation | Protective against H2O2-induced atrophy | [1][3] |
| 4-Methoxycinnamaldehyde | N/A | Data not directly available in comparative studies | [1] |
| 3,5-Dimethoxy-4-hydroxy cinnamoyl derivative | Lipid Peroxidation Inhibition | 50% inhibition | [4] |
Note: A lower IC50 value indicates greater antioxidant potency. Data for direct comparison is limited, but studies suggest methoxy derivatives possess notable antioxidant properties through mechanisms like Nrf2 pathway activation.[1]
Table 2: Anti-inflammatory Activity
| Compound | Assay / Target | Result | Source |
| trans-Cinnamaldehyde | NF-κB Inhibition | IC50: 43 µM | [5][6] |
| 2-Methoxycinnamaldehyde | NF-κB Inhibition | IC50: 31 µM | [5][6] |
| 4-Methoxy cinnamoyl derivative | Carrageenan-induced paw edema | 44% inhibition | [4] |
| 3,5-Dimethoxy-4-hydroxy cinnamoyl derivative | Carrageenan-induced paw edema | 70% inhibition | [4] |
Note: 2-Methoxycinnamaldehyde shows greater potency in NF-κB inhibition than the parent compound. The addition of methoxy groups to cinnamoyl derivatives significantly increased anti-inflammatory activity in vivo.[4][5]
Table 3: Antimicrobial Activity
| Compound | Organism | Assay | Result | Source |
| 2-Methoxycinnamaldehyde | Candida albicans | Biofilm Inhibition | 96% inhibition at 100 µg/mL | [7] |
| This compound | Candida albicans | Biofilm Inhibition | Little to no activity | [7][8] |
| o-Methoxycinnamaldehyde | Aspergillus species | Growth Inhibition | MIC: 100 µg/mL | [9] |
| o-Methoxycinnamaldehyde | Dermatophytoses | Growth Inhibition | MIC: 3.12 - 6.25 µg/mL | [9][10] |
Note: The position of the methoxy group is critical. The ortho- (2-methoxy) derivative shows strong antifungal and antibiofilm activity, while the para- (4-methoxy) derivative is largely inactive against C. albicans biofilms.[7]
Table 4: Anticancer Activity
| Compound | Target / Cell Line | Assay | Result | Source |
| Cinnamaldehyde Derivatives (-OH and -OMe) | Various Cancer Receptors | Molecular Docking | Better anticancer activities than Cinnamaldehyde | [11][12] |
| m-Methoxycinnamaldehyde | 4EL9 Receptor | Molecular Docking | Best activity among derivatives against this receptor | [11][12] |
| 2-Methoxycinnamaldehyde | Myeloid-derived suppressor cells | Caspase-1 Secretion | Increased secreted caspase-1 | [13] |
Note: In silico studies suggest that methoxy substitution, particularly at the meta position, enhances the anticancer potential of cinnamaldehyde against specific receptors.[11][12] Both cinnamaldehyde and its 2-methoxy derivative have been shown to modulate pathways related to apoptosis.[13]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of cinnamaldehyde derivatives.
Caption: General experimental workflow for in vitro bioactivity assays.[1]
Caption: Nrf2 signaling pathway activation by 2-methoxycinnamaldehyde.[1][14]
Caption: NF-κB signaling inhibition by 2-methoxycinnamaldehyde.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[1]
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., cinnamaldehyde derivative) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvette, add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Ascorbic acid or Vitamin E is typically used as a positive control.[2]
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[2]
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Principle: The broth microdilution method involves challenging a standardized number of microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient broth.
-
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., to ~5 x 10^5 CFU/mL).[16]
-
Add the microbial suspension to each well of the microtiter plate.
-
Include a growth control (microorganism without the compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
-
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[4]
-
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Protocol:
-
Fast male albino rats overnight.
-
Administer the test compound (e.g., 100 mg/kg) or a reference drug (e.g., phenylbutazone) orally. A control group receives the vehicle only.[4]
-
After a set time (e.g., 1 hour), inject 0.05 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmograph immediately after the injection and at specific time intervals thereafter (e.g., every hour for 3-4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Conclusion
The presence and position of a methoxy group on the cinnamaldehyde structure are pivotal in defining its biological activity profile. Evidence suggests that methoxy substitution can enhance certain therapeutic properties. For instance, 2-methoxycinnamaldehyde demonstrates superior anti-inflammatory activity via NF-κB inhibition compared to its parent compound.[5][6] Similarly, ortho-methoxy substitution appears favorable for antifungal activity, whereas para-methoxy substitution can be detrimental.[7] In anticancer research, in silico models predict that methoxy derivatives possess enhanced binding to specific cancer-related receptors.[11][12] These findings underscore the importance of structure-activity relationship studies and highlight the potential of methoxy-cinnamaldehyde derivatives as leads for the development of novel therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 9. Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.library.uq.edu.au [search.library.uq.edu.au]
- 13. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 14. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 4-Methoxycinnamaldehyde IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) values of 4-Methoxycinnamaldehyde (4-MCA), a bioactive compound with demonstrated antiviral and anticancer properties. The data presented here is compiled from independent research studies to aid in the verification of its biological activity and to support further drug development efforts. Detailed experimental protocols for the cited cytotoxicity assays are also provided to ensure reproducibility and facilitate comparative analysis.
Comparative Analysis of IC50 Values
The cytotoxic and antiviral activities of this compound have been evaluated across various cell lines. The reported IC50 values are summarized in the table below, showcasing its potency and selectivity.
| Cell Line | Cell Type | Activity Measured | Reported IC50 | Reference |
| C-33A | Human Cervical Cancer | Cytotoxicity | 110 µM | [1][2] |
| C-33A (with HPV16 E6E7) | Human Cervical Cancer | Cytotoxicity | 111.5 ± 11.5 µM | [2] |
| C-33A (pcDNA3 vector) | Human Cervical Cancer | Cytotoxicity | 79.2 ± 15.9 µM | [2] |
| HEp-2 | Human Laryngeal Carcinoma | Cytoprotective (anti-RSV) | ~0.055 µg/mL | [3] |
| HaCaT | Human Keratinocyte (non-cancerous) | Cytotoxicity | >200 µM | [2] |
Key Observations:
-
This compound demonstrates selective cytotoxicity against cancerous cell lines while showing minimal toxicity to non-cancerous cells, as evidenced by the high IC50 value in HaCaT cells.[2]
-
Its anticancer activity in cervical cancer cells is significant, with IC50 values in the micromolar range.[1][2]
-
The compound also exhibits potent antiviral activity at a low concentration.[3]
Experimental Protocols
The most common method utilized to determine the IC50 values in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell lines (e.g., C-33A, HaCaT)
-
Complete culture medium (e.g., DMEM)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 25,000 cells/mL and incubated overnight to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100, 200 µM).[2] A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[2]
-
MTT Addition: After incubation, the medium is discarded, and 100 µL of MTT solution (0.5 mg/mL) is added to each well.[2] The plates are then incubated for an additional 3 hours to allow for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: The MTT solution is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Visualizing the Mechanism of Action
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a compound using a cell-based assay like the MTT assay.
Caption: General workflow for determining the IC50 value using the MTT assay.
Signaling Pathways Implicated in this compound's Anticancer Activity
Studies on cinnamaldehyde (B126680) and its derivatives suggest that their anticancer effects are mediated through the modulation of several key signaling pathways. The diagram below illustrates the potential pathways affected by this compound, leading to apoptosis and inhibition of cell invasion.
Caption: Potential signaling pathways modulated by this compound.
This guide provides a consolidated overview of the independently reported IC50 values of this compound, alongside detailed experimental protocols and visual representations of its mechanism of action. This information is intended to serve as a valuable resource for the scientific community in the continued investigation of this promising natural compound.
References
mechanistic comparison of 4-Methoxycinnamaldehyde and other Nrf2 activators
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) has emerged as a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Its activation triggers the expression of a suite of cytoprotective genes, making it a promising therapeutic target for a range of diseases. A variety of natural and synthetic compounds have been identified as Nrf2 activators, each with distinct mechanisms and potencies. This guide provides a mechanistic comparison of 4-Methoxycinnamaldehyde (4-MCA) with other prominent Nrf2 activators, namely Sulforaphane, Dimethyl Fumarate (DMF), and Bardoxolone (B1667749) Methyl, supported by experimental data and detailed protocols.
Mechanism of Nrf2 Activation: A Tale of Covalent and Non-Covalent Interactions
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] The majority of small molecule Nrf2 activators, including 4-MCA, sulforaphane, and DMF, are electrophilic compounds that function by covalently modifying specific cysteine residues on Keap1.[1] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[1][2]
In contrast, some activators function through non-covalent interactions, inhibiting the protein-protein interaction between Keap1 and Nrf2. This guide will focus on the covalent activators.
This compound (4-MCA) , a derivative of cinnamaldehyde (B126680) found in cinnamon, activates the Nrf2 pathway, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4][5] Studies on its parent compound, cinnamaldehyde, have shown it to be a potent activator of Nrf2, surpassing the efficacy of the well-known activator tert-butylhydroquinone (B1681946) (tBHQ) in inducing Nrf2 and HO-1 in human fetal colon epithelial cells.[6]
Sulforaphane , an isothiocyanate found in cruciferous vegetables, is a well-characterized Nrf2 activator.[7] It reacts with specific cysteine residues on Keap1, leading to Nrf2 stabilization and the induction of a broad range of cytoprotective genes.[7]
Dimethyl Fumarate (DMF) is an approved therapeutic for multiple sclerosis that functions, in part, through the activation of the Nrf2 pathway.[3][8] It is a potent electrophile that modifies Keap1 cysteines, leading to robust Nrf2 activation.[8]
Bardoxolone Methyl , a synthetic triterpenoid, is one of the most potent Nrf2 activators known. Its mechanism also involves the covalent modification of Keap1, leading to a powerful and sustained Nrf2 response.
Quantitative Comparison of Nrf2 Activator Potency
The potency of Nrf2 activators is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays, such as the ARE-luciferase reporter assay. While direct comparative studies including 4-MCA alongside sulforaphane, DMF, and bardoxolone methyl are limited, data from various studies allow for an indirect comparison.
| Compound | Cell Line | Assay | EC50/Potency | Reference |
| Cinnamaldehyde | HCT116 | ARE-luciferase reporter assay | More potent than 50 µM tBHQ | [6] |
| Sulforaphane | AREc32 | ARE-luciferase reporter assay | 33 µM | [9] |
| Dimethyl Fumarate | - | - | Data not available in direct comparison | - |
| Bardoxolone Methyl (CDDO-Im) | AREc32 | ARE-luciferase reporter assay | 0.41 µM | [9] |
| (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one (a chalcone (B49325) derivative) | HaCaT/ARE cells | ARE-luciferase reporter assay | 1.95 µM | [10][11] |
| Compound 2 (a chalcone derivative) | BV-2 microglial cells | Nrf2 activation | 0.63 µM | [12] |
Note: EC50 values are highly dependent on the cell type and specific assay conditions. The data presented here is for comparative purposes and is collated from different studies.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
ARE-Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of Nrf2.
Materials:
-
HEK293T or other suitable mammalian cell line
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (4-MCA, Sulforaphane, DMF, Bardoxolone Methyl)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a further 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Western Blot Analysis for Nrf2, HO-1, and NQO1
This technique is used to determine the protein levels of Nrf2 and its downstream targets.
Materials:
-
Cell line of interest (e.g., HepG2, RAW 264.7)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the test compounds for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to measure the mRNA expression levels of Nrf2 target genes.
Materials:
-
Cell line of interest
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Treat cells with test compounds as described for Western blotting.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing the Nrf2 Signaling Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway under basal and activated conditions.
Caption: A typical experimental workflow for comparing Nrf2 activators.
References
- 1. Cinnamaldehydes inhibit thioredoxin reductase and induce Nrf2: potential candidates for cancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives [mdpi.com]
- 8. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxycinnamaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Methoxycinnamaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: trans-4-Methoxycinnamaldehyde, (E)-3-(4-Methoxyphenyl)acrylaldehyde, (E)-3-(4-Methoxyphenyl)-2-propenal[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4][5][6] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6][7] | To protect against splashes and dust that can cause serious eye irritation.[2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][7] | To prevent skin irritation from direct contact with the chemical.[2][3][4][5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For large spills, emergencies, or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][7] | To avoid inhalation of dust or vapors that may cause respiratory irritation.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on a lab coat or other protective clothing.
-
Wear the appropriate chemical-resistant gloves.
-
Put on safety goggles or a face shield.
-
-
Handling the Chemical:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[2][6]
-
Ingestion: Clean the mouth with water and seek medical attention.[2][4]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Collect excess this compound and any contaminated disposable materials (e.g., gloves, wipes) in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
-
Spill Management:
-
Container Labeling and Storage:
-
Final Disposal:
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
